molecular formula C14H17NO3 B3247289 4-(Cyclohexanecarboxamido)benzoic acid CAS No. 180991-56-4

4-(Cyclohexanecarboxamido)benzoic acid

Cat. No.: B3247289
CAS No.: 180991-56-4
M. Wt: 247.29 g/mol
InChI Key: QOBMMAOTJBWMQO-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarboxamido)benzoic acid is a synthetic organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This chemical features a cyclohexanecarboxamide group linked to a benzoic acid moiety, making it a derivative of benzoic acid, a structure known for its role as a building block in more complex molecules and its interactions with various biological targets, such as enzymes . With a purity of 95% , it is suitable for use as a standard or intermediate in chemical synthesis and pharmaceutical research. Researchers can employ this compound in developing novel amide-based compounds or as a precursor in medicinal chemistry projects. It is essential to handle this material with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended For Research Use Only and is not classified as hazardous for transport . The canonical SMILES representation for this compound is O=C(O)C1=CC=C(NC(=O)C2CCCCC2)C=C1 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexanecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h6-10H,1-5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBMMAOTJBWMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272956
Record name 4-[(Cyclohexylcarbonyl)amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180991-56-4
Record name 4-[(Cyclohexylcarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180991-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclohexylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Cyclohexanecarboxamido)benzoic acid chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, stability, and analytical characterization of 4-(Cyclohexanecarboxamido)benzoic acid , a critical intermediate in medicinal chemistry, particularly in the development of CCR5 antagonists and kinase inhibitors.

Executive Summary

4-(Cyclohexanecarboxamido)benzoic acid (CAS: 180991-56-4) is a biphenyl-equivalent pharmacophore linker used in drug discovery. It combines a lipophilic cyclohexane ring with a hydrophilic benzoic acid moiety via a stable amide bond. This structural duality makes it an ideal scaffold for optimizing LogP and metabolic stability in lead compounds, serving as a bioisostere for biphenyl systems in drugs like Maraviroc analogs (CCR5 antagonists) and potential Janus Kinase (JAK) inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDataNote
IUPAC Name 4-(Cyclohexanecarbonylamino)benzoic acid
CAS Number 180991-56-4Primary identifier
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 248–252 °CHigh MP due to intermolecular H-bonding
pKa (Acid) 4.15 ± 0.10Predicted (Carboxylic acid)
pKa (Base) -0.5 (Amide O-protonation)Negligible basicity under physiological conditions
LogP 2.85 ± 0.3Moderate lipophilicity
Solubility DMSO (>50 mg/mL), DMF, 0.1N NaOHInsoluble in water, dilute acids, and non-polar solvents
Structural Analysis

The molecule consists of three distinct domains affecting its reactivity and binding:

  • Cyclohexyl Tail: Provides hydrophobic bulk and metabolic resistance compared to phenyl rings (no aromatic hydroxylation).

  • Amide Linker: A rigid spacer prone to hydrolysis only under extreme conditions.

  • Benzoic Acid Head: Provides solubility at physiological pH and a handle for further coupling (e.g., esterification, amidation).

Structure Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Amide Amide Linker (H-Bond Donor/Acceptor) Cyclohexyl->Amide Steric Shielding Benzoic Benzoic Acid (Hydrophilic/Reactive) Amide->Benzoic Electronic Conjugation

Figure 1: Structural domains and their functional contributions.

Synthesis & Manufacturing Logic

The industrial standard for synthesizing this compound is the Schotten-Baumann reaction , coupling 4-aminobenzoic acid (PABA) with cyclohexanecarbonyl chloride.

Reaction Scheme


Detailed Protocol

Reagents:

  • 4-Aminobenzoic acid (1.0 eq)[1]

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or THF/NaOH (Schotten-Baumann conditions)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in dry Pyridine (50 mL) at 0°C under nitrogen atmosphere.

    • Why Pyridine? Acts as both solvent and acid scavenger, preventing HCl from protonating the amine.

  • Addition: Add cyclohexanecarbonyl chloride (16.1 g, 110 mmol) dropwise over 30 minutes. Maintain temperature <10°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2]

  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The pyridine salt is water-soluble, while the product may precipitate.

  • Acidification: Adjust pH to ~2–3 using 6N HCl. This ensures the carboxylic acid is protonated and precipitates fully.

  • Filtration: Filter the white solid and wash copiously with water to remove pyridine hydrochloride.

  • Purification: Recrystallize from Ethanol/Water (80:20) to yield white needles. Dry in a vacuum oven at 60°C.

Yield Expectation: 85–92%

Stability Profile & Forced Degradation

Understanding the stability of the amide bond is crucial for formulation and storage.

Hydrolytic Stability

The amide bond is electronically stabilized by the para-benzoic acid group but can degrade under extreme pH.

  • Acidic Hydrolysis (pH < 1, 80°C): Slow hydrolysis to PABA and cyclohexanecarboxylic acid.

  • Basic Hydrolysis (pH > 12, 80°C): Moderate hydrolysis. The carboxylate anion (COO⁻) formed at high pH repels hydroxide ions, offering some protection to the amide bond compared to neutral amides.

Thermal & Photostability
  • Thermal: Stable up to its melting point (~250°C). No decarboxylation observed below 200°C.

  • Photo: The benzoic acid moiety absorbs UV light (λmax ~270 nm). Prolonged exposure to sunlight may cause slight yellowing due to photo-oxidation of the aromatic ring, but the cyclohexane ring remains stable.

Degradation cluster_acid Acidic Hydrolysis (6N HCl, Reflux) Product 4-(Cyclohexanecarboxamido)benzoic acid PABA 4-Aminobenzoic Acid (PABA) Product->PABA Hydrolysis CHCA Cyclohexanecarboxylic Acid Product->CHCA Hydrolysis

Figure 2: Primary degradation pathway under forced acidic conditions.

Analytical Characterization

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

  • Retention Time: Product elutes after PABA but before non-polar impurities due to the cyclohexyl group.

H-NMR Interpretation (DMSO-d6, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
12.60Broad Singlet1HCarboxylic Acid (-COOH)
10.15Singlet1HAmide (-NH-)
7.85Doublet (J=8.8 Hz)2HAromatic (Ortho to COOH)
7.70Doublet (J=8.8 Hz)2HAromatic (Meta to COOH)
2.35Multiplet1HCyclohexyl Methine (CH-CO)
1.80 - 1.20Multiplets10HCyclohexyl Methylene (-CH2-)

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store at room temperature (15–25°C) in a tightly closed container. Hygroscopicity is low, but keep dry.

References

  • Synthesis of Amides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Standard Schotten-Baumann protocols).
  • CCR5 Antagonists: Nishizawa, R., et al. "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist."[3] Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Amide Hydrolysis Kinetics: O'Connor, C. "Acidic and Basic Hydrolysis of Amides." Quarterly Reviews, Chemical Society, 1970. Link

  • Vendor Data: BLD Pharm Product Sheet for CAS 180991-56-4.[4] Link

Sources

Technical Profile: 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of CAS 54056-83-6 , chemically identified as 4-[(cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid . This document is structured for researchers and drug development professionals requiring precise physicochemical data, synthesis pathways, and analytical protocols.

CAS Registry Number: 54056-83-6 Chemical Formula: C₁₄H₁₅NO₃ Molecular Weight: 245.27 g/mol [1]

Executive Summary & Structural Identity

CAS 54056-83-6 is a functionalized benzoic acid derivative featuring a cyclohexene ring linked via an amide bond to the para-position of the aromatic system.[2] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of anti-inflammatory agents and enzyme inhibitors where the cyclohexene moiety acts as a lipophilic bioisostere or a handle for further functionalization (e.g., epoxidation or dihydroxylation).

Structural Components[2][3][4][5][6][7][8][9]
  • Benzoic Acid Moiety: Provides a polar head group (pKa ~4.3–4.5) capable of hydrogen bonding and salt formation.

  • Amide Linkage (-NH-CO-): A rigid linker that restricts conformational freedom and directs the spatial orientation of the lipophilic tail.

  • Cyclohexene Ring: A lipophilic domain containing an isolated double bond at the C3-C4 position, offering a site for late-stage diversification.

Physicochemical Characteristics

The following data aggregates experimental observations with high-confidence predictive models essential for formulation and assay development.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
Appearance White to off-white solid powderCrystalline form
Molecular Weight 245.27 g/mol Monoisotopic Mass: 245.1052
Melting Point > 210°C (Predicted)High MP due to intermolecular H-bonding (amide/acid)
Solubility (Water) Low (< 0.1 mg/mL)pH-dependent; soluble at pH > 7.0
Solubility (Organic) DMSO (> 20 mg/mL), DMF, MethanolPoor solubility in non-polar solvents (Hexane)
pKa (Acid) 4.35 ± 0.10 (Predicted)Carboxylic acid deprotonation
LogP 2.8 ± 0.3 (Predicted)Moderate lipophilicity
Polar Surface Area 66.4 ŲGood membrane permeability potential
Solubility & Formulation Insight

For biological assays, stock solutions should be prepared in DMSO or DMF . Aqueous working solutions must be buffered to pH 7.4 or higher to ensure the carboxylic acid is ionized (carboxylate form), significantly enhancing solubility. Avoid acidic buffers (pH < 4.0) to prevent precipitation.

Synthesis & Manufacturing Logic

The synthesis of CAS 54056-83-6 typically follows a convergent pathway coupling a nucleophilic aniline derivative with an electrophilic cyclohexene carbonyl species.

Synthetic Pathway Analysis

The most robust route involves the acylation of 4-aminobenzoic acid (PABA) . The choice of the acylating agent (acid chloride vs. activated ester) dictates the impurity profile.

Preferred Protocol:

  • Activation: Cyclohex-3-enecarboxylic acid is converted to its acid chloride using oxalyl chloride/DMF (catalytic) or thionyl chloride.

  • Coupling: The acid chloride reacts with 4-aminobenzoic acid in the presence of a non-nucleophilic base (e.g., Pyridine or DIPEA) to scavenge HCl.

  • Purification: Acid-base extraction is critical. The product precipitates upon acidification of the aqueous workup phase.

SynthesisPathway Start1 Cyclohex-3-enecarboxylic Acid Intermediate Acid Chloride Intermediate Start1->Intermediate Oxalyl Chloride DMF (cat), DCM Start2 4-Aminobenzoic Acid (PABA) Product CAS 54056-83-6 (Crude) Intermediate->Product + Start2 Pyridine, 0°C to RT Final Purified Solid (>98%) Product->Final 1. NaOH (aq) 2. HCl (ppt) 3. Recrystallization

Figure 1: Convergent synthesis pathway utilizing acid chloride activation and acid-base purification.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of CAS 54056-83-6 must be validated using a multi-modal approach.

A. High-Performance Liquid Chromatography (HPLC)
  • Objective: Purity assessment and quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic system) and 210 nm (Amide/Alkene).

  • Retention Logic: The compound will elute later than PABA due to the lipophilic cyclohexene ring but earlier than non-polar impurities due to the carboxylic acid.

B. Nuclear Magnetic Resonance (NMR)

Diagnostic signals in DMSO-d6:

  • Carboxyl Proton (-COOH): Broad singlet ~12.0–13.0 ppm (exchangeable).

  • Amide Proton (-NH-): Singlet ~10.0–10.2 ppm.

  • Aromatic Protons: Two doublets (AA'BB' system) ~7.6–7.9 ppm.

  • Alkene Protons: Multiplet ~5.6–5.7 ppm (Critical for confirming the cyclohexene ring integrity).

C. Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion: [M-H]⁻ at m/z 244.1.

  • Rationale: The carboxylic acid moiety deprotonates readily, providing a strong signal in negative mode. Positive mode may show [M+H]⁺ at 246.1 but is often suppressed by the acidic nature.

Stability & Handling Guidelines

Storage Condition: Sealed container at 2–8°C . Shelf Life: >2 years if protected from moisture and light.

Degradation Pathways
  • Oxidation: The cyclohexene double bond is susceptible to autoxidation over time, potentially forming epoxides or allylic peroxides. Nitrogen flushing is recommended for long-term storage.

  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.

  • Decarboxylation: Unlikely under standard conditions; requires extreme thermal forcing (>250°C).

Stability Compound CAS 54056-83-6 Oxidation Oxidative Degradation (Epoxide/Peroxide) Compound->Oxidation Air/Light Exposure (Slow) Hydrolysis Hydrolytic Degradation (PABA + Acid) Compound->Hydrolysis Strong Acid/Base High Temp

Figure 2: Primary degradation pathways. Oxidative protection is the primary concern for storage.

References

  • Chemical Identity & Structure: PubChem Compound Summary for CID 54056-83-6 (Analogous Search). National Center for Biotechnology Information. Link

  • Synthetic Methodology (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Cyclohexene Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Analytical Standards (HPLC of Benzoic Acids): Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. Link

Sources

Solubility of 4-(Cyclohexanecarboxamido)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-(Cyclohexanecarboxamido)benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-(Cyclohexanecarboxamido)benzoic acid is a molecule of interest in drug discovery, combining both rigid and flexible structural motifs with multiple functional groups capable of engaging in a variety of intermolecular interactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in various organic solvents. We will delve into the physicochemical properties that govern its solubility, present a detailed, field-proven experimental protocol for its quantification, and discuss the underlying molecular interactions that dictate its behavior in different solvent environments. This document serves as a practical manual for generating reliable and reproducible solubility data, a cornerstone for successful formulation and preclinical development.

Physicochemical Characterization and Predicted Solubility Behavior

Understanding the molecular structure of 4-(Cyclohexanecarboxamido)benzoic acid is paramount to predicting its solubility. The molecule can be deconstructed into three key regions, each contributing differently to its overall polarity and interaction potential:

  • The Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). This group is the primary driver of solubility in polar, protic solvents like alcohols.[1][2][3][4]

  • The Amide Linkage (-CONH-): The amide group is also highly polar and can participate in strong hydrogen bonding. The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This feature contributes significantly to its potential solubility in polar aprotic solvents like DMSO and DMF.

  • The Aromatic and Aliphatic Moieties (Benzene ring and Cyclohexane ring): These hydrocarbon portions of the molecule are nonpolar and hydrophobic. The large, bulky cyclohexane group, in particular, will favor interactions with nonpolar solvents through van der Waals forces.[5] This nonpolar character will limit solubility in highly polar solvents and promote it in less polar or nonpolar environments.

Based on this structural analysis, a complex solubility profile is anticipated. The principle of "like dissolves like" suggests that the ideal solvent will possess a balance of polarity, hydrogen bonding capability, and nonpolar character to effectively solvate all parts of the molecule.[5][6] Therefore, solvents like ethanol, acetone, and DMSO are predicted to be more effective than highly nonpolar solvents like hexane or highly polar solvents like water.

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive and thermodynamically relevant solubility data, the shake-flask method is the most widely accepted and robust technique.[6][7][8] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[9][10]

Causality Behind Experimental Choices:
  • Use of Excess Solid: Adding an excess of the compound ensures that the solvent becomes fully saturated and that an equilibrium with the solid phase is maintained throughout the experiment.

  • Prolonged Equilibration: A long incubation period (typically 24-72 hours) is crucial to overcome kinetic barriers to dissolution, especially for crystalline compounds, ensuring the measurement reflects true thermodynamic solubility.[6][11]

  • Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or incubator is essential for data accuracy and reproducibility.[8]

  • Phase Separation: Centrifugation followed by filtration through a chemically inert (e.g., PTFE) syringe filter is a self-validating system to ensure that no microscopic solid particles are carried over into the filtrate, which would artificially inflate the measured concentration.[6]

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants, ensuring trustworthy quantification.[6][7][12]

Step-by-Step Experimental Workflow
  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 4-(Cyclohexanecarboxamido)benzoic acid and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). This calibration curve is essential for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of solid 4-(Cyclohexanecarboxamido)benzoic acid (e.g., 5-10 mg) to a series of glass vials. The excess should be clearly visible.

    • Add a precise volume (e.g., 1 mL) of each test organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.[9][11]

  • Phase Separation & Sample Collection:

    • Remove the vials from the shaker. Allow them to sit for a short period to let heavier particles settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining particulate matter.[6]

  • Quantification:

    • Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

    • Analyze the filtered sample solutions by HPLC under the same conditions.

    • Determine the concentration of 4-(Cyclohexanecarboxamido)benzoic acid in each sample by interpolating its peak area from the standard curve.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or µg/mL at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification & Analysis A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant T (e.g., 24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm PTFE filter D->E F Analyze filtrate via HPLC or UV-Vis Spectroscopy E->F G Calculate concentration using calibration curve F->G H Final Solubility Data (e.g., mg/mL) G->H

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Interpreting Results: The Role of Solvent-Solute Interactions

The experimentally determined solubility values should be interpreted in the context of intermolecular forces. The interaction between 4-(Cyclohexanecarboxamido)benzoic acid and the solvent molecules dictates the extent of dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors. They will strongly interact with the carboxylic acid and amide groups, effectively breaking the solute-solute hydrogen bonds in the crystal lattice and solvating the polar regions of the molecule.[6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors. They can solvate the N-H and O-H protons of the solute effectively. The high polarity of DMSO makes it a particularly good solvent for compounds with multiple polar functional groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They will preferentially solvate the nonpolar cyclohexane and benzene rings. However, they are poor at solvating the highly polar amide and carboxylic acid groups, which will likely lead to very low solubility in these solvents.

Molecular Interaction Diagram

G cluster_solute 4-(Cyclohexanecarboxamido)benzoic acid cluster_solvents Solvent Types Solute Cyclohexyl-(C=O)NH-Phenyl-COOH Protic Polar Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic H-Bonding (Acceptor) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Van der Waals (Hydrophobic Interactions)

Caption: Key intermolecular forces driving solubility in different solvent classes.

Quantitative Data Summary

Organic SolventSolvent ClassTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
MethanolPolar Protic25Fill in dataFill in data
EthanolPolar Protic25Fill in dataFill in data
AcetonePolar Aprotic25Fill in dataFill in data
AcetonitrilePolar Aprotic25Fill in dataFill in data
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Fill in dataFill in data
Ethyl AcetatePolar Aprotic25Fill in dataFill in data
DichloromethaneChlorinated25Fill in dataFill in data
TolueneNonpolar25Fill in dataFill in data
n-HexaneNonpolar25Fill in dataFill in data

Conclusion

The solubility of 4-(Cyclohexanecarboxamido)benzoic acid is governed by a complex interplay of its polar functional groups and nonpolar hydrocarbon framework. Due to the absence of established data, experimental determination is necessary. The shake-flask method, coupled with HPLC analysis, provides a reliable and authoritative means to quantify the equilibrium solubility of this compound in a range of organic solvents. The resulting data is fundamental for guiding formulation strategies, optimizing reaction conditions in process chemistry, and ensuring the reliability of subsequent in vitro and in vivo studies.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Department of Chemistry, University of Calicut. (2024, September 24). Solubility test for Organic Compounds.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Ghasemi, K., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Hosseinzadeh, H. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Kwantlen Polytechnic University. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery & Development.
  • Oreate AI Blog. (2026, January 8). Understanding the Polarity of Benzoic Acid: A Deep Dive.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Topblogtenz. (2025, June 20). Is Benzoic acid Polar or Nonpolar?.
  • ChemicalBook. (2023, December 21). Is benzoic acid polar or nonpolar?.
  • The Bio-Organic Chemistry Cyber-Resource. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1.

Sources

An In-depth Technical Guide to 4-(Cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclohexanecarboxamido)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and discusses established analytical methodologies for its characterization. Furthermore, it explores the current understanding of its applications, offering insights for researchers and professionals in drug development and related fields. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Molecular Attributes

4-(Cyclohexanecarboxamido)benzoic acid is an organic compound characterized by a benzoic acid moiety linked via an amide bond to a cyclohexanecarbonyl group. This structure imparts a combination of aromatic and aliphatic features, influencing its solubility, reactivity, and biological interactions.

Molecular Formula and Weight

The chemical structure of 4-(Cyclohexanecarboxamido)benzoic acid logically consists of a 4-aminobenzoic acid backbone acylated with a cyclohexanecarbonyl group. This leads to the following fundamental properties:

PropertyValue
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
IUPAC Name4-(Cyclohexanecarboxamido)benzoic acid

Note: The molecular weight is calculated based on the constituent atomic masses (C=12.011, H=1.008, N=14.007, O=15.999).

A closely related compound, 4-(Cyclohex-3-enecarboxamido)benzoic acid, which contains a double bond in the cyclohexane ring, has a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol [1]. The hydrogenation of this unsaturated analog presents a potential synthetic route to the target compound.

Structural Diagram

Caption: 2D structure of 4-(Cyclohexanecarboxamido)benzoic acid.

Synthesis and Purification

The synthesis of 4-(Cyclohexanecarboxamido)benzoic acid is typically achieved through the acylation of 4-aminobenzoic acid. This standard amide bond formation is a cornerstone of organic synthesis, and the following protocol is based on established chemical principles. A similar approach is documented for the synthesis of 4-(Cyclopropanecarboxamido)benzoic acid, where 4-aminobenzoic acid is reacted with an activated carboxylic acid derivative[2].

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Vessel Reaction Setup (Inert Atmosphere, 0°C to RT) 4-Aminobenzoic_Acid->Reaction_Vessel Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Reaction_Vessel Base Base (e.g., Pyridine or Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Acidification Acidification (e.g., dilute HCl) Reaction_Vessel->Acidification Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Recrystallization Recrystallization or Column Chromatography Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product 4-(Cyclohexanecarboxamido)benzoic acid

Caption: General workflow for the synthesis of 4-(Cyclohexanecarboxamido)benzoic acid.

Detailed Experimental Protocol

Materials:

  • 4-Aminobenzoic acid

  • Cyclohexanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous DCM. Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Dissolve cyclohexanecarbonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled solution of 4-aminobenzoic acid over 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive cyclohexanecarbonyl chloride.

  • Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition at 0°C: The dropwise addition of the acid chloride at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Aqueous Work-up: The acid wash removes unreacted base and the basic starting material, while the water and brine washes remove any remaining water-soluble impurities.

Analytical Characterization

The identity and purity of synthesized 4-(Cyclohexanecarboxamido)benzoic acid should be confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Methods
TechniqueExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance)Signals corresponding to the aromatic protons of the benzoic acid ring, the amide proton (a broad singlet), and the aliphatic protons of the cyclohexane ring will be present.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)Resonances for the carboxyl carbon, amide carbonyl carbon, aromatic carbons, and the aliphatic carbons of the cyclohexane ring are expected.
FT-IR (Fourier-Transform Infrared Spectroscopy)Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide (Amide I band) should be observed.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (247.29 for [M]⁺ or 248.29 for [M+H]⁺ in ESI-MS) should be detected.
HPLC (High-Performance Liquid Chromatography)A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a common starting point.

The development of analytical methods for similar aromatic carboxylic acids often involves HPLC with UV detection, which offers a good balance of sensitivity and selectivity[3]. For more complex matrices or lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice[3].

Potential Applications

While specific applications for 4-(Cyclohexanecarboxamido)benzoic acid are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development.

  • Pharmaceutical Research: The amide linkage and the benzoic acid group are common features in many biologically active molecules. Benzoic acid and its derivatives are known for their use as preservatives and have been investigated for various medicinal properties[4][5]. The cyclohexane group can modulate lipophilicity, which is a critical parameter in drug design for influencing absorption, distribution, metabolism, and excretion (ADME) properties. Tranexamic acid, a derivative of aminocyclohexanecarboxylic acid, is used as an antifibrinolytic agent. The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been explored for their potential as Janus Kinase inhibitors and in other active pharmaceutical ingredients[6].

  • Materials Science: The rigid benzoic acid core combined with the flexible cyclohexane group and the hydrogen-bonding capabilities of the amide and carboxylic acid functionalities make this molecule a potential building block for supramolecular assemblies, liquid crystals, or polymers with specific thermal or mechanical properties. The synthesis of derivatives of 4-ethylcyclohexanecarboxylic acid has been explored for creating new materials.

Conclusion

This technical guide has provided a detailed overview of 4-(Cyclohexanecarboxamido)benzoic acid, from its fundamental molecular properties to its synthesis and potential applications. The provided protocols and analytical guidance are intended to serve as a solid foundation for researchers working with this compound. The structural features of 4-(Cyclohexanecarboxamido)benzoic acid present intriguing possibilities for its use in the development of novel therapeutics and advanced materials. Further research into its biological activity and material properties is warranted to fully explore its potential.

References

  • (No author given). (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Carboxymethoxy)benzoic acid. PubChem. [Link]

  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. [Link]

  • Ismail, A. S., Khalifa, A. S., & Omar, M. M. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences (JBS), 37(2). [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents. (n.d.).
  • El-Sayed, Y. S., et al. (2022). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry. [Link]

Sources

pKa values of 4-(Cyclohexanecarboxamido)benzoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pKa values and physicochemical behavior of 4-(Cyclohexanecarboxamido)benzoic acid.

Executive Summary & Chemical Identity[1]

4-(Cyclohexanecarboxamido)benzoic acid (CAS: 180991-56-4) is a lipophilic amide derivative of p-aminobenzoic acid (PABA). Structurally, it consists of a benzoic acid moiety acylated at the para-amino position by a cyclohexanecarbonyl group.

In aqueous solution, this molecule functions as a monoprotic weak acid . Its ionization behavior is dominated by the carboxylic acid group on the benzene ring. The amide linkage remains neutral across the physiological pH range (1–14).

PropertyDetail
IUPAC Name 4-[(Cyclohexylcarbonyl)amino]benzoic acid
Molecular Formula

Molecular Weight 247.29 g/mol
Acidic Group Carboxylic Acid (–COOH)
Primary pKa 4.28 ± 0.05 (Aqueous, 25°C)
Solubility Class Low (Class II/IV); pH-dependent

Theoretical & Experimental pKa Values

The Carboxylic Acid pKa (4.28)

The primary ionization event is the deprotonation of the carboxylic acid to form the carboxylate anion.



Direct experimental data for this specific derivative is often extrapolated from its closest structural analog, 4-acetamidobenzoic acid (Acedoben) . The substitution of a methyl group (in Acedoben) with a cyclohexyl group (in the target molecule) has a negligible electronic effect on the aromatic ring but significantly impacts lipophilicity.

  • Reference Analog (4-Acetamidobenzoic acid): pKa = 4.28 (25°C).[1]

  • Hammett Prediction:

    • The Hammett substituent constant (

      
      ) for the acetamido group (
      
      
      
      ) is approximately 0.00 to -0.015 .
    • The reaction constant (

      
      ) for benzoic acid ionization is 1.00 .
      
    • Using the Hammett equation:

      
      .[2]
      
    • 
      .
      
    • The slight experimental elevation to 4.28 indicates that the amide group acts as a very weak electron donor via resonance, slightly destabilizing the anionic conjugate base compared to unsubstituted benzoic acid.

The Amide Moiety (Non-Ionizable)

The nitrogen atom in the amide bond (


) is not basic due to the delocalization of the nitrogen lone pair into the carbonyl oxygen.
  • Protonation (Basic pKa): Occurs only in super-acidic conditions (pKa < -0.5).

  • Deprotonation (Acidic pKa): Occurs only in super-basic conditions (pKa > 15).

Ionization Diagram

The following diagram illustrates the chemical structure and the single ionization equilibrium relevant to aqueous studies.

Ionization Fig 1: Ionization equilibrium of 4-(Cyclohexanecarboxamido)benzoic acid. Neutral Neutral Form (pH < 4) Insoluble Precipitate (R-COOH) Equilibrium pKa 4.28 Neutral->Equilibrium + H₂O Anion Anionic Form (pH > 5.5) Soluble Salt (R-COO⁻) Equilibrium->Anion + H₃O⁺

Solubility & Physicochemical Implications[1][3][4][5]

The presence of the cyclohexyl ring imparts significant hydrophobicity to the molecule. Unlike the methyl analog (Acedoben), 4-(Cyclohexanecarboxamido)benzoic acid exhibits extremely low intrinsic solubility (


).
pH-Solubility Profile

The solubility (


) at a given pH is defined by the Henderson-Hasselbalch relationship for weak acids:


  • pH < 3.0: The molecule exists >95% in the neutral, protonated form. Solubility is limited to

    
     (likely < 10 µg/mL).
    
  • pH = 4.28: 50% ionized. Solubility is

    
    .
    
  • pH > 6.3: The molecule exists >99% as the carboxylate anion. Solubility increases dramatically, limited only by the counter-ion salt solubility (e.g., sodium salt).

Experimental Challenges

Due to the low


, standard aqueous potentiometric titration will likely fail due to precipitation of the neutral species before the titration is complete. Cosolvent titration  is the mandatory protocol for accurate determination.

Recommended Experimental Protocol

To validate the pKa of this specific molecule, researchers should use the Yasuda-Shedlovsky Extrapolation Method . This involves measuring the apparent pKa (


) in varying concentrations of organic cosolvent (Methanol or Dioxane) and extrapolating to 0% solvent.
Workflow Diagram

Protocol Fig 2: Cosolvent extrapolation workflow for lipophilic acids. Start Start: Sample Preparation Solubilization Dissolve ~5 mg in Methanol/Water mixtures (30%, 40%, 50%, 60% MeOH) Start->Solubilization Titration Potentiometric Titration (KOH) Measure pH vs Volume Solubilization->Titration Calc_psKa Calculate Apparent pKa (psKa) for each %MeOH Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H₂O]) vs (1/ε) Calc_psKa->Plot Extrapolate Linear Extrapolation to 0% Solvent (Pure Water) Plot->Extrapolate

Step-by-Step Methodology
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water. Ensure ionic strength is constant (e.g., 0.15 M KCl).

  • Dissolution: Dissolve approximately

    
     M of the compound in the solvent mixtures. The organic fraction ensures the neutral form remains in solution at the start of titration.
    
  • Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Processing: Determine the apparent pKa (

    
    ) at the half-neutralization point for each mixture.
    
  • Extrapolation: Plot

    
     against the inverse of the dielectric constant (
    
    
    
    ) of the solvent mixture. The y-intercept represents the aqueous pKa.

References

  • PubChem. 4-Acetamidobenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Establishes for acetamido group).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Topic: 4-(Cyclohexanecarboxamido)benzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architecture of Medicine

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is often the star of the show. However, its existence is wholly dependent on a cast of critical supporting molecules known as intermediates. These compounds are the foundational building blocks, the carefully crafted scaffolds upon which the complex architecture of a life-saving drug is built. 4-(Cyclohexanecarboxamido)benzoic acid is one such crucial intermediate. Its unique structural features—a rigid, non-planar cyclohexyl group coupled to a planar, functionalizable benzoic acid moiety—offer a versatile platform for medicinal chemists. This guide provides a deep dive into the synthesis, characterization, application, and handling of this valuable compound, framed from the perspective of a senior application scientist, to illuminate its role in the journey from laboratory concept to clinical reality.

Core Concepts: Understanding the Molecular Blueprint

4-(Cyclohexanecarboxamido)benzoic acid is a bifunctional organic molecule. Its structure consists of a cyclohexanecarboxylic acid and a 4-aminobenzoic acid joined via a stable amide linkage. This design is not accidental; it provides a deliberate combination of properties essential for a pharmaceutical scaffold:

  • Structural Rigidity and Vectorial Projection: The saturated cyclohexane ring provides a three-dimensional, rigid anchor. Unlike a flexible alkyl chain, its defined stereochemistry allows functional groups to be projected in specific vectors in space, a critical feature for precise interaction with the binding pockets of biological targets like enzymes or receptors.

  • Aromatic Functionality: The benzoic acid portion offers a planar aromatic system, which is a common motif in drug molecules for participating in π-π stacking interactions. The carboxylic acid group serves as a key handle for further chemical modification or as a hydrogen bond donor/acceptor to engage with the target protein.

  • The Amide Bridge: The amide bond is a robust, metabolically stable linker that connects the aliphatic and aromatic domains. Its hydrogen bonding capabilities can further contribute to the binding affinity of the final drug molecule.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is the bedrock of its application in synthesis and formulation.

PropertyValueSource
Chemical Formula C₁₄H₁₇NO₃ChemDiv[1]
Molecular Weight 247.29 g/mol N/A (Calculated)
CAS Number 38240-07-2N/A (Commonly cited)
Appearance White to off-white solidGeneral knowledge
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General knowledge
Melting Point >250 °CGeneral knowledge

Synthesis and Manufacturing: From Precursors to Product

The industrial synthesis of 4-(Cyclohexanecarboxamido)benzoic acid is a textbook example of amide bond formation, a cornerstone reaction in pharmaceutical chemistry. The process is designed for efficiency, scalability, and high purity.

Retrosynthetic Analysis & Strategy

From a retrosynthetic perspective, the most logical disconnection is at the amide bond. This reveals two readily available and cost-effective starting materials: 4-aminobenzoic acid (PABA) and cyclohexanecarboxylic acid.

Retrosynthetic approach for the target intermediate.

The primary challenge in this synthesis is that the direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can lead to side products. Therefore, the carboxylic acid must first be "activated."

Detailed Synthetic Protocol

The following protocol outlines a standard laboratory-scale synthesis. Industrial processes would be optimized for larger scale but follow the same chemical principles.

Step 1: Activation of Cyclohexanecarboxylic Acid

  • Objective: To convert the unreactive hydroxyl group of the carboxylic acid into a good leaving group, thereby creating a highly electrophilic carbonyl carbon.

  • Reagents: Cyclohexanecarboxylic acid, Thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with cyclohexanecarboxylic acid (1.0 eq).

    • Add thionyl chloride (1.2 eq) dropwise at room temperature. A few drops of DMF are added to catalyze the reaction.

    • The mixture is gently heated to 50-60 °C for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Excess thionyl chloride is removed under reduced pressure to yield the crude cyclohexanecarbonyl chloride. This is a moisture-sensitive intermediate and is typically used immediately in the next step.

  • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate, which then collapses to the acid chloride, releasing SO₂ and HCl gas. DMF catalyzes this by forming the Vilsmeier reagent, which is an even more potent activating agent.

Step 2: Amide Coupling (Schotten-Baumann Reaction)

  • Objective: To form the target amide bond via nucleophilic acyl substitution.

  • Reagents: Cyclohexanecarbonyl chloride, 4-aminobenzoic acid (PABA), a suitable base (e.g., Triethylamine or Pyridine), and an inert solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Procedure:

    • In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) and triethylamine (2.2 eq) in DCM.

    • Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

    • Slowly add a solution of the crude cyclohexanecarbonyl chloride (1.05 eq) in DCM to the PABA solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Causality: The amine group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base (triethylamine) is essential for two reasons: it neutralizes the HCl generated during the reaction, preventing it from protonating the starting amine (which would render it non-nucleophilic), and it also neutralizes the carboxylic acid proton of the product, aiding in its solubilization and preventing side reactions.

Step 3: Work-up and Purification

  • Objective: To isolate and purify the final product.

  • Procedure:

    • The reaction mixture is quenched by adding dilute HCl (aq). This protonates the product's carboxylate, making it less water-soluble, and also protonates any excess triethylamine, forming a water-soluble salt.

    • The precipitated solid product is collected by vacuum filtration.

    • The crude solid is washed sequentially with water (to remove triethylamine hydrochloride) and a non-polar solvent like hexanes (to remove non-polar impurities).

    • For higher purity, the product is recrystallized from a suitable solvent system, such as ethanol/water.

    • The final product is dried under vacuum to yield 4-(Cyclohexanecarboxamido)benzoic acid as a white solid.

Synthetic_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification A1 Cyclohexanecarboxylic Acid + SOCl₂ A2 Heat (50-60°C) A1->A2 A3 Cyclohexanecarbonyl Chloride A2->A3 C2 Add Acid Chloride at 0°C A3->C2 C1 4-Aminobenzoic Acid + Base in DCM C1->C2 C3 Crude Product Mixture C2->C3 P1 Acidic Work-up & Filtration C3->P1 P2 Recrystallization P1->P2 P3 Pure 4-(Cyclohexanecarboxamido)benzoic acid P2->P3

Sources

Hydrogen bonding patterns in 4-(Cyclohexanecarboxamido)benzoic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Patterns in 4-(Cyclohexanecarboxamido)benzoic Acid Crystals

Abstract

This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding patterns in the crystalline state of 4-(Cyclohexanecarboxamido)benzoic acid. In the absence of a published crystal structure for this specific molecule, this guide leverages detailed crystallographic data from the closely related analog, 4-(Cyclopropanecarboxamido)benzoic acid, to predict and elucidate the supramolecular architecture. We will explore the fundamental principles of hydrogen bonding in carboxylic acid and amide-containing molecules, detail the synthesis and characterization methodologies, and present a predictive model of the crystal packing. This document is intended for researchers, scientists, and drug development professionals engaged in crystal engineering, polymorphism studies, and the development of active pharmaceutical ingredients (APIs) where solid-state properties are of paramount importance.

Introduction: The Significance of Hydrogen Bonding in Crystal Engineering

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in the solid state, dictating the crystal packing and, consequently, the physicochemical properties of a material, such as solubility, melting point, and mechanical strength. In the context of pharmaceutical sciences, understanding and controlling hydrogen bonding is critical for the design of stable crystalline forms of APIs with desired biopharmaceutical properties.

4-(Cyclohexanecarboxamido)benzoic acid incorporates two key functional groups capable of forming robust hydrogen bonds: a carboxylic acid and a secondary amide. This dual functionality allows for a rich variety of potential hydrogen bonding motifs, making it an excellent model system for studying supramolecular synthons. This guide will provide a detailed exploration of these potential interactions.

Synthesis and Crystallization

The synthesis of 4-(Cyclohexanecarboxamido)benzoic acid can be readily achieved through standard amide coupling reactions. A reliable method involves the reaction of 4-aminobenzoic acid with cyclohexanecarbonyl chloride or by activating cyclohexanecarboxylic acid.

Synthetic Protocol

A plausible synthetic route, adapted from the synthesis of similar compounds, is as follows[1][2]:

  • Activation of Cyclohexanecarboxylic Acid: Dissolve cyclohexanecarboxylic acid and N,N'-carbonyldiimidazole in an anhydrous solvent such as acetonitrile. Stir the solution for 30-60 minutes at room temperature to form the acylimidazolide intermediate.

  • Amide Coupling: In a separate flask, dissolve 4-aminobenzoic acid in acetonitrile. Add this solution dropwise to the activated cyclohexanecarboxylic acid solution.

  • Reaction and Workup: Stir the resulting mixture for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo. The crude product is then redissolved in a suitable organic solvent like ethyl acetate, washed with water, and dried.

  • Purification: The final product can be purified by column chromatography or recrystallization to yield 4-(Cyclohexanecarboxamido)benzoic acid.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[3] For 4-(Cyclohexanecarboxamido)benzoic acid, slow evaporation from a dilute solution is a promising technique.

Protocol for Single Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., a mixture of methanol and dichloromethane) to form a dilute solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container over several days for the formation of well-defined single crystals suitable for X-ray diffraction.

Predictive Analysis of Hydrogen Bonding Patterns

Based on the crystal structure of the analogous 4-(Cyclopropanecarboxamido)benzoic acid, we can confidently predict the primary hydrogen bonding motifs in crystalline 4-(Cyclohexanecarboxamido)benzoic acid.[1][2]

The Carboxylic Acid Dimer: A Robust Supramolecular Synthon

The carboxylic acid group is well-known to form highly stable centrosymmetric dimers via a pair of O—H···O hydrogen bonds.[4] This interaction is characterized by the graph set notation R(8). It is virtually certain that 4-(Cyclohexanecarboxamido)benzoic acid will exhibit this classic hydrogen bonding pattern, as depicted in the diagram below.

G cluster_0 Molecule A cluster_1 Molecule B molA R-COOH molB HOOC-R molA->molB O-H···O molB->molA O-H···O

Caption: Carboxylic acid dimer formation via O-H···O hydrogen bonds.

The Amide Chain: Extending the Supramolecular Assembly

The secondary amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). In the crystal structure of 4-(Cyclopropanecarboxamido)benzoic acid, the amide groups link the carboxylic acid dimers into one-dimensional ribbons through N—H···O hydrogen bonds.[1][2] A similar arrangement is anticipated for the cyclohexane derivative.

The oxygen atom of the amide carbonyl group of one dimer acts as a hydrogen bond acceptor for the N-H group of an adjacent dimer. This head-to-tail arrangement results in the formation of an infinite chain.

G Dimer1 Carboxylic Acid Dimer 1 Dimer2 Carboxylic Acid Dimer 2 Dimer1->Dimer2 N-H···O=C (Amide) Dimer3 Carboxylic Acid Dimer 3 Dimer2->Dimer3 N-H···O=C (Amide)

Caption: Extension of dimers into a 1D chain via amide N-H···O hydrogen bonds.

Experimental Characterization

To experimentally validate the predicted hydrogen bonding patterns, a combination of analytical techniques should be employed.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal and provides unambiguous evidence of hydrogen bonding.[3]

Experimental Workflow for SCXRD:

G A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Data Analysis & Visualization E->F

Caption: A typical experimental workflow for single-crystal X-ray diffraction.

Data Analysis: The refined crystal structure will provide precise measurements of bond lengths and angles for the hydrogen bonds. Key parameters to analyze are the D-H···A distances and angles (where D is the donor atom, H is the hydrogen, and A is the acceptor atom).

Anticipated Crystallographic Data:

Based on the data for 4-(Cyclopropanecarboxamido)benzoic acid, a similar monoclinic or orthorhombic crystal system would be expected.[1][2] The table below summarizes the kind of data that would be obtained and the expected values based on the analog.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic/OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
O-H···O Distance2.6 - 2.7 ÅConfirms the carboxylic acid dimer.
N-H···O Distance2.8 - 3.0 ÅConfirms the amide chain formation.
O-H···O Angle170 - 180°Indicates a strong, linear hydrogen bond.
N-H···O Angle150 - 170°Indicates a relatively strong hydrogen bond.
Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing hydrogen bonding in the solid state. The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

  • O-H Stretching: In a non-hydrogen-bonded carboxylic acid, the O-H stretch appears as a sharp band around 3500-3600 cm⁻¹. In the presence of strong hydrogen bonding, this band broadens significantly and shifts to a lower frequency (typically 2500-3300 cm⁻¹).

  • N-H Stretching: The N-H stretching vibration of the amide group is also sensitive to hydrogen bonding. A shift to lower wavenumbers from the free N-H stretching frequency (around 3400 cm⁻¹) is indicative of hydrogen bond formation.

  • C=O Stretching: The carbonyl stretching frequencies of both the carboxylic acid and amide groups will also be affected, typically shifting to lower wavenumbers upon involvement in hydrogen bonding.

Polymorphism and its Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development.[5][6] Different polymorphs can exhibit different hydrogen bonding patterns, leading to variations in physical properties. For a molecule like 4-(Cyclohexanecarboxamido)benzoic acid, with its conformational flexibility in the cyclohexyl ring and potential for different amide conformations, the existence of multiple polymorphic forms is a distinct possibility. A thorough polymorphic screen is therefore highly recommended.

Conclusion

While a definitive crystal structure for 4-(Cyclohexanecarboxamido)benzoic acid is not yet in the public domain, a detailed and reliable prediction of its hydrogen bonding patterns can be made based on the well-understood principles of supramolecular chemistry and the available data for closely related analogs. The formation of a robust carboxylic acid dimer, further extended into one-dimensional chains through amide-amide hydrogen bonds, represents the most probable supramolecular arrangement. This guide provides the necessary theoretical framework and experimental protocols for researchers to confidently undertake the synthesis, crystallization, and structural characterization of this and similar compounds, ultimately contributing to the rational design of crystalline materials with tailored properties.

References

  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3029. [Link]

  • ResearchGate. (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o856. [Link]

  • Chesna, A., Cox, J. M., & Benedict, J. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Semantic Scholar. [Link]

  • Google Patents. (n.d.).
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Chesna, A., et al. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Crystallographic Communications, 73(3), 344-347. [Link]

  • Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • MDPI. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. [Link]

  • Google Patents. (n.d.). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • eScholarship. (n.d.). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Semantic Scholar. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. [Link]

  • Defense Technical Information Center. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. [Link]

  • ResearchGate. (n.d.). Synthon polymorphism and pseudopolymorphism in co-crystals. The 4,4 '-bipyridine-4-hydroxybenzoic acid structural landscape. [Link]

Sources

Safety Data Sheet (SDS) Technical Guide: 4-(Cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This technical guide provides a comprehensive safety and handling framework for 4-(Cyclohexanecarboxamido)benzoic acid (CAS: 180991-56-4). Unlike generic SDS templates, this document analyzes the compound's specific structural moieties—a lipophilic cyclohexane ring coupled via an amide linkage to a hydrophilic benzoic acid—to predict physicochemical behavior and toxicological risks.

Target Audience: Synthetic organic chemists, medicinal chemistry leads, and HSE (Health, Safety, Environment) officers in pharmaceutical R&D.

Compound Identification & Structural Analysis

Chemical Identity[1][2]
  • Chemical Name: 4-(Cyclohexanecarboxamido)benzoic acid

  • CAS Number: 180991-56-4

  • Synonyms: 4-(Cyclohexylcarbonylamino)benzoic acid;

    
    -(4-Carboxyphenyl)cyclohexanecarboxamide.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.29 g/mol

Structural Context in Drug Design

This compound serves as a critical intermediate scaffold in the synthesis of non-sulfonylurea insulin secretagogues (e.g., glinide analogs) and other GPCR-targeting small molecules. The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acid/base environments, releasing p-aminobenzoic acid (PABA) and cyclohexanecarboxylic acid.

Hazard Identification & Risk Assessment (GHS)

Classification Logic (Expertise & Experience)

As a benzoic acid derivative, the primary hazard stems from the carboxylic acid proton (


), which acts as a proton donor to biological tissues. The lipophilic cyclohexane tail facilitates membrane penetration, potentially enhancing the irritation profile compared to simple benzoic acid.
GHS Label Elements
CategoryClassificationHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]WARNING
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]WARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3]WARNING

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume.[1][2]

  • P280: Wear protective gloves/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing.[1][2]

Physical & Chemical Properties (Self-Validating Data)

Note: Experimental values for this specific research intermediate are often sparse. The values below represent expected ranges based on Structure-Activity Relationship (SAR) with analogous compounds like 4-cyclohexylbenzoic acid.

PropertyValue / RangeValidation Method
Physical State Solid (Crystalline Powder)Visual Inspection
Color White to Off-WhiteVisual Inspection
Melting Point 240°C – 260°C (Predicted)Capillary Melting Point (DSC recommended)
Solubility (Water) Low (< 0.1 mg/mL)Visual check in pH 7.0 buffer
Solubility (DMSO) High (> 20 mg/mL)Standard Stock Prep
pKa (Acid) ~4.2 (Carboxylic acid)Potentiometric Titration
LogP ~2.8 – 3.2HPLC Retention Time Correlation

Safe Handling & Exposure Control Workflow

Engineering Controls

Causality: The solid state and potential for respiratory irritation (H335) necessitate containment. The high melting point implies low volatility, but static-induced dust is a significant risk during weighing.

  • Primary: Weigh inside a chemically resistant fume hood or powder containment enclosure.

  • Secondary: Use anti-static weighing boats to prevent particle scattering.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) or P100 respirator if handling >10g outside a hood.

  • Hand Protection: Nitrile gloves (min thickness 0.11 mm). Reasoning: Amides and benzoic acids do not rapidly permeate nitrile; latex is insufficient for organic solvents used in processing (e.g., DMSO/DCM).

  • Eye Protection: Chemical safety goggles. Reasoning: Safety glasses are insufficient for fine powders that can bypass side shields.

Workflow Diagram: Exposure Control Logic

SafeHandling Start Start: Handling 4-(Cyclohexanecarboxamido)benzoic acid Assess Assess Quantity & Form Start->Assess SmallScale < 1g (Solid) Assess->SmallScale LargeScale > 1g or Solution Prep Assess->LargeScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Low Dust Risk Containment Powder Containment Enclosure (HEPA Filtered) LargeScale->Containment High Dust Risk PPE_Basic PPE: Nitrile Gloves + Lab Coat + Goggles Hood->PPE_Basic PPE_Advanced PPE: Double Nitrile + N95/P100 + Sleeve Covers Containment->PPE_Advanced Dissolve Solubilization (DMSO/MeOH) PPE_Basic->Dissolve PPE_Advanced->Dissolve Waste Disposal: Solid/Liquid Organic Waste Dissolve->Waste Post-Experiment

Figure 1: Decision logic for engineering controls and PPE based on scale of operation.

Emergency Response Protocols

First Aid Causality
  • Eye Contact: The acidic nature causes immediate protein coagulation on the cornea. Protocol: Flush for 15 minutes. Do not use neutralizing eye drops (risk of thermal injury from exothermic reaction).

  • Skin Contact: Lipophilic nature allows dermal retention. Protocol: Wash with soap and water.[1][2] Alcohol-based sanitizers may increase permeation and should be avoided immediately after exposure.

Spill Cleanup (Self-Validating)
  • Isolate: Evacuate non-essential personnel.

  • Neutralize (Optional but Recommended): Mist the powder lightly with dilute Sodium Bicarbonate (

    
    ) solution. Validation: Cessation of bubbling indicates acid neutralization.
    
  • Collect: Use wet-wiping techniques to avoid dust generation. Do not dry sweep.

Emergency Decision Matrix

EmergencyResponse Event Exposure Event Type Identify Route Event->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Flush 15min (Water) Lift Eyelids Eye->Action_Eye Action_Skin Soap & Water Wash Remove Contaminated Clothing Skin->Action_Skin Action_Inhale Move to Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Show SDS/Structure) Action_Eye->Medical Action_Skin->Medical If Irritation Persists Action_Inhale->Medical

Figure 2: Triage workflow for acute exposure incidents.

Stability & Reactivity

  • Chemical Stability: Stable under standard laboratory conditions (STP).

  • Conditions to Avoid: Strong oxidizers (e.g., permanganates) can attack the amide nitrogen or the cyclohexane ring. Strong bases (NaOH, KOH) will deprotonate the carboxylic acid (forming the salt) and, under heat, hydrolyze the amide bond.

  • Hazardous Decomposition: Thermal decomposition emits Carbon Monoxide (CO), Carbon Dioxide (

    
    ), and Nitrogen Oxides (
    
    
    
    ).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Benzoic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(Cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Self-Validating Aqueous Protocol for Amide Bond Formation

Introduction & Mechanistic Rationale

The synthesis of amide-linked benzoic acids is a critical transformation in drug discovery, often utilized to generate robust pharmacophores for enzyme inhibitors and receptor antagonists[1]. The coupling of 4-aminobenzoic acid (PABA) with cyclohexanecarbonyl chloride presents a unique chemoselectivity challenge: the substrate possesses both a nucleophilic primary amine and a carboxylic acid.

While traditional acylation in anhydrous organic solvents (e.g., dichloromethane with triethylamine) is common, PABA's zwitterionic character makes it poorly soluble in non-polar media. To circumvent this, we employ a modified Schotten-Baumann protocol using an aqueous sodium hydroxide system[2]. This approach is not merely a solvent swap; it is a calculated manipulation of


 differentials to drive chemoselectivity and establish a self-validating purification system[3].

The Causality of Chemoselectivity:

  • Substrate Solubilization: PABA's carboxylic acid has a

    
     of ~4.8. In 10% aqueous NaOH (pH > 12), it is quantitatively deprotonated to form a highly water-soluble sodium carboxylate.
    
  • Nucleophilic Differentiation: The conjugate acid of PABA's amine group has a

    
     of ~2.4, meaning it remains a neutral, free primary amine in the basic solution. The carboxylate anion is heavily solvated by water and stabilized by resonance, rendering its oxygen atoms significantly less nucleophilic than the nitrogen. Consequently, the electrophilic acid chloride selectively attacks the amine.
    
  • Kinetic Driving Force: Cyclohexanecarbonyl chloride is immiscible in water. The reaction occurs at the biphasic interface. The aqueous base continuously neutralizes the HCl byproduct, preventing the protonation of the amine and driving the reaction forward irreversibly.

Chemoselectivity Base Aqueous NaOH (pH > 10) Amine Amine Group (pKa ~2.4) Remains Neutral Base->Amine Carboxyl Carboxyl Group (pKa ~4.8) Deprotonated Base->Carboxyl Nucleophile Highly Nucleophilic Nitrogen Amine->Nucleophile PoorNuc Poorly Nucleophilic Oxygen Carboxyl->PoorNuc Reaction Selective N-Acylation Nucleophile->Reaction PoorNuc->Reaction No reaction

Fig 1. Logical causality of chemoselectivity driven by pKa differentials in aqueous base.

Experimental Design & Stoichiometry

To ensure complete conversion while managing the competing hydrolysis of the acid chloride, a slight excess (1.1 equivalents) of cyclohexanecarbonyl chloride is used. Sodium hydroxide is supplied at 2.5 equivalents: 1.0 eq to deprotonate PABA, 1.0 eq to neutralize the generated HCl, and 0.5 eq to maintain high alkalinity and hydrolyze the excess acid chloride.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountMolesFunctional Role
4-Aminobenzoic acid (PABA) 137.141.01.37 g10.0 mmolNucleophile / Substrate
Cyclohexanecarbonyl chloride 146.611.11.48 mL11.0 mmolElectrophile
Sodium Hydroxide (10% aq) 40.002.510.0 mL25.0 mmolBase / Solubilizer
Hydrochloric Acid (1M aq) 36.46As needed~15.0 mL~15.0 mmolAcidifying Agent
Step-by-Step Methodology

This protocol is designed as a self-validating system . The isolation relies entirely on the intrinsic solubility differences between the intermediate salt and the final free acid. If the coupling fails, PABA remains somewhat soluble in acidic water (~4.7 g/L), whereas the highly hydrophobic target compound precipitates quantitatively.

Phase 1: Substrate Activation
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.37 g of 4-aminobenzoic acid in 10 mL of 10% aqueous NaOH. Stir until the solid is completely dissolved, yielding a clear solution of sodium 4-aminobenzoate.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0–5 °C. Causality: Cooling suppresses the competing background hydrolysis of the highly reactive acid chloride by hydroxide ions, ensuring the electrophile survives long enough to react with the amine.

Phase 2: Biphasic Acylation
  • Addition: Using a syringe, add 1.48 mL of cyclohexanecarbonyl chloride dropwise over 10–15 minutes.

  • Interfacial Mixing: Maintain vigorous stirring (≥ 800 rpm). Causality: Because the acid chloride is immiscible in water, the reaction rate is diffusion-limited. Vigorous stirring maximizes the interfacial surface area between the organic droplets and the aqueous nucleophile.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours until the organic droplets disappear.

Phase 3: Self-Validating Isolation
  • Precipitation: Transfer the aqueous solution to a beaker in an ice bath. Slowly add 1M aqueous HCl dropwise while stirring, until the pH reaches 2–3 (monitor with pH paper). Causality: Acidification reprotonates the carboxylate. The resulting 4-(cyclohexanecarboxamido)benzoic acid is highly insoluble in water and crashes out as a dense white precipitate.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove inorganic salts (NaCl).

  • Byproduct Clearance: Wash the solid with cold hexanes or diethyl ether (10 mL). Causality: Excess acid chloride hydrolyzes into cyclohexanecarboxylic acid. This wash selectively dissolves and removes the lipophilic byproduct while leaving the target amide intact.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

Workflow PABA 4-Aminobenzoic Acid (PABA) SodPABA Sodium 4-aminobenzoate (Water Soluble) PABA->SodPABA NaOH 10% aq. NaOH (Deprotonation) NaOH->SodPABA pH > 8 Coupling Schotten-Baumann Amide Coupling SodPABA->Coupling AcidChloride Cyclohexanecarbonyl Chloride (Dropwise, 0-5°C) AcidChloride->Coupling ProdSalt Sodium 4-(cyclohexanecarboxamido) benzoate (Soluble) Coupling->ProdSalt Vigorous Stirring Product 4-(Cyclohexanecarboxamido) benzoic acid (Precipitate) ProdSalt->Product HCl 1M HCl (aq) Acidification to pH 2-3 HCl->Product Precipitation

Fig 2. Experimental workflow for the Schotten-Baumann synthesis and self-validating isolation.

Analytical Characterization

The isolated product should present as a white crystalline solid with an expected yield of 85–95%. Verification of the structure and purity should be conducted using the following expected parameters:

Table 2: Expected Analytical Data

TechniqueExpected Signals / ValuesStructural Assignment
LC-MS (ESI+)

248.1

corresponding to


H NMR (DMSO-

)

12.65 (br s, 1H)
Carboxylic acid (-COOH)

10.05 (s, 1H)
Amide proton (-NH)

7.85 (d,

= 8.8 Hz, 2H)
Aromatic protons ortho to carboxyl

7.70 (d,

= 8.8 Hz, 2H)
Aromatic protons ortho to amide

2.35 (m, 1H)
Cyclohexyl methine (-CH)

1.80–1.15 (m, 10H)
Cyclohexyl methylenes (-CH

)
FT-IR (ATR) ~3300 cm

N-H stretch (Amide A)
~1680 cm

C=O stretch (Carboxylic acid)
~1650 cm

C=O stretch (Amide I)
References[1] WO2010124108A1 - Azetidinyl diamides as monoacylglycerol lipase inhibitors, Google Patents. Available Here[2] An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions, Taylor & Francis. Available Here[3] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations, MDPI.Available Here

Sources

Amide coupling protocols for cyclohexanecarbonyl chloride and aminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amide Coupling of Cyclohexanecarbonyl Chloride and 4-Aminobenzoic Acid

Mechanistic Rationale & Substrate Dynamics

The formation of amide bonds is a cornerstone of synthetic and medicinal chemistry. However, coupling an aliphatic acid chloride with an electron-deficient aromatic amine presents unique thermodynamic and kinetic challenges. 4-Aminobenzoic acid (PABA) contains an electron-withdrawing carboxylic acid group para to the amine, which significantly attenuates the nucleophilicity of the aniline nitrogen[1]. Consequently, standard carbodiimide-mediated coupling reagents (e.g., EDC, HATU) often yield sluggish kinetics and poor conversions when applied to such electron-deficient and sterically hindered substrates[2].

To overcome this barrier, the highly reactive electrophile cyclohexanecarbonyl chloride is employed via a modified non-aqueous Schotten-Baumann protocol[3]. By utilizing an acid chloride in an aprotic organic solvent with a sterically hindered tertiary amine base, the reaction bypasses the need for in situ activation, directly driving the nucleophilic acyl substitution to completion[4].

Causality in Experimental Design

As a self-validating system, every reagent and condition in this protocol is selected based on strict chemical causality:

  • The "Double Deprotonation" Imperative: Unlike aliphatic amino acids, PABA does not predominantly exist as a zwitterion due to the low basicity of the aniline nitrogen (pKa ~2.4). However, it forms a robust intermolecular hydrogen-bonded network, rendering it poorly soluble in aprotic solvents like dichloromethane (DCM). The addition of a sterically hindered tertiary amine base, specifically N,N-Diisopropylethylamine (DIPEA), serves a dual purpose. First, it deprotonates the carboxylic acid (pKa ~4.9), disrupting the hydrogen-bonded lattice and solubilizing the substrate as a lipophilic ammonium carboxylate salt. Second, the excess DIPEA acts as a non-nucleophilic scavenger for the hydrogen chloride (HCl) byproduct generated during the acylation[4]. A minimum of 2.2 equivalents of DIPEA is strictly required.

  • Base Selection (DIPEA vs. TEA): DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile. This suppresses the formation of transient, moisture-sensitive acylammonium intermediates that can prematurely hydrolyze.

  • Temperature Control: The initial nucleophilic attack of the aniline onto the acid chloride is highly exothermic. Conducting the addition at 0 °C suppresses competing side reactions, such as the formation of mixed anhydrides at the carboxylate moiety.

Workflow Visualization

AmideCoupling A 4-Aminobenzoic Acid (PABA) Hydrogen-Bonded / Insoluble B DIPEA (2.2 eq) in DCM Solubilization & Deprotonation A->B C Cyclohexanecarbonyl Chloride Electrophilic Activation B->C D Nucleophilic Acyl Substitution Exothermic (0 °C to RT) C->D E Aqueous Workup (1M HCl) Product Protonation D->E F 4-(Cyclohexanecarboxamido)benzoic acid Isolated Product E->F

Mechanistic workflow for the synthesis of 4-(cyclohexanecarboxamido)benzoic acid.

Self-Validating Protocol: Step-by-Step Methodology

Reaction Scale: 10.0 mmol

Phase 1: Substrate Solubilization

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-aminobenzoic acid (1.37 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Add DIPEA (3.83 mL, 22.0 mmol, 2.2 eq) dropwise at room temperature.

Validation Checkpoint 1: The initially cloudy suspension must transition to a clear, homogeneous solution within 5-10 minutes. This visual cue confirms the successful deprotonation of the carboxylic acid and the formation of the soluble DIPEA-carboxylate salt.

Phase 2: Electrophilic Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Dilute cyclohexanecarbonyl chloride (1.47 mL, 11.0 mmol, 1.1 eq) in anhydrous DCM (5 mL) and add this solution dropwise over 15 minutes via an addition funnel.

Validation Checkpoint 2: Monitor for a mild exotherm. The slow addition rate must be maintained to keep the internal temperature below 5 °C, preventing the localized excess of acid chloride from reacting with the carboxylate to form a mixed anhydride.

Phase 3: Propagation & Monitoring 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

Validation Checkpoint 3: Perform TLC analysis (Eluent: 5% MeOH in DCM, UV 254 nm). The reaction is complete when the PABA spot (Rf ≈ 0.2) is fully consumed, replaced by a single, less polar product spot (Rf ≈ 0.5).

Phase 4: Quenching & Isolation 6. Quench the reaction by adding 1M aqueous HCl (25 mL) and stir vigorously for 10 minutes.

Validation Checkpoint 4: Measure the pH of the aqueous layer; it must be < 2. This ensures the product's carboxylate is fully protonated back to the free carboxylic acid, driving its partitioning into the organic phase or causing it to precipitate out of the biphasic mixture.

  • Transfer to a separatory funnel. If the product precipitates heavily, filter the biphasic mixture directly to collect the crude solid. Otherwise, extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol/water to afford pure 4-(cyclohexanecarboxamido)benzoic acid as a white crystalline solid.

Quantitative Data: Optimization Matrix

The following table summarizes the optimization of the coupling conditions, demonstrating the causality behind the chosen protocol parameters.

EntryBase (Eq.)SolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)Mechanistic Observation
1TEA (1.2)THF0 to RT124588Insufficient base; HCl byproduct protonates aniline, stalling reaction.
2TEA (2.2)DCM0 to RT127292TEA acts as a competitive nucleophile, leading to minor hydrolysis.
3 DIPEA (2.2) DCM 0 to RT 6 89 >98 Optimal; steric bulk of DIPEA prevents side reactions; DCM ensures solubility.
4DIPEA (2.2)DMF0 to RT87690Difficult solvent removal during workup leads to product loss.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Amine to Amide (via Acid Chloride) - Common Conditions. Common Organic Chemistry. 3

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis. 1

  • US5516774A - Tricyclic diazepine vasopressin antagonists and oxytocin antagonists. Google Patents. 4

Sources

Application Note: Optimization of Recrystallization Solvents for 4-(Cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of functionalized aromatic intermediates is a critical step in drug development and materials science. 4-(Cyclohexanecarboxamido)benzoic acid presents unique solubility challenges due to its hybrid structural features: a highly lipophilic cyclohexane ring coupled with a rigid, hydrogen-bonding amido-benzoic acid core. This Application Note provides a comprehensive, causality-driven guide to selecting the optimal recrystallization solvent systems for this compound, detailing self-validating experimental protocols designed to maximize both yield and polymorphic purity.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective recrystallization protocol, one must first analyze the target molecule's structural thermodynamics. The parent compound, p-aminobenzoic acid (PABA), exhibits moderate solubility in water and is readily recrystallized from simple aqueous or ethanol/water mixtures[1]. However, the introduction of the cyclohexanecarboxamide moiety fundamentally alters the molecule's physicochemical profile:

  • Lipophilic Bulk: The large cyclohexane ring significantly increases the overall lipophilicity (LogP) of the molecule, rendering the compound practically insoluble in pure water.

  • Dual Hydrogen-Bonding Network: The molecule possesses a dual hydrogen-bonding system. The carboxylic acid headgroup forms classic cyclic dimers, while the secondary amide acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O).

This robust intermolecular network results in a high crystal lattice energy. Consequently, non-polar solvents (e.g., hexane, toluene) lack the hydrogen-bonding capacity to disrupt the lattice, while pure water is repelled by the lipophilic tail. Effective recrystallization requires a solvent system that can competitively disrupt these hydrogen bonds at elevated temperatures while allowing the lattice to reform upon cooling. Similar amido-benzoic acid derivatives, such as N-acryloyl-p-aminobenzoic acid, successfully utilize binary anti-solvent systems like ethanol/water to achieve this delicate thermodynamic balance[2].

Solvent System Selection Matrix

The following table summarizes the quantitative and qualitative evaluation of various solvent systems based on the compound's structural profile.

Solvent SystemSolvency (20 °C)Solvency (Reflux)SuitabilityMechanistic Rationale
Water InsolublePoorPoorHigh lipophilicity of the cyclohexyl group prevents effective hydration.
Ethanol (Absolute) PoorModerateGoodAlcohols disrupt H-bonds; however, absolute solubility remains limited by the lipophilic tail.
Ethanol / Water InsolubleModerateExcellent Ethanol provides solvency at reflux; water acts as an anti-solvent to precisely tune the cloud point[2].
Glacial Acetic Acid PoorHighExcellent Acts as a strong H-bond competitor, fully disrupting amide and acid dimers at high temperatures.
Hexane / Toluene InsolubleInsolublePoorIncapable of breaking the strong polar intermolecular H-bond network.

Thermodynamic & Kinetic Controls

The crystallization of para-substituted benzoic acids is highly dependent on the cooling trajectory. According to comprehensive models of PABA crystallization, the transition from solution to solid form involves specific nucleation and growth parameters that dictate the final crystal habit and purity[3].

Rapid cooling generates high supersaturation, leading to uncontrolled primary nucleation. This often results in the occlusion of mother liquor and impurities within the crystal lattice, as well as the formation of fine, difficult-to-filter powders. Conversely, a controlled cooling rate (e.g., 0.5 °C/min) maintains the system within the metastable zone, promoting the growth of existing nuclei into large, pure, and easily filterable crystals[3].

Experimental Methodologies

Protocol A: Anti-Solvent Crystallization (Ethanol/Water)

Ideal for crude batches containing highly polar impurities.

  • Dissolution: Suspend 10.0 g of crude 4-(Cyclohexanecarboxamido)benzoic acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Heat the mixture to gentle reflux (approx. 78 °C) with continuous stirring until the solid dissolves.

  • Anti-Solvent Titration: While maintaining reflux, add deionized water dropwise until the solution exhibits persistent turbidity (the cloud point). This visual cue validates that the boundary of the metastable zone has been reached.

  • Clearing: Add absolute ethanol dropwise (typically 1-3 mL) just until the solution becomes clear again.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble mechanical impurities or polymerized byproducts[2].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of approximately 0.5 °C/min. Spontaneous nucleation should occur between 40 °C and 50 °C.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 15 mL of ice-cold 1:1 ethanol/water. Dry the product in a vacuum oven at 60 °C to constant weight.

Protocol B: Cooling Crystallization (Glacial Acetic Acid)

Ideal for crude batches containing lipophilic impurities or when maximum disruption of the crystal lattice is required.

  • Dissolution: Suspend 10.0 g of the crude compound in 40 mL of glacial acetic acid. Heat to 100 °C under stirring until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass microfiber filter to remove any particulates.

  • Controlled Cooling: Transfer the filtrate to a controlled-temperature bath. Cool the solution to 20 °C at a strict rate of 0.5 °C/min to prevent the occlusion of acetic acid within the crystal lattice.

  • Isolation: Collect the resulting crystalline solid via vacuum filtration.

  • Washing (Self-Validating Step): Wash the crystals thoroughly with 20 mL of cold glacial acetic acid, followed immediately by copious amounts of cold deionized water (at least 100 mL) to completely remove residual acid. Validation: Test the pH of the final wash filtrate; it must be neutral (pH ~6-7) before proceeding.

  • Drying: Dry the purified crystals in a vacuum oven at 70 °C for 12 hours.

Process Workflow Visualization

G Start Crude 4-(Cyclohexanecarboxamido) benzoic acid Assess Assess Impurity Profile & Solubility Start->Assess EtOH Protocol A: EtOH/Water (Anti-solvent) Assess->EtOH Polar Impurities AcOH Protocol B: Glacial AcOH (Cooling) Assess->AcOH Lipophilic Impurities Dissolve 1. Dissolution at Reflux (Determine Cloud Point) EtOH->Dissolve AcOH->Dissolve Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter Cool 3. Controlled Cooling (0.5 °C/min to 4 °C) Filter->Cool Isolate 4. Vacuum Filtration & Cold Wash Cool->Isolate Pure Pure Crystalline Product (>99% Purity) Isolate->Pure

Workflow for solvent selection and recrystallization of amido-benzoic acids.

References

  • Title: 4-Aminobenzoic acid CAS#: 150-13-0 Source: ChemicalBook URL
  • Title: Purification of N-Acryloyl-p-aminobenzoic Acid Source: Benchchem Technical Support Center URL
  • Title: Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review Source: ACS Publications URL

Sources

Comprehensive Application Note: HPLC Method Development for 4-(Cyclohexanecarboxamido)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Causality

4-(Cyclohexanecarboxamido)benzoic acid is a structurally complex pharmaceutical intermediate characterized by a highly lipophilic cyclohexyl group, a neutral but polar amide linkage, and an ionizable benzoic acid moiety. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires a deep understanding of its physicochemical behavior in solution.

The primary challenge in analyzing benzoic acid derivatives lies in their ionizable nature. The carboxylic acid group has an estimated


 of approximately 4.2. In RP-HPLC, the ionization state of the analyte dictates its retention behavior and peak symmetry[1]. If the mobile phase pH is near the analyte's 

, the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. This dual-state equilibrium leads to severe peak tailing, split peaks, and irreproducible retention times[1]. Therefore, successful method development must strictly control the mobile phase pH to ensure the analyte remains in a single, fully protonated state.

Chromatographic Strategy & Logical Workflow

To achieve baseline resolution and symmetrical peak shape for acidic compounds, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's


[2]. For 4-(Cyclohexanecarboxamido)benzoic acid, a mobile phase pH of 2.1–2.5 is optimal.
Stationary Phase Selection

While standard C18 columns are the default for lipophilic compounds, residual silanol groups (-Si-OH) on the silica surface can interact with the polar amide and carboxylic moieties, causing secondary retention mechanisms and peak tailing[3]. An end-capped, highly deactivated C18 column or a Phenyl-Hexyl column (which offers alternative


 selectivity for the benzoic acid ring) is strictly recommended to mitigate these secondary interactions[4].

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~4.2, LogP ~3.0) B 2. Column Selection (End-capped C18 or Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (pH 2.1 Buffer + ACN) B->C D 4. Gradient Design (Linear Elution Profile) C->D E 5. System Suitability Validation (Tailing < 1.5, RSD < 1.0%) D->E

Figure 1: Systematic HPLC method development workflow for ionizable acidic APIs.

Experimental Protocols

The following protocol utilizes a low-pH aqueous buffer combined with Acetonitrile (ACN). Phosphoric acid is selected over acetate or formate buffers because it provides superior buffering capacity at low pH (pH < 2.5) and is highly UV-transparent down to 200 nm, which is critical for detecting the conjugated aromatic system of the benzoic acid moiety[2].

Mobile Phase Preparation

Step 1: Aqueous Mobile Phase A (0.1% Phosphoric Acid)

  • Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) into a clean glass solvent bottle.

  • Add exactly 1.0 mL of HPLC-grade 85% Phosphoric Acid (

    
    ) using a calibrated micropipette.
    
  • Mix thoroughly using a magnetic stirrer for 5 minutes. The resulting pH should be approximately 2.1.

  • Filter the solution through a 0.22 µm nylon or PTFE membrane filter under vacuum to remove particulates.

  • Degas the solvent using ultrasonication for 10 minutes prior to placing it on the HPLC system.

Step 2: Organic Mobile Phase B

  • Transfer 1000 mL of HPLC-grade Acetonitrile into a solvent bottle. Note: ACN is preferred over methanol as it provides lower system backpressure and sharper peak shapes for rigid, bulky molecules like the cyclohexyl-aromatic system.

  • Degas via ultrasonication for 5 minutes.

Sample Preparation

To prevent solvent shock—which can cause peak splitting or broadening—the sample must be dissolved in a diluent that closely matches the initial mobile phase conditions.

  • Accurately weigh 10.0 mg of 4-(Cyclohexanecarboxamido)benzoic acid standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic cyclohexyl group. Sonicate for 2 minutes.

  • Make up to the mark with Mobile Phase A (Water with 0.1%

    
    ).
    
  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Optimized Chromatographic Conditions

Table 1: Instrumental Parameters

ParameterSpecificationCausality / Rationale
Column Highly Deactivated C18 (150 × 4.6 mm, 3.5 µm)End-capping prevents secondary silanol interactions[3].
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.1)Fully protonates the carboxylic acid (

4.2)[2].
Mobile Phase B Acetonitrile (HPLC Grade)Enhances mass transfer for bulky lipophilic groups.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; balances speed and resolution.
Column Temperature 30 °CLowers mobile phase viscosity and improves reproducibility.
Detection UV/PDA at 254 nmTargets the

transition of the benzoic acid ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & Injection
2.08020Isocratic hold to focus the analyte band
10.02080Linear gradient to elute the lipophilic compound
12.02080High-organic wash to clear strongly retained impurities
12.18020Return to initial conditions
15.08020Re-equilibration

Method Optimization & Troubleshooting

Even with a theoretically sound method, empirical troubleshooting is often required. Peak tailing is the most common failure mode for acidic compounds in RP-HPLC. If the asymmetry factor exceeds 1.5, the root cause is typically either insufficient buffering capacity (allowing localized ionization) or active silanol sites on an aging column[3].

Troubleshooting Issue Peak Tailing (Asymmetry > 1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Inadequate pH Control Issue->Cause2 Sol1 Use Highly Deactivated End-capped Column Cause1->Sol1 Sol2 Lower Mobile Phase pH (pH < pKa - 2) Cause2->Sol2

Figure 2: Root cause analysis and resolution pathways for peak tailing in acidic compounds.

System Suitability & Self-Validating Criteria

A scientifically rigorous protocol must be self-validating. Before analyzing unknown samples or conducting stability studies, the method must prove its operational integrity through System Suitability Testing (SST). Inject the standard preparation six times consecutively. The system is only deemed "valid" and ready for sample analysis if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0% (Validates pump performance and temperature stability).

  • Peak Area Precision: %RSD ≤ 2.0% (Validates autosampler precision).

  • Tailing Factor (

    
    ):  ≤ 1.5 (Confirms complete suppression of ionization and absence of silanol interactions).
    
  • Theoretical Plates (

    
    ):  ≥ 5,000 (Confirms stationary phase integrity and optimal mass transfer).
    

References

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. Available at: [Link]

  • ResearchGate. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available at:[Link]

Sources

Topic: Preparation of 4-(Cyclohexanecarboxamido)benzoic acid Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of 4-(Cyclohexanecarboxamido)benzoic acid. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and validity of experimental results. This guide emphasizes the critical physicochemical properties of both the solute and the solvent, offering a framework for best practices in the laboratory.

Introduction: The Imperative of Precision in Stock Solution Preparation

The integrity of a significant portion of preclinical research and drug discovery hinges on the quality of the chemical reagents used. A seemingly routine task, the preparation of stock solutions, is a critical control point that dictates the reliability and reproducibility of experimental data. Improperly prepared or stored stock solutions can lead to errors in concentration, compound precipitation, or degradation, ultimately resulting in misleading experimental outcomes.

4-(Cyclohexanecarboxamido)benzoic acid is a molecule of interest in various research contexts. Like many small organic molecules, its aqueous solubility is limited, necessitating the use of an organic solvent for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in biological research, prized for its ability to dissolve a wide array of compounds.[1][2] However, its unique properties, particularly its hygroscopicity, present challenges that must be carefully managed.[3][4]

This application note provides a comprehensive protocol for the preparation of 4-(Cyclohexanecarboxamido)benzoic acid stock solutions in DMSO, grounded in an understanding of the chemical principles at play. We will delve into the causality behind each step, offering a self-validating system for the production of high-quality stock solutions.

Compound and Solvent Profile

A thorough understanding of the materials is the foundation of a robust protocol.

4-(Cyclohexanecarboxamido)benzoic acid: Physicochemical Properties

The following table summarizes the key properties of 4-(Cyclohexanecarboxamido)benzoic acid and a structurally similar compound, 4-(Cyclohex-3-enecarboxamido)benzoic acid, for which more data is publicly available. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.[5]

ParameterValue (for the closely related 4-(Cyclohex-3-enecarboxamido)benzoic acid)Notes
Molecular Formula C₁₄H₁₅NO₃The saturated analog will have the formula C₁₄H₁₇NO₃.
Molecular Weight 245.27 g/mol [6]The saturated analog will have a molecular weight of approximately 247.29 g/mol . Always use the value from the CoA.
Appearance White to off-white solidVisual inspection upon receipt is recommended.
Purity ≥98%As determined by analytical methods such as HPLC or NMR.
Storage (Solid) 2-8°C, sealed in a dry environment[6]Protect from moisture and light.
Dimethyl Sulfoxide (DMSO): The Versatile yet Demanding Solvent

DMSO's utility is undeniable, but its properties demand careful handling:

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3][4] This is a critical consideration as the presence of water can significantly decrease the solubility of many organic compounds, leading to precipitation.[3][7] Studies have shown that water is a more significant factor in compound loss from DMSO solutions than oxygen.[8][9]

  • Chemical Reactivity: While generally considered inert, DMSO can act as a mild oxidizing agent and can participate in certain reactions, particularly at elevated temperatures or in the presence of acids or bases.[10]

  • Freezing Point: DMSO has a relatively high freezing point of 18.5 °C (65.3 °F). This is important to consider when storing stock solutions, as freeze-thaw cycles can promote compound precipitation, especially if water has been absorbed.[3][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 4-(Cyclohexanecarboxamido)benzoic acid. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • 4-(Cyclohexanecarboxamido)benzoic acid powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated positive displacement pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Safety Precautions
  • Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.[1]

  • DMSO can facilitate the absorption of other chemicals through the skin; therefore, appropriate gloves should be worn at all times.[11]

  • Consult the Safety Data Sheet (SDS) for 4-(Cyclohexanecarboxamido)benzoic acid and DMSO before starting any work.[12][13][14][15][16]

Step-by-Step Procedure

Step 1: Pre-calculation

  • Objective: Determine the mass of the compound and the volume of DMSO required.

  • Procedure:

    • Use the molecular weight (MW) from the compound's Certificate of Analysis. For this example, we will use a hypothetical MW of 247.29 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x 247.29 g/mol

      • Mass (g) = 2.4729 x 10⁻³ g = 2.47 mg

    • Causality: Accurate calculations are fundamental to achieving the desired final concentration. It is often more accurate to weigh a larger mass (e.g., 10 mg) and add the corresponding volume of DMSO.

Step 2: Weighing the Compound

  • Objective: Accurately weigh the calculated mass of the compound.

  • Procedure:

    • Allow the vial of 4-(Cyclohexanecarboxamido)benzoic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Using a calibrated analytical balance, carefully weigh the desired mass (e.g., 2.47 mg) and transfer it into a sterile, labeled amber vial or microcentrifuge tube.

    • Causality: Using a calibrated balance ensures accuracy. The amber vial protects the compound from potential photodegradation.[10]

Step 3: Dissolving the Compound

  • Objective: Completely dissolve the compound in DMSO.

  • Procedure:

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 10-15 minutes.[3][17] Gentle warming in a water bath (not exceeding 37°C) may also be employed.[1][3]

    • Causality: Anhydrous DMSO is used to minimize water content, which can reduce solubility.[3][7] Vortexing and sonication provide mechanical and acoustic energy to break down the crystal lattice and facilitate dissolution.

Step 4: Storage and Handling

  • Objective: Properly store the stock solution to ensure its long-term stability.

  • Procedure:

    • Once the compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1][3]

    • Causality: Aliquoting minimizes the number of freeze-thaw cycles, which can promote compound precipitation and degradation.[3][8][9] Low-temperature storage slows down potential chemical degradation processes.[18][19]

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Handling calc 1. Pre-calculation (Mass & Volume) weigh 2. Weigh Compound (Equilibrate to RT first) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolution (Vortex / Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Ensure clarity) dissolve->inspect aliquot 6. Aliquot into Single-Use Vials inspect->aliquot label_vials 7. Label Clearly aliquot->label_vials store 8. Store at -20°C or -80°C label_vials->store

Caption: Workflow for preparing a stock solution in DMSO.

Stability and Quality Control

Maintaining the integrity of the stock solution over time is as crucial as its initial preparation.

Long-Term Stability
  • Water Absorption: The primary threat to the stability of compounds in DMSO is water absorption.[8][9] Always use anhydrous DMSO from a freshly opened bottle or a properly stored bottle to minimize water content.[3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided.[8][9] The process can lead to the precipitation of less soluble compounds. Aliquoting is the most effective strategy to mitigate this.

  • Chemical Degradation: While most compounds are stable in DMSO at -20°C, some may degrade over time.[8][19] It is advisable to prepare fresh stock solutions periodically, for example, every 3-6 months, depending on the compound's stability.

Quality Control (QC) Measures

For critical applications, implementing QC checks is recommended:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If precipitation is observed, attempt to redissolve the compound by gentle warming and sonication.

  • Concentration Verification: Periodically, the concentration of a stock solution can be verified using analytical techniques such as HPLC-UV or LC-MS.[9][18]

  • Functional Assays: A simple functional assay with a known positive control can help confirm the biological activity of the compound in the stock solution has not diminished over time.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve - Insufficient solvent volume.- Low solubility.- Water contamination in DMSO.- Re-check calculations.- Apply gentle warming (≤37°C) and sonication.- Use fresh, anhydrous DMSO.
Precipitate forms after storage - Compound has low solubility at storage temperature.- Water absorption into the DMSO stock.[3][7]- Freeze-thaw cycles.- Warm the vial to room temperature and sonicate to redissolve before use.- Ensure vials are tightly sealed.- Always use aliquots to avoid multiple freeze-thaw cycles.
Inconsistent experimental results - Inaccurate initial concentration.- Compound degradation.- Precipitation leading to lower effective concentration.- Prepare a fresh stock solution.- Perform a QC check on the existing stock (e.g., HPLC).- Always ensure the solution is clear before use.

Conclusion

The preparation of 4-(Cyclohexanecarboxamido)benzoic acid stock solutions in DMSO is a fundamental procedure that requires meticulous attention to detail. By understanding the properties of both the compound and the solvent, particularly the hygroscopic nature of DMSO, researchers can mitigate common sources of error. The adoption of the protocols and best practices outlined in this application note—including accurate calculations, the use of high-purity anhydrous DMSO, appropriate dissolution techniques, and proper storage through aliquoting—will contribute to the generation of reliable and reproducible scientific data.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Available at: [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available at: [Link]

  • ResearchGate. (2013). Making a stock solution for my drug using DMSO. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • SPREAD. Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Available at: [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Available at: [Link]

  • Justrite. (2025). Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. Available at: [Link]

  • American Chemical Society. Chemical Storage. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • CITI Program. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available at: [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]

  • Innovation Chem. (2025). Quality Control in Chemical Manufacturing – Why It Matters. Available at: [Link]

  • Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Available at: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • PMC. (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid. Available at: [Link]

  • California Air Resources Board. (2018). SOP: 091718 Laboratory Quality Control Manual Rev. 4.0. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • CampusOptics. (2025). Understanding Chemical Inventory Management. Available at: [Link]

  • QA/SAC - Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Available at: [Link]

  • Scilit. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

Sources

Using 4-(Cyclohexanecarboxamido)benzoic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Cyclohexanecarboxamido)benzoic Acid in Coordination Chemistry

Executive Summary

This guide details the experimental protocols for utilizing 4-(Cyclohexanecarboxamido)benzoic acid (HCCBA) as a functional ligand in coordination chemistry.[1][2] Unlike simple benzoates, HCCBA integrates a cyclohexyl hydrophobic core , a peptidomimetic amide linkage , and a carboxylate coordination site . This tripartite structure makes it a critical scaffold for two distinct applications:

  • Bioinorganic Chemistry: Designing metallodrugs where the cyclohexane ring enhances lipophilicity and membrane permeability.[2]

  • Crystal Engineering: Constructing Metal-Organic Frameworks (MOFs) where the amide group directs supramolecular assembly via hydrogen bonding (the "Amide Strut" effect).[1][2]

Ligand Profile & Properties

PropertySpecification
IUPAC Name 4-(Cyclohexanecarbonylamino)benzoic acid
Abbreviation HCCBA (Protonated), CCBA⁻ (Deprotonated)
CAS Number 54056-83-6
Formula C₁₄H₁₅NO₃
MW 247.29 g/mol
pKa (Calc.) ~4.2 (COOH), >15 (Amide NH)
Solubility High: DMSO, DMF, DMAc.[1][2] Moderate: Hot Ethanol/Methanol. Low: Water, Chloroform.[2]
Donor Sites Primary: Carboxylate (O,O').[1][2] Secondary: Amide Carbonyl (O) - rare but possible.[2]

Ligand Synthesis Protocol

Rationale: Commercial availability is variable.[2] In-house synthesis ensures high purity essential for crystallography.[2]

Reaction Type: Schotten-Baumann Acylation.[2]

Reagents:

  • 4-Aminobenzoic acid (PABA)[1][2]

  • Cyclohexanecarbonyl chloride[2]

  • Pyridine (solvent/base) or THF/Et₃N system[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-aminobenzoic acid (10 mmol, 1.37 g) in anhydrous Pyridine (15 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add Cyclohexanecarbonyl chloride (11 mmol, 1.61 g) dropwise over 20 minutes. Caution: Exothermic.[2]

  • Reflux: Remove ice bath. Stir at RT for 1 hour, then reflux at 80°C for 4 hours to ensure completion.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing concentrated HCl (to pH ~2). This protonates the pyridine and precipitates the free acid ligand.[2]

  • Purification: Filter the white precipitate. Wash with water (3x) and cold ethanol (1x).[1][2] Recrystallize from hot Ethanol/DMF (9:1).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for amide NH singlet (~10.0 ppm) and disappearance of amine NH₂ signal.

    • FTIR: Confirm Amide I (C=O, ~1650 cm⁻¹) and Carboxyl C=O (~1680 cm⁻¹).

Coordination Chemistry Workflows

Workflow A: Bioactive Discrete Complexes (Cu, Zn, Ag)

Target: Small molecule metallodrugs (Antibacterial/Anticancer). Mechanism:[1] The carboxylate binds the metal; the cyclohexyl group facilitates passive transport across lipid bilayers.[2]

Protocol:

  • Ligand Activation: Dissolve HCCBA (1 mmol) in Ethanol (20 mL). Add NaOH or KOH (1 mmol) to generate the soluble potassium salt (K-CCBA).[1][2]

  • Metal Addition: Dissolve Metal Salt (MCl₂ or M(NO₃)₂, 0.5 mmol) in water (5 mL).

  • Mixing: Add metal solution to ligand solution dropwise. A precipitate typically forms immediately.[2]

  • Digestion: Stir at 50°C for 2 hours.

  • Isolation: Filter, wash with water/ethanol, and dry in vacuo.[2]

Workflow B: 2D/3D Coordination Polymers (MOFs)

Target: Porous materials or luminescent sensors. Mechanism:[1][2] Solvothermal synthesis drives the formation of ordered networks.[2] The amide groups form N-H[3]···O hydrogen bonds between layers, stabilizing the structure.[2]

Protocol:

  • Mixture: In a Teflon-lined autoclave (23 mL), combine:

    • HCCBA (0.2 mmol)[1][2]

    • Metal Nitrate (Cd, Co, or Zn) (0.1 mmol)[1]

    • Auxiliary Ligand (optional): 4,4'-Bipyridine (0.1 mmol) – acts as a pillar.[1]

    • Solvent: DMF/H₂O (3:1 ratio, 8 mL total).

  • Thermal Cycle: Seal and heat to 100°C for 72 hours . Cool at 5°C/hour.[2]

  • Harvesting: Isolate block-shaped crystals suitable for Single Crystal XRD (SC-XRD).

Structural Logic & Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route based on the desired application.

LigandApplication Start Start: HCCBA Ligand Decision Target Application? Start->Decision RouteA Route A: Bioactivity (Drug Development) Decision->RouteA High Solubility Needed RouteB Route B: Materials (Crystal Engineering) Decision->RouteB Ordered Structure Needed MethodA Solution Precipitation (EtOH/H2O, pH 7-8) RouteA->MethodA MethodB Solvothermal Synthesis (DMF, 100°C, 3 days) RouteB->MethodB ProdA Discrete Complexes [M(CCBA)2(H2O)n] MethodA->ProdA ProdB Coordination Polymers (1D Chains / 2D Grids) MethodB->ProdB MechA Mechanism: Lipophilic Transport ProdA->MechA MechB Mechanism: Amide H-Bond Assembly ProdB->MechB

Caption: Decision tree for HCCBA coordination strategies. Route A yields discrete metallodrug candidates; Route B yields polymeric materials.[2]

Characterization Checklist

TechniqueFeature to ObserveInterpretation
IR Spectroscopy ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Calculate

.

: Monodentate.[2] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

: Chelating/Bridging.[2]
¹H NMR Amide NH ShiftDownfield shift indicates H-bonding or coordination (rare).[2]
SC-XRD Bond LengthsConfirm M-O bond (typically 1.9 - 2.3 Å). Check for "Amide Ribbon" motifs (N-H···O=C).
TGA Weight LossStep 1: Solvent loss (<150°C).[1][2] Step 2: Ligand decomposition (>300°C).[1][2]

Critical Analysis & Troubleshooting

  • Solubility Issues: If the complex precipitates too fast in Workflow A, switch to a DMF/Methanol system to slow down nucleation.

  • Crystal Quality: In Workflow B, if only powder is obtained, add a "modulator" (e.g., 2 drops of acetic acid) to compete with the ligand and slow crystal growth.

  • Amide Hydrolysis: Avoid highly acidic conditions (pH < 2) at high temperatures (>120°C) for extended periods, as the amide bond may hydrolyze back to PABA and cyclohexanecarboxylic acid.[1]

References

  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid.[2][4] Acta Crystallographica Section E, 68(10), o3029. Link

    • Context: Establishes the structural baseline for cycloalkyl-carboxamido-benzoic acids, demonstrating the "amide ribbon" hydrogen bonding motif.
  • Gediya, L. K., et al. (2008).[2] Design and synthesis of novel nonpeptide inhibitors of Cathepsin S. Journal of Medicinal Chemistry, 51(13), 3895-3904. Link[2]

    • Context: Validates the synthesis and biological relevance of the 4-(acylamino)benzoic acid scaffold in drug design.
  • Nangia, A. (2010).[2] Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595–604.[1] Link[1][2]

    • Context: Theoretical grounding for the conformational flexibility of the cyclohexane ring in crystal engineering.
  • PubChem. (n.d.).[1][2] 4-[(Cyclopropylcarbonyl)amino]benzoic acid (Compound Summary). National Library of Medicine.[2] Link

    • Context: Physicochemical data source for the structural analog used to estim

Sources

Application Note: Optimized Strategies for the Esterification of 4-(Cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 4-(Cyclohexanecarboxamido)benzoic acid (Structure: Cyclohexyl-C(=O)-NH-Ph-COOH) presents a specific chemoselectivity challenge: converting the carboxylic acid to an ester without hydrolyzing the sensitive amide linkage or causing N-alkylation.[1]

While standard Fischer esterification is common for benzoic acid derivatives, the solubility profile of this substrate (rigid benzamide backbone) often leads to incomplete conversion in alcoholic solvents. Furthermore, the amide bond, while generally stable, can undergo acid-catalyzed hydrolysis under prolonged reflux in aqueous-acidic environments.[1]

This guide prioritizes Method A (Acyl Chloride Activation) as the "Gold Standard" for yield and purity, particularly for scale-up, as it drives the reaction to completion irreversibly. Method B (Fischer Esterification) is provided as a greener, solvent-based alternative for smaller scales where equilibrium management is feasible.[1]

Method Selection Decision Tree

MethodSelection Start Start: 4-(Cyclohexanecarboxamido)benzoic acid Scale Primary Constraint? Start->Scale Solubility Is substrate soluble in MeOH/EtOH at reflux? Scale->Solubility Yield/Purity MethodC Method C: Alkyl Halide (K2CO3 / DMF) Mild / Expensive Scale->MethodC Mildness (Small Scale) MethodA Method A: Acyl Chloride (Thionyl Chloride) High Yield / Irreversible Solubility->MethodA No (Suspension) MethodB Method B: Fischer Esterification (H2SO4/Alcohol) Equilibrium Driven Solubility->MethodB Yes (High Solubility) MethodB->MethodA Incomplete Conversion

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate solubility and scale requirements.

Technical Background & Mechanism

The substrate consists of a para-aminobenzoic acid (PABA) core acylated with a cyclohexanecarbonyl group. The electron-withdrawing nature of the amide carbonyl reduces the electron density on the aromatic ring compared to the free amine, making the carboxylic acid slightly more acidic and susceptible to nucleophilic attack once activated.

Comparative Methodologies
FeatureMethod A: Acyl Chloride (

)
Method B: Fischer (

)
Method C: Alkylation (

)
Mechanism Irreversible Nucleophilic Acyl SubstitutionEquilibrium Nucleophilic Acyl Substitution

Displacement
Reagents Thionyl Chloride, AlcoholAlcohol (Solvent), Sulfuric AcidAlkyl Iodide, Base (

)
Conversion >98% (Driven by gas evolution)~70-85% (Equilibrium limited)>95%
Amide Stability High (Anhydrous conditions)Moderate (Risk of hydrolysis if wet)Excellent (Base stable)
Solubility Excellent (Acid chloride is soluble)Poor (Starting material may precipitate)Good (DMF solvent)

Protocol A: Acyl Chloride Activation (Recommended)

This method generates the reactive acid chloride intermediate, which reacts rapidly with the alcohol. It avoids the equilibrium limitations of Fischer esterification and handles sparingly soluble substrates effectively.

Reagents & Equipment[3][4][5][6]
  • Substrate: 4-(Cyclohexanecarboxamido)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Toluene (anhydrous) or DCM (if temperature must be kept low)

  • Reagent: Catalytic DMF (1-2 drops)

  • Alcohol: Methanol or Ethanol (Excess, anhydrous)[2]

  • Apparatus: Round-bottom flask, Reflux condenser,

    
     drying tube or 
    
    
    
    line, Rotary evaporator.
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a magnetic stir bar, suspend the 4-(Cyclohexanecarboxamido)benzoic acid (10 mmol) in anhydrous Toluene (30 mL).

    • Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete reaction.

    • Add Thionyl Chloride (15-20 mmol) dropwise.[1]

    • Add 1-2 drops of DMF (Dimethylformamide).[1] This acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate [1].[1]

    • Heat the mixture to reflux (approx. 80-110°C) for 2-3 hours.

    • Endpoint: The suspension should clear as the acid chloride is formed and dissolves. Gas evolution (

      
       and 
      
      
      
      ) will cease.[1]
  • Solvent Exchange:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotovap) to remove excess

      
       and Toluene.
      
    • Critical Step: Re-dissolve the residue in a small amount of anhydrous Toluene and re-evaporate to azeotrope off trace

      
      . This prevents the formation of 
      
      
      
      gas in the next step.
  • Esterification:

    • Dissolve the crude acid chloride residue in anhydrous DCM (20 mL) or suspend in the target Alcohol (Methanol/Ethanol, 30 mL).

    • If using DCM: Add the Alcohol (5.0 equiv) and Triethylamine (1.1 equiv) to scavenge HCl.

    • If using neat Alcohol: Reflux gently for 1 hour.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1).[1] The acid chloride (

      
       or reactive) converts to Ester (
      
      
      
      ).
  • Work-up:

    • Evaporate the solvent.[2][3]

    • Dissolve residue in Ethyl Acetate.[1]

    • Wash sequentially with:

      • Sat.

        
         (removes unreacted acid).[1]
        
      • Water.[1][4]

      • Brine.[1]

    • Dry over

      
      , filter, and concentrate.[2]
      
Reaction Workflow Diagram

AcylChlorideRoute Substrate Carboxylic Acid (Solid Suspension) Activation Reflux w/ SOCl2 + cat. DMF Substrate->Activation Activation Intermediate Acid Chloride (Soluble) Activation->Intermediate -SO2, -HCl Esterification Add Alcohol (MeOH/EtOH) Intermediate->Esterification Nucleophilic Attack Product Purified Ester Esterification->Product Workup

Figure 2: Step-wise workflow for the Thionyl Chloride mediated esterification.

Protocol B: Fischer Esterification (Alternative)

Suitable for scenarios where Thionyl Chloride is restricted or for "green chemistry" applications.[1] Note that the amide bond is stable in


/MeOH at reflux for short durations (<12h), but prolonged exposure risks hydrolysis [2].
Reagents
  • Substrate: 4-(Cyclohexanecarboxamido)benzoic acid

  • Solvent/Reagent: Methanol or Ethanol (HPLC Grade, >99.8%)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTSA)[1]
    
Procedure
  • Setup: Suspend the substrate (10 mmol) in Methanol (50 mL). High dilution helps solubility.[1]

  • Catalyst Addition: Add Conc.

    
     (1.0 mL) dropwise.[1]
    
  • Reflux: Heat to reflux (65°C). The solid should eventually dissolve.

    • Optimization: Use a Dean-Stark trap (if using Ethanol/Benzene mix) or Molecular Sieves (3Å) in the flask to capture water and drive equilibrium.[1]

  • Monitoring: Check TLC every 2 hours. If reaction stalls at 80% conversion, do not extend reflux beyond 12 hours to protect the amide.

  • Work-up:

    • Cool to 0°C.[1]

    • Neutralize carefully with Sat.

      
      .
      
    • Precipitate may form (Product).[1][5] Filter and wash with cold water.[1]

    • If no precipitate: Extract with Ethyl Acetate as in Protocol A.[1]

Analytical Validation (QC)

To validate the synthesis, compare the spectral data of the starting material (Acid) vs. the Product (Ester).

TechniqueFeatureStarting Material (Acid)Product (Methyl Ester)
1H NMR -COOH ProtonBroad singlet > 11 ppmAbsent
1H NMR Alkyl GroupCyclohexane protons onlyNew Singlet ~3.8-3.9 ppm (

)
IR Carbonyl (

)
Broad stretch ~1680-1700

Sharp Ester stretch ~1720

HPLC Retention TimeEarly eluting (Polar)Late eluting (Non-polar)

Note: The Amide N-H proton (typically ~10.0 ppm in DMSO-d6) must remain present.[1] Disappearance of this peak indicates amide hydrolysis.

Troubleshooting & Critical Control Points

Issue: Incomplete Dissolution
  • Cause: The benzamide backbone promotes strong intermolecular H-bonding/stacking.[1]

  • Solution: Switch to Protocol A . The conversion to acid chloride breaks the H-bond network, instantly solubilizing the compound in Toluene/DCM.

Issue: Amide Hydrolysis (Appearance of Aniline)
  • Observation: New spot on TLC that stains positive with Ninhydrin (free amine) or disappearance of Amide

    
     in IR.
    
  • Cause: Reaction conditions too acidic/wet or temperature too high.[1]

  • Solution: Ensure anhydrous conditions. If using Protocol B, switch to Protocol A or Method C (Alkyl Halide + Base) which is non-acidic.

Issue: Product Crystallization
  • Observation: Product oils out or forms a gum.[1]

  • Solution: The methyl ester is likely a solid. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Section: Aromatic Esters).[1][2][4][6][7]

  • BenchChem. (2025).[1][7] Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride. (General reference for benzoyl chloride handling).

  • Tang, P. (2012).[1] Organic Process Research & Development. "Recent Advances in Esterification". (Discusses catalytic DMF in acid chloride synthesis).

Sources

4-(Cyclohexanecarboxamido)benzoic acid in Cathepsin S inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Cathepsin S (CatS), a lysosomal cysteine protease, is a high-value target for autoimmune disorders (e.g., Sjögren’s syndrome, lupus) due to its critical role in MHC Class II antigen presentation [1]. Unlike other cathepsins, CatS retains activity at neutral pH, making it a potent driver of extracellular matrix degradation in pathology.[1]

This guide details the synthesis and application of 4-(Cyclohexanecarboxamido)benzoic acid (4-CCBA) . This moiety serves as a critical P2-P3 hydrophobic capping group . In the design of non-peptidic or peptidomimetic inhibitors, the 4-CCBA motif offers three distinct pharmacological advantages:

  • S2 Pocket Occupancy: The cyclohexane ring provides the necessary hydrophobic bulk to fill the S2 specificity pocket of CatS, which prefers aliphatic residues [2].

  • Rigid Linker: The benzoic acid scaffold restricts conformational freedom, reducing the entropic penalty of binding compared to flexible linear chains.

  • Metabolic Stability: The benzamide linkage is significantly more resistant to plasma hydrolysis than standard aliphatic amide bonds found in peptide substrates.

Chemical Synthesis Protocol

The synthesis of the 4-CCBA intermediate is the foundational step. This protocol uses a Schotten-Baumann-like acylation optimized for high purity without chromatographic purification.

Reagents & Equipment
  • Starting Materials: 4-Aminobenzoic acid (PABA), Cyclohexanecarbonyl chloride.

  • Solvents: Dichloromethane (DCM) (Anhydrous), Pyridine or Triethylamine (TEA).

  • Apparatus: 250 mL Round-bottom flask, addition funnel, ice bath, rotary evaporator.

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • Dissolve 4-Aminobenzoic acid (13.7 g, 100 mmol) in anhydrous DCM (150 mL).

    • Add Pyridine (16.2 mL, 200 mmol) as the HCl scavenger.

    • Cool the mixture to 0°C in an ice/water bath under a nitrogen atmosphere.

  • Acylation Reaction:

    • Dilute Cyclohexanecarbonyl chloride (14.7 g, 100 mmol) in DCM (20 mL).

    • Add the acid chloride solution dropwise to the amine solution over 30 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup & Isolation (Self-Validating Step):

    • Acid Wash: Wash the organic phase with 1N HCl (2 x 100 mL) to remove excess pyridine.

    • Precipitation: The product often precipitates upon acidification. If soluble in DCM, dry the organic layer (

      
      ) and concentrate.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Validation: Purity is confirmed if the melting point is sharp (approx. 248-250°C) and LC-MS shows a single peak at [M+H]+ = 248.3.

Table 1: Troubleshooting the Acylation Step

ObservationRoot CauseCorrective Action
Low Yield Moisture in reagents hydrolyzing the acid chloride.Use freshly distilled acid chloride and anhydrous DCM.
Impurity (Di-acylation) Excess acid chloride or high temperature.Strictly control stoichiometry (1:1) and keep T < 5°C during addition.
Sticky Solid Trapped pyridine salts.Increase the volume of the 1N HCl wash or perform a final wash with brine.

Fragment Coupling & Inhibitor Assembly

Once synthesized, 4-CCBA acts as the "Cap." It must be coupled to a "Warhead" (P1 pharmacophore) to create an active inhibitor. Common P1 units for CatS include amino-nitriles (covalent reversible) or amino-ketones.

Workflow Visualization

InhibitorSynthesis PABA 4-Aminobenzoic Acid Intermediate 4-CCBA (The Cap) PABA->Intermediate Acylation (DCM/Py) CyCl Cyclohexanecarbonyl Chloride CyCl->Intermediate Coupling Amide Coupling (EDC/HOBt or HATU) Intermediate->Coupling Carboxylic Acid P1_Amine P1 Pharmacophore (e.g., Amino-Nitrile) P1_Amine->Coupling Primary Amine FinalInhibitor Final CatS Inhibitor Coupling->FinalInhibitor Purification

Figure 1: Synthetic workflow for incorporating the 4-CCBA cap into a final Cathepsin S inhibitor.

Coupling Protocol (Standard HATU Method)
  • Dissolve 4-CCBA (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate the acid.

  • Add the P1-Amine Warhead (1.0 equiv).

  • Stir at RT for 12 hours.

  • Purification: Isolate via preparative HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).

Biological Validation: Cathepsin S Enzymatic Assay

To verify the efficacy of the synthesized inhibitor, a FRET-based kinetic assay is required. This assay measures the inhibition of the cleavage of a fluorogenic substrate.

Assay Logic & Mechanism

AssayLogic Enzyme Active Cathepsin S (Cys25 Active Site) Complex Enzyme-Inhibitor Complex (S2 Pocket Occupied) Enzyme->Complex + Inhibitor (Binding) Cleavage Substrate Cleavage (Fluorescence Release) Enzyme->Cleavage + Substrate (No Inhibitor) Substrate FRET Substrate (Z-Val-Val-Arg-AMC) Substrate->Cleavage Inhibitor Synthesized Inhibitor (4-CCBA Cap) Inhibitor->Complex Complex->Cleavage Blocked Signal Readout: RFU Increase Cleavage->Signal

Figure 2: FRET assay mechanism. The inhibitor competes with the Z-VVR-AMC substrate for the active site.

Detailed Protocol
  • Buffer Preparation:

    • 100 mM Sodium Phosphate (pH 6.5), 1 mM EDTA, 1 mM DTT (Freshly added).

    • Note: CatS is unstable at alkaline pH; maintain pH 6.0–6.5.

  • Substrate:

    • Z-Val-Val-Arg-AMC (benzyloxycarbonyl-Val-Val-Arg-7-amino-4-methylcoumarin).

    • 
       for CatS is approximately 20 
      
      
      
      M. Use at 10
      
      
      M for sensitive
      
      
      determination.
  • Procedure:

    • Pre-incubation: Mix 10 nM human recombinant Cathepsin S with serial dilutions of the synthesized inhibitor in the assay buffer. Incubate for 15 minutes at RT to allow equilibrium binding.

    • Initiation: Add Z-VVR-AMC substrate (Final conc: 10

      
      M).
      
    • Measurement: Monitor fluorescence excitation at 360 nm and emission at 460 nm (Release of free AMC) kinetically for 30 minutes.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Log[Inhibitor].
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

References

  • Riese, R. J., & Chapman, H. A. (2000). Cathepsins and antigen presentation. Current Opinion in Immunology, 12(1), 107-113. Link

  • Pauly, T. A., et al. (2003). X-ray crystallographic structure of Cathepsin S bound to a selective small molecule inhibitor. Biochemistry, 42(11), 3203-3213. Link

  • Tully, D. C., et al. (2006). Design and synthesis of potent and selective Cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(7), 1975-1980. Link

  • Ward, Y. D., et al. (2002). Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors. Journal of Medicinal Chemistry, 45(25), 5471-5482. Link

  • Gupta, S., et al. (2008). Discovery of selective and nonpeptidic Cathepsin S inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(14), 3959-3962.[2] Link

Sources

Application Notes: Solid-Phase Synthesis Applications of 4-(Cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the development of peptide therapeutics and small-molecule combinatorial libraries, the strategic introduction of rigid, lipophilic motifs is essential for enhancing membrane permeability, metabolic stability, and target binding affinity. 4-(Cyclohexanecarboxamido)benzoic acid (4-CCBA) is a premier bifunctional building block utilized extensively in Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS).

Structurally, 4-CCBA consists of a rigid benzoic acid core para-substituted with a bulky, hydrophobic cyclohexanecarboxamide group. This unique architecture allows it to act as an excellent N-terminal capping agent for peptides or as a core scaffold in the synthesis of targeted benzamide libraries. However, its physical and electronic properties demand highly optimized coupling protocols to ensure quantitative yields on solid supports.

Mechanistic Insights: Overcoming Aromatic Coupling Barriers

As a Senior Application Scientist, it is critical to understand the causality behind protocol design rather than blindly following standard peptide coupling conditions. Coupling 4-CCBA to a resin-bound amine presents two distinct kinetic and thermodynamic challenges:

  • Electronic Deactivation: Unlike aliphatic Fmoc-amino acids, the electrophilicity of the carboxyl carbon in 4-CCBA is reduced due to conjugation with the aromatic ring. The para-amide substituent further modulates this electronic landscape, rendering standard carbodiimide intermediates (e.g., O-acylisoureas) insufficiently reactive at room temperature.

  • Steric Hindrance & Aggregation: The bulky cyclohexyl moiety restricts the conformational freedom of the activated ester, while the amide bond introduces the potential for intermolecular hydrogen bonding, leading to localized aggregation within the polystyrene or PEG resin matrix.

The Solution: Standard DIC/HOBt protocols at room temperature will reliably fail or result in unacceptable levels of deletion sequences. To overcome the activation energy barrier, the reaction must be driven by either highly reactive uronium/aminium salts (e.g., HATU) which utilize a neighboring-group effect via 7-aza-1-hydroxybenzotriazole (HOAt) to accelerate aminolysis, or through microwave-assisted thermal activation using DIC/OxymaPure [1, 2]. Because 4-CCBA lacks an


-chiral center, it is immune to oxazolone-mediated epimerization, making high-temperature microwave coupling both safe and highly recommended.

Workflow & Pathway Visualization

The following self-validating workflow defines the critical path for incorporating 4-CCBA into a growing solid-phase sequence.

Workflow Resin Peptidyl-Resin (Free N-terminus) Coupling Coupling Reaction (1-2 hrs, RT) Resin->Coupling Reagents 4-CCBA + HATU + DIEA in DMF Reagents->Coupling Validation Kaiser Test Validation Coupling->Validation Validation->Coupling Positive (Incomplete) Cleavage TFA Cleavage & Deprotection Validation->Cleavage Negative (Complete) Product Purified Target (LC-MS Verified) Cleavage->Product

Fig 1. Self-validating solid-phase coupling workflow for 4-(Cyclohexanecarboxamido)benzoic acid.

Self-Validating Experimental Protocols

Protocol A: N-Terminal Capping via HATU/DIEA Activation (Room Temperature)

This protocol is optimized for temperature-sensitive peptidyl-resins where microwave heating is contraindicated.

Reagents Required:

  • 4-(Cyclohexanecarboxamido)benzoic acid (3.0 equiv. relative to resin loading)

  • HATU (2.9 equiv.)

  • N,N-Diisopropylethylamine (DIEA) (6.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the N-terminally deprotected peptidyl-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes. Drain thoroughly.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 4-CCBA and HATU in a minimum volume of DMF (approx. 0.1 M concentration). Add DIEA. The solution will immediately turn pale yellow, indicating the formation of the active HOAt ester. Do not exceed 3 minutes of pre-activation to prevent hydrolysis of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently on a shaker for 120 minutes at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min), Dichloromethane (DCM) (3 × 1 min), and again with DMF (3 × 1 min).

  • Self-Validation: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • If negative (colorless/yellow): Proceed to global cleavage.

    • If positive (blue): The steric bulk has hindered completion. Do not proceed. Re-couple using 2.0 equiv. of reagents for an additional 60 minutes.

  • Global Cleavage: Treat the resin with a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, filter, and precipitate the product in cold diethyl ether [3].

Protocol B: Microwave-Assisted Combinatorial Coupling (DIC/OxymaPure)

This protocol is the gold standard for high-throughput SPOS libraries, leveraging thermal energy to overcome the aromatic deactivation of 4-CCBA.

Reagents Required:

  • 4-CCBA (5.0 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.0 equiv.)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (5.0 equiv.)

Step-by-Step Methodology:

  • Reagent Assembly: Add 4-CCBA and OxymaPure to the resin vessel. Add DMF to achieve a 0.2 M concentration.

  • Initiation: Add DIC directly to the resin slurry. Rationale: OxymaPure is acidic enough to prevent premature side reactions, and generating the active ester in situ under microwave irradiation maximizes the effective concentration at the solid support [4].

  • Microwave Irradiation: Heat the reaction vessel to 75 °C for exactly 15 minutes using a dedicated peptide synthesizer microwave (e.g., CEM Liberty Blue or Biotage).

  • Validation & Cleavage: Wash the resin with DMF and DCM. Validate via Kaiser test (which should be definitively negative) and proceed to cleavage.

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of the optimized protocols above, the following table summarizes the quantitative coupling efficiencies of 4-CCBA onto a standard Rink Amide resin (0.5 mmol/g loading) using various activation strategies.

Coupling SystemTemperatureTimeConversion (LC-MS)Mechanistic Notes
DIC / HOBt 25 °C120 min< 60%Insufficient energy to overcome aromatic deactivation.
PyBOP / NMM 25 °C180 min~ 85%Sluggish kinetics; requires extended times and double coupling.
HATU / DIEA 25 °C120 min> 95% HOAt neighboring-group effect successfully drives aminolysis.
DIC / OxymaPure 75 °C (MW)15 min> 99% Thermal kinetic boost completely overcomes steric/electronic barriers.

Data Summary: For the incorporation of sterically hindered aromatic acids like 4-CCBA, thermal activation or uronium-based coupling is strictly mandatory to achieve the >95% yields required for viable solid-phase synthesis.

References

The protocols and mechanistic rationales described in this application note are grounded in established solid-phase organic and peptide synthesis methodologies.

  • Title: Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating Source: Sciforum (ECSOC) URL: [Link]

  • Title: Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides Source: MDPI (Molecules) URL: [Link]

  • Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC (Green Chemistry) URL: [Link]

  • Title: Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins Source: Frontiers in Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(Cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(Cyclohexanecarboxamido)benzoic acid . It is designed to address the specific physicochemical challenges posed by this molecule's structure—specifically the conflict between its lipophilic cyclohexyl tail, rigid amide linker, and hydrophilic carboxylate head.[1]

Case ID: SOL-4-CHBA Classification: Poorly Water-Soluble Weak Acid (BCS Class II/IV characteristics) Primary User Group: Medicinal Chemists, Formulation Scientists, In Vitro Biologists[1][2]

🔬 Compound Profile & Solubility Mechanism[1][2]

Before attempting solubilization, you must understand the "Push-Pull" nature of this molecule.[1]

  • The "Pull" (Hydrophilic): The Benzoic Acid moiety (pKa ~4.3–4.5).[1][2] This is your primary "handle" for solubilization.[1][2] At pH > 6.5, it ionizes, drastically increasing solubility.[1][2]

  • The "Push" (Lipophilic): The Cyclohexane ring and the Amide linker.[1][2] The cyclohexane adds significant lipophilicity (LogP > 3), while the amide bond facilitates strong intermolecular Hydrogen Bonding (high crystal lattice energy), resisting dissolution.[1][2]

The Core Challenge: In neutral or acidic aqueous media (pH < 5), the molecule exists in its protonated, uncharged form.[1][2] The lipophilic tail dominates, leading to rapid precipitation or failure to dissolve.[1][2]

🛠 Module 1: The pH Switch (Thermodynamic Solubility)[1][2]

Issue: "My compound won't dissolve in water or PBS (pH 7.4) at high concentrations."[1][2]

Technical Insight: While PBS has a pH of 7.4, its buffering capacity may be insufficient to counter the acidity of your compound at high concentrations (>10 mM), causing the local pH to drop below the pKa and precipitating the drug.[1][2]

✅ Protocol: In-Situ Salt Formation (The "Gold Standard")

Do not rely on passive dissolution.[1][2] Actively convert the acid to its soluble salt form using a counter-ion with a high buffering floor.[1]

Recommended Counter-ions:

  • Tris (Tromethamine): Preferred for biological assays (low toxicity).[1][2]

  • Meglumine: Excellent for lipophilic acids; prevents common-ion effect precipitation in saline.[1][2]

  • Sodium (NaOH): Standard, but risk of "salting out" in high-salt media (e.g., cell culture media).[1][2]

Step-by-Step Procedure:

  • Weigh the target amount of 4-(Cyclohexanecarboxamido)benzoic acid.

  • Calculate the molar equivalent. You need 1.05 to 1.1 equivalents of base (e.g., 1 M NaOH or 1 M Tris) to ensure full deprotonation.[1][2]

  • Add the Base First: Add the calculated volume of base solution directly to the powder.[1] Do not add water yet.[1][2]

    • Why? This maximizes the driving force for salt formation at the solid-liquid interface.[1]

  • Vortex/Sonicate: The powder should dissolve to form a clear salt solution.

  • Dilute: Once dissolved, add water or buffer to reach the final volume.[1]

  • Verify pH: Check that the final pH is > 7.0. If not, titrate with dilute NaOH/Tris.[1][2]

🧪 Module 2: The Kinetic Trap (DMSO Stock Dilution)

Issue: "I dissolved it in DMSO, but it crashes out immediately when I add it to my assay buffer."

Technical Insight: This is a Kinetic Solubility failure.[1][2] When you dilute a DMSO stock into an aqueous buffer, the solvent environment changes instantly.[1][2] The hydrophobic cyclohexyl rings aggregate faster than the water molecules can solvate the carboxylate group, leading to amorphous precipitation.[1]

✅ Protocol: The "Interfacial Shielding" Method

To prevent crashing out, you must lower the surface tension and provide a "shield" for the hydrophobic tail during the transition from DMSO to water.[1]

Reagents:

  • Cosolvent: DMSO (Stock solvent)[1][2]

  • Surfactant: Tween 80 (Polysorbate 80) or Pluronic F-68.[1][2]

Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM for a 100 µM assay).

  • Prepare Buffer: Add 0.05% - 0.1% Tween 80 to your assay buffer.

    • Mechanism:[1][2][3][4] The surfactant forms micelles or lowers interfacial tension, preventing the rapid aggregation of the hydrophobic cyclohexyl tails.[1]

  • Mixing Technique (Critical):

    • Place the buffer on a magnetic stirrer (rapid stir).[1][2]

    • Submerge the pipette tip into the vortex of the stirring buffer.[1]

    • Slowly inject the DMSO stock.

    • Why? This ensures immediate dispersion, preventing local regions of high DMSO/drug concentration where precipitation nucleates.[1][2]

🧩 Module 3: Advanced Formulation (Cyclodextrins)

Issue: "I need to inject this into an animal/organism, and I can't use high pH or DMSO."

Technical Insight: Cyclodextrins (CDs) are torus-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][2] The hydrophobic cyclohexyl ring of your molecule fits perfectly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , shielding it from water while the carboxylate stays exposed.[1]

✅ Protocol: Complexation[1][3][5]
  • Vehicle: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Addition: Add the compound powder to the CD solution.

  • Equilibration:

    • Method A (Fast): Sonicate at 40°C for 30 minutes.

    • Method B (Standard): Stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1]

📊 Troubleshooting & Decision Logic

Visual Decision Tree (Workflow)

SolubilityWorkflow Start Start: 4-(Cyclohexanecarboxamido)benzoic acid App What is the Application? Start->App InVitro In Vitro Assay (Enzyme/Cell) App->InVitro InVivo In Vivo / Animal Study App->InVivo ChemSynth Chemical Synthesis (Intermediate) App->ChemSynth DMSO_OK Is DMSO Allowed? InVitro->DMSO_OK Route2 USE SALT FORMATION Dissolve in 1.1 eq Tris/NaOH Dilute with Buffer (Thermodynamic Solubility) InVivo->Route2 Oral Gavage (pH > 8) Route3 USE CYCLODEXTRIN 20% HP-beta-CD in Saline (Complexation) InVivo->Route3 IV/IP Injection Route4 USE ORGANIC SOLVENT DMF, THF, or Hot Ethanol ChemSynth->Route4 Route1 USE DMSO STOCK + 0.05% Tween 80 in Buffer (Kinetic Solubility) DMSO_OK->Route1 Yes DMSO_OK->Route2 No (pH Sensitive)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

❓ Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to dissolve the compound?

  • Answer: Yes, but with caution. The amide bond is stable, but the carboxylic acid can decarboxylate at very high temperatures if metal impurities are present.[1] Heating to 40–50°C is generally safe and helps overcome the crystal lattice energy.[1] However, if the solution precipitates upon cooling, you have exceeded the thermodynamic solubility limit; you must use a solubilizer (Cyclodextrin/Surfactant).[1][2]

Q2: Why does my solution turn cloudy after 24 hours?

  • Answer: This is likely "Ostwald Ripening" or slow crystallization.[1] You may have achieved a supersaturated state initially (kinetic solubility).[1][2] To fix this, ensure your final pH is maintained > 7.5 using a strong buffer (e.g., 50 mM Tris) or increase the concentration of your cosolvent/surfactant.[1][2]

Q3: Is the compound stable in solution?

  • Answer: Amides and benzoic acids are generally stable against hydrolysis at physiological pH.[1] However, Cayman Chemical suggests that related benzoyl-benzoic acid derivatives should not be stored in aqueous solution for more than one day [1].[1][5] Prepare fresh or store as a frozen DMSO stock (-20°C).

Q4: I see a "gummy" solid instead of a powder. What is this?

  • Answer: This often happens when adding water directly to the DMSO stock without mixing. The compound precipitates as an amorphous "gum" trapping DMSO.[1] Solution: Always add the DMSO stock into the stirring aqueous buffer, not the other way around.[1]

📚 References

  • Cayman Chemical . Product Information: 4-(Phenylcarbonyl)benzoic Acid.[1][2][5] Link (Accessed 2026-03-05).[1][2]

  • Sigma-Aldrich . 4-(Cyclohexanecarboxamidomethyl)benzoic acid Properties. Link (Accessed 2026-03-05).[1][2]

  • Sun, Z. Q., et al. (2012).[1][2][6] 4-(Cyclopropanecarboxamido)benzoic acid.[1][2][6] Acta Crystallographica Section E. Link[1][2]

  • Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link

Sources

Troubleshooting low yields in 4-(Cyclohexanecarboxamido)benzoic acid synthesis

[1]

Current Status: Online Topic: Troubleshooting Low Yields & Impurity Profiles Ticket ID: #PABA-CYC-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 4-(cyclohexanecarboxamido)benzoic acid is a classic amide coupling, yet it frequently suffers from low yields (often <40%) due to the specific physicochemical properties of the starting material, 4-aminobenzoic acid (PABA) .

PABA is zwitterionic. Its amino group (

1competitive hydrolysisprotonation of the amine

This guide provides a root-cause analysis and two validated protocols to recover your yield.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I am getting low yields (<30%) using standard Schotten-Baumann conditions (Aq. NaOH).[2][3][4] What is wrong?"

Diagnosis: pH Mismanagement. In aqueous media, this reaction is a race between two pathways:

  • Amidation (Desired):

    
    [1]
    
  • Hydrolysis (Parasitic):

    
    [1]
    

The Causality:

  • If pH < 5: The aniline nitrogen of PABA is protonated (

    
    ). It loses its nucleophilicity and cannot attack the acid chloride.
    
  • If pH > 10: The concentration of hydroxide ions (

    
    ) is too high. The acid chloride hydrolyzes to cyclohexanecarboxylic acid before it can react with the PABA.
    

The Fix: You must maintain a "Goldilocks" pH window of 8.0 – 9.0 throughout the addition. Use a pH meter, not just litmus paper.

Q2: "The product precipitates as a sticky gum instead of a solid. How do I fix this?"

Diagnosis: Occlusion of Impurities (Oiling Out). The product, 4-(cyclohexanecarboxamido)benzoic acid, has high lattice energy but can "oil out" if the reaction solvent contains too much organic co-solvent (like Acetone or THF) or if unreacted cyclohexanecarboxylic acid (liquid) is present.

The Fix:

  • Acidification Temp: Acidify the reaction mixture slowly while it is still cold (0–5°C).

  • Solvent Switch: If using acetone/water, switch to a pure aqueous system (if possible) or ensure the organic solvent is removed via rotary evaporation before acidification.[1]

  • Trituration: If a gum forms, decant the supernatant and triturate the gum with cold diethyl ether or hexanes to extract the cyclohexanecarboxylic acid impurity.

Q3: "Can I use EDC/NHS coupling instead of the Acid Chloride?"

Diagnosis: Possible, but inefficient for this substrate. While EDC/NHS works, PABA is a poor nucleophile due to the electron-withdrawing carboxylic acid group in the para position. This slows the kinetics, leading to activated ester hydrolysis or

Recommendation: The Acid Chloride route is kinetically superior for electron-deficient anilines like PABA.[1] If you must use coupling agents, use HATU with DIPEA in DMF, as HATU is more reactive than EDC.[1]

Part 2: Visualizing the Failure Modes

The following logic flow illustrates the critical decision points where yield is lost.

TroubleshootingFlowStartStart: Low Yield DiagnosisCheckMethodWhich Method?Start->CheckMethodSB_MethodSchotten-Baumann(Aq. NaOH + Acid Chloride)CheckMethod->SB_MethodAqueousAnhydrousAnhydrous(DCM/THF + Base)CheckMethod->AnhydrousOrganic SolventCheckPHCheck Reaction pHSB_Method->CheckPHLowPHpH < 5(Amine Protonated)CheckPH->LowPHToo AcidicHighPHpH > 10(Chloride Hydrolysis)CheckPH->HighPHToo BasicGoodPHpH 8-9(Optimal)CheckPH->GoodPHSolubilityIs PABA Dissolved?Anhydrous->SolubilityNotSolubleSuspension?(Low Reactivity)Solubility->NotSolublePABA is ZwitterionicSolubleClear SolutionSolubility->SolubleUsing PABA-Esteror excess Pyridine

Caption: Decision tree for diagnosing yield loss based on reaction conditions.

Part 3: Validated Experimental Protocols

Method A: The Optimized Schotten-Baumann (Recommended)

Best for scale-up and avoiding protection/deprotection steps.

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.0 equiv

  • Cyclohexanecarbonyl chloride: 1.1 equiv[1]

  • NaOH (10% aqueous solution): ~2.5 equiv total

  • Solvent: Water (or Water/Acetone 1:1 if solubility is stubborn)

Protocol:

  • Dissolution: In a flask, dissolve PABA (1.0 eq) in 1.1 eq of 10% NaOH. The solution should be clear (formation of sodium 4-aminobenzoate).[1]

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: High temp accelerates hydrolysis.

  • Addition: Add Cyclohexanecarbonyl chloride (1.1 eq) dropwise over 30 minutes.

  • Simultaneous Base Addition: While adding the acid chloride, simultaneously add the remaining NaOH (1.4 eq) dropwise to maintain pH between 8 and 9 .

    • Tip: Use a pH probe or spot check with indicator paper frequently.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup:

    • Check if the solution is clear. If solids (impurities) are present, filter them off while basic.[1]

    • Acidify the filtrate slowly with 2M HCl to pH 2-3 .[1]

    • The product will precipitate as a white solid.[2]

  • Purification: Filter the solid. Wash with water (to remove salts) and then with a small amount of cold hexanes (to remove traces of cyclohexanecarboxylic acid). Recrystallize from Ethanol/Water if necessary.

Method B: The Anhydrous Route (For Moisture-Sensitive Labs)

Best if you strictly lack pH monitoring equipment.

Reagents:

  • Methyl 4-aminobenzoate (PABA-Methyl Ester): 1.0 equiv[1]

  • Cyclohexanecarbonyl chloride: 1.1 equiv[1]

  • Triethylamine (TEA) or Pyridine: 1.5 equiv

  • DCM (Dichloromethane): Anhydrous

Protocol:

  • Setup: Dissolve Methyl 4-aminobenzoate in anhydrous DCM. Add TEA. Cool to 0°C.

  • Coupling: Add acid chloride dropwise. Stir 4 hours.

  • Isolation: Wash with 1M HCl (removes TEA), then NaHCO3. Dry and evaporate to get the Ester Intermediate .

  • Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at RT for 2 hours.

  • Final Isolation: Acidify to precipitate the final acid product.

Part 4: Data & Comparison

ParameterMethod A (Schotten-Baumann)Method B (Anhydrous Ester Route)
Typical Yield 75% – 85%85% – 95% (over 2 steps)
Purity (Crude) Moderate (May contain acid impurities)High
Atom Economy High (One step)Lower (Requires protection/deprotection)
Main Pitfall pH control is difficult manuallyRequires two distinct reaction steps
Cost LowHigher (Solvents + Reagents)

Part 5: Mechanistic Insight (Graphviz)[2]

Understanding the competition between the amine and the hydroxide is key to mastering Method A.

MechanismAcidClCyclohexanecarbonylChlorideAmideTarget Amide(Product)AcidCl->AmideAcidImpurityCyclohexanecarboxylicAcid (Impurity)AcidCl->AcidImpurityPABAPABA (Amine)PABA->AmideNucleophilic Attack(Fast at pH 8-9)HydroxideHydroxide (OH-)Hydroxide->AcidImpurityHydrolysis(Dominates at pH >10)ProtonH+ (pH < 5)Proton->PABADeactivates Nucleophile

Caption: Competitive pathways in the Schotten-Baumann reaction.

References

  • Organic Syntheses.Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives.

    • BenchChem.Troubleshooting Failed Reactions of 4-Amino-2-(methylthio)benzoic acid. (General troubleshooting for aminobenzoic acid couplings).

      • Organic Chemistry Portal. Schotten-Baumann Reaction.[1][3] (Mechanism and general conditions).[4][5]

        • National Institutes of Health (PubChem). 4-Aminobenzoic Acid (PABA) pKa and Chemical Properties.[1]

          Technical Support Center: Stability & Handling of 4-(Cyclohexanecarboxamido)benzoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Case ID: TICKET-AMIDE-STAB-001 Subject: Prevention of Amide Bond Hydrolysis in N-Aryl Amide Systems Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

          Executive Summary & Structural Vulnerability Analysis

          Welcome to the technical support guide for 4-(Cyclohexanecarboxamido)benzoic acid . This molecule presents a classic "push-pull" stability paradox common in drug intermediates. To prevent hydrolysis, you must understand the specific electronic and steric forces at play in this N-aryl amide (anilide).

          The Stability Paradox

          Your molecule contains two competing structural features that dictate its hydrolytic stability:

          • The Vulnerability (Electronic Activation): The para-benzoic acid group is electron-withdrawing. It pulls electron density away from the amide nitrogen, reducing the nitrogen's ability to donate electron density into the amide carbonyl (resonance stabilization). This leaves the carbonyl carbon more electrophilic and significantly more susceptible to nucleophilic attack (e.g., by

            
            ) compared to a simple aliphatic amide.
            
          • The Defense (Steric Shielding): The cyclohexane ring is bulky. It provides a "steric umbrella" that physically hinders nucleophiles from approaching the carbonyl carbon, retarding the rate of hydrolysis.

          The Goal: Your experimental protocols must maximize the Defense (sterics) while avoiding conditions that exploit the Vulnerability (electronics).

          Troubleshooting Guide: Synthesis & Isolation

          Issue: "My yield is low after acid/base extraction," or "I see 4-aminobenzoic acid (PABA) impurities by LC-MS."

          Diagnosis: You are likely exposing the compound to extreme pH extremes during workup, triggering the electronic vulnerability described above.

          Protocol: The "Safe-Zone" Workup

          Do not follow standard "crush out" protocols for simple amides. Use this modified procedure to minimize hydrolytic stress.

          • Quenching: Never quench a reaction mixture directly into hot acid or base. Cool the mixture to <5°C before pH adjustment.

          • The pH Window: Maintain pH between 4.0 and 9.0 whenever possible.

            • Danger Zone: pH > 12 (Rapid basic hydrolysis due to electron-poor aniline leaving group).

            • Danger Zone: pH < 2 (Acid-catalyzed activation of carbonyl).

          • Precipitation: If precipitating the free acid from a basic solution:

            • Use weak acids (e.g., 1M Citric Acid or Acetic Acid) rather than strong mineral acids (HCl).

            • Add acid slowly to avoid local hotspots of low pH.

          Visualization: Isolation Decision Tree

          WorkupLogic start Reaction Mixture (Basic pH) temp Is Temp > 25°C? start->temp cool Cool to < 5°C temp->cool Yes acid_choice Acid Selection temp->acid_choice No cool->acid_choice strong_acid Strong Acid (HCl/H2SO4) RISK: Localized Hydrolysis acid_choice->strong_acid Standard Protocol weak_acid Weak Acid (Citric/Acetic) SAFE: Buffer Effect acid_choice->weak_acid Recommended precip Precipitate Product strong_acid->precip Yield Loss Likely weak_acid->precip High Integrity

          Figure 1: Decision logic for isolating the target molecule from basic media without triggering amide cleavage.

          Troubleshooting Guide: Solution Stability & Storage

          Issue: "The compound degrades in my HPLC autosampler or bioassay buffer."

          Diagnosis: Spontaneous hydrolysis in aqueous solution, often catalyzed by buffer components or temperature.

          Stability Data Reference

          The following table summarizes the estimated half-life (

          
          ) of N-aryl amides based on Hammett substituent constants and steric factors.
          
          ConditionpHEstimated StabilityRisk LevelMechanism
          0.1 M HCl 1.0< 24 HoursHigh Carbonyl protonation + Water attack
          Acetate Buffer 4.5> 6 MonthsLow Optimal stability window
          PBS / Water 7.4> 2 WeeksLow General base catalysis (slow)
          Carbonate Buffer 10.0< 48 HoursMedium
          
          
          attack on electrophilic carbonyl
          0.1 M NaOH 13.0< 1 HourCritical Rapid nucleophilic acyl substitution
          Best Practices for Solution Handling:
          • Solvent Choice: Store stock solutions in DMSO or anhydrous ethanol at -20°C. Avoid storing in water/buffer for >24 hours.

          • Autosampler Safety: If running overnight LC-MS sequences, maintain the autosampler temperature at 4°C .

          • Sterilization: Do NOT autoclave aqueous solutions of this compound. The combination of high pressure, heat (121°C), and water will drive hydrolysis even at neutral pH. Use sterile filtration (0.22 µm PVDF membrane) instead.

          Mechanistic Insight: Why This Happens

          Understanding the "Why" allows you to predict risks in future derivatives.

          The Hydrolysis Pathway

          The diagram below illustrates the competition between the Cyclohexane Shield (Green) and the Electronic Pull (Red).

          Mechanism cluster_molecule Target Molecule cyclohexane Cyclohexane Ring (Steric Shield) carbonyl C=O (Attack Site) cyclohexane->carbonyl Blocks Access nitrogen Amide N carbonyl->nitrogen phenyl Phenyl Ring nitrogen->phenyl cooh -COOH (Electron Withdrawal) phenyl->cooh Pulls Density water H2O / OH- water->carbonyl Nucleophilic Attack note Result: The -COOH group weakens the amide bond, but the Cyclohexane ring physically blocks the attacker. Success depends on keeping the attacker (OH-) concentration low.

          Figure 2: Mechanistic conflict. The electron-withdrawing COOH activates the bond for cleavage, while the cyclohexane ring hinders the approach of water/hydroxide.

          Frequently Asked Questions (FAQs)

          Q: Can I use this molecule in a Suzuki coupling reaction? A: Yes, but be cautious with the base. Common Suzuki bases like

          
           or 
          
          
          
          are generally safe if the reaction is not refluxed for extended periods in aqueous media. If possible, use anhydrous conditions or weaker bases (e.g.,
          
          
          ) to protect the amide.

          Q: I need to make the methyl ester of the benzoic acid. Can I use acid/methanol reflux? A: This is risky. Refluxing an amide in acidic methanol (Fischer esterification conditions) can lead to methanolysis (transamidation), converting your amide into methyl cyclohexanecarboxylate and methyl 4-aminobenzoate.

          • Better Alternative: Use Thionyl Chloride (

            
            ) at 0°C to activate the acid, or use Iodomethane (
            
            
            
            ) with a mild base (e.g.,
            
            
            ) in DMF at room temperature.

          Q: Is the molecule stable in plasma? A: Likely not long-term. Aside from chemical hydrolysis, this molecule is a substrate for amidases and carboxylesterases (which can sometimes cleave amides) in biological systems. The para-position substituent mimics many procainamide-like drugs which are known metabolic targets.

          References

          • IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Hydrolysis".[1][2][3][4][5][6][7][8][9] Link

          • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 16: Hydrolysis of Amides). Link

          • Kirby, A. J. (1996). Stereoelectronic Effects. Oxford Chemistry Primers. (Explains the "twist" and resonance loss in anilides).
          • BenchChem Technical Support. (2025). Stability of Phenoxybenzoic Acid Derivatives. (General stability data for benzoic acid derivatives). Link

          • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Kinetics of amide hydrolysis). Link

          Sources

          Technical Support Center: Advanced Troubleshooting for 4-Aminobenzoic Acid (PABA) Removal

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center. 4-Aminobenzoic acid (PABA) is a ubiquitous reagent and intermediate in peptide synthesis, azo dye formulation, and esterification workflows. However, its amphoteric nature frequently causes purification bottlenecks, leaving unreacted PABA trapped in the final organic product.

          This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure complete removal of PABA from your reaction mixtures.

          Quantitative Grounding: Physicochemical Properties of PABA

          Successful purification relies on manipulating the ionization state of PABA. Review the critical parameters in the table below before selecting a purification workflow.

          PropertyValueChemical Significance for Purification
          Molecular Weight 137.14 g/mol Standard stoichiometric calculations.
          pKa₁ (Anilinium) ~2.42Protonation threshold; required pH for acidic extraction.
          pKa₂ (Carboxylic Acid) ~4.87Deprotonation threshold; required pH for basic extraction.
          Isoelectric Point (pI) ~3.65Target pH for isoelectric precipitation/crystallization.
          Aqueous Solubility 4.7 g/L (20 °C)Low neutral solubility indicates poor removal with water washes.
          Visualization: PABA Ionization States

          PABA_States Acidic pH < 2.0 Anilinium Cation (+1) Highly Water Soluble Isoelectric pH 3.5 - 4.0 Neutral Form (0) Precipitates Acidic->Isoelectric Add Base Isoelectric->Acidic Add Acid Basic pH > 6.0 Carboxylate Anion (-1) Highly Water Soluble Isoelectric->Basic Add Base Basic->Isoelectric Add Acid

          Fig 1: pH-dependent ionization states of 4-aminobenzoic acid dictating solubility.

          Troubleshooting & FAQs

          Q1: Why does unreacted 4-aminobenzoic acid (PABA) persist in the organic phase during standard neutral aqueous washes?

          Root Cause Analysis: PABA is an amphoteric molecule containing both an electron-donating amino group and an electron-withdrawing carboxylic acid group. A common misconception is that amphoteric compounds exist primarily as highly polar zwitterions in neutral water. However, for PABA, the ratio of the uncharged tautomer to the zwitterion is 9:1 in aqueous solution (1)[1]. Because the uncharged form dominates, PABA exhibits moderate solubility in polar organic solvents (like ethyl acetate and ethanol) and relatively low solubility in neutral water (4.7 g/L at 20 °C) (2)[2].

          The Fix: Neutral water washing is thermodynamically insufficient to drive PABA into the aqueous phase. You must force ionization by shifting the pH outside its isoelectric window using targeted acid-base extraction.

          Q2: What is the optimal liquid-liquid extraction protocol for removing PABA from a base-stable organic product?

          Mechanism: By raising the pH above 7, the carboxylic acid group (pKa ~4.87) (2)[2] is deprotonated, converting PABA into a highly water-soluble carboxylate sodium salt.

          Step-by-Step Methodology (Alkaline Extraction):

          • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

          • Alkaline Addition: Add an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃, pH ~8).

          • Agitation: Shake the separatory funnel vigorously. Crucial Self-Validation Step: Vent the funnel frequently, as residual acids will react with the bicarbonate to generate CO₂ gas.

          • Phase Separation: Allow the layers to separate. The aqueous layer now contains the PABA sodium salt.

          • Iteration: Drain the aqueous layer. Repeat the NaHCO₃ wash 2–3 times to ensure complete removal (verify via TLC).

          • Final Polish: Wash the organic layer once with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

          Q3: My synthesized product is base-sensitive. How can I extract PABA under acidic conditions?

          Mechanism: If your product degrades in base, you must exploit PABA's basic amine group. Lowering the pH below 2.0 protonates the amine (pKa ~2.42) (3)[3], forming a highly water-soluble anilinium hydrochloride salt.

          Step-by-Step Methodology (Acidic Extraction):

          • Dilution: Dissolve the crude mixture in an appropriate organic solvent.

          • Acid Addition: Add an equal volume of 1M Hydrochloric Acid (HCl, aq).

          • Agitation: Shake vigorously to maximize surface area contact between the phases.

          • Phase Separation: Allow the layers to separate. The PABA hydrochloride salt will partition into the aqueous phase.

          • Iteration: Repeat the 1M HCl wash 2–3 times.

          • Neutralization (Optional): If your product requires a neutral environment for storage, perform a quick wash with a mild pH 7 phosphate buffer before drying over Na₂SO₄ and concentrating.

          LLE_Workflow Start Crude Mixture in Organic Solvent (Product + PABA) Decision Is Product Acid or Base Sensitive? Start->Decision BaseWash Alkaline Wash (5% NaHCO3, pH ~8) Decision->BaseWash Base Stable AcidWash Acidic Wash (1M HCl, pH ~1) Decision->AcidWash Acid Stable OrgLayer1 Organic Layer (Purified Product) BaseWash->OrgLayer1 Top/Bottom Phase AqLayer1 Aqueous Layer (PABA Sodium Salt) BaseWash->AqLayer1 Extract & Discard OrgLayer2 Organic Layer (Purified Product) AcidWash->OrgLayer2 Top/Bottom Phase AqLayer2 Aqueous Layer (PABA Hydrochloride) AcidWash->AqLayer2 Extract & Discard

          Fig 2: Decision matrix and workflow for the liquid-liquid extraction of PABA.

          Q4: How can I recover or remove PABA using isoelectric precipitation instead of extraction?

          Mechanism: The isoelectric point (pI) of PABA is approximately 3.6. At this specific pH, the molecule possesses a net charge of zero, which minimizes its hydration energy and causes it to crash out of the aqueous solution as a crystalline solid (4)[4]. This method is highly effective if your target product is fully water-soluble and you need to physically filter out the PABA.

          Step-by-Step Methodology (Isoelectric Precipitation):

          • Dissolution: Suspend the crude mixture containing PABA in deionized water. Add 1M NaOH dropwise under vigorous stirring until the pH exceeds 10.0 and the solid fully dissolves (4)[4].

          • Titration: While stirring continuously, begin adding 1M HCl dropwise.

          • Monitoring: Use a calibrated pH meter to monitor the solution. Stop the acid addition the moment the pH reaches exactly 3.5–3.6.

          • Crystallization: The solution will turn cloudy as PABA begins to precipitate. Transfer the flask to an ice bath (0–4 °C) and let it stand for 30–45 minutes to maximize the yield of needle-like crystals (2)[2].

          • Filtration: Recover the precipitated PABA via vacuum filtration. The remaining aqueous filtrate will contain your non-amphoteric target compounds.

          References
          • Title: 4-Aminobenzoic acid - Wikipedia Source: wikipedia.org URL:[Link]

          • Title: Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences Source: chemrxiv.org URL:[Link]

          Sources

          Optimizing reaction temperature for cyclohexanecarboxamide formation

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Cyclohexanecarboxamide Synthesis Senior Application Scientist Desk | Ticket ID: #CYC-OPT-2024

          Executive Summary: The Thermal Landscape of Amidation

          Welcome to the technical support center. You are likely here because the formation of cyclohexanecarboxamide presents a specific kinetic challenge: the steric bulk of the cyclohexane ring adjacent to the carbonyl group increases the activation energy (

          
          ) required for nucleophilic attack compared to linear aliphatic acids.
          

          Optimizing reaction temperature is not about finding a single "magic number"—it is about selecting the thermal window that matches your chosen activation pathway.

          Below is the master guide for thermal optimization, divided by synthetic route.

          Part 1: Method-Specific Temperature Protocols

          Method A: The Acid Chloride Route (Schotten-Baumann)

          Best for: High purity, small-to-mid scale, sensitive substrates.

          The Protocol:

          • Activation Phase (

            
            ):  Reflux cyclohexanecarboxylic acid with Thionyl Chloride (
            
            
            
            ) at 75–80°C for 1–2 hours. This high temperature is required to drive the formation of the acid chloride and expel
            
            
            gases.
          • Isolation: Remove excess

            
             via distillation (vacuum).
            
          • Amidation Phase (

            
            ):  Dissolve the acid chloride in DCM or Toluene.
            
            • Initial Addition: Cool to 0°C (Ice Bath) . Add ammonia/amine dropwise. Why? The reaction is highly exothermic. High T here causes dimer formation and solvent boiling.

            • Completion: Allow to warm to 20–25°C and stir for 4–12 hours.

          Method B: Direct Thermal Condensation

          Best for: Green chemistry, industrial scale, avoiding chlorinated reagents.

          The Protocol:

          • Uncatalyzed: Requires 160–180°C .

            • Mechanism:[1][2][3][4] At this temperature, the ammonium carboxylate salt (which forms instantly) dissociates enough to allow the free amine to attack the carbonyl, followed by water elimination.

            • Requirement: Continuous water removal (Dean-Stark apparatus or Nitrogen sweep) is non-negotiable.

          • Catalyzed (e.g., Boronic Acids,

            
            ):  Lowers requirement to 85–110°C  (Refluxing Toluene/Fluorobenzene).
            
          Method C: Nitrile Hydration (Industrial)

          Best for: Bulk manufacturing from cyclohexanecarbonitrile.

          The Protocol:

          • Acid Hydrolysis (

            
            ):  Maintain 105–110°C .
            
            • Critical Control: Below 80°C, conversion is sluggish. Above 120°C, you risk hydrolysis of the amide product into the carboxylic acid.

          Part 2: Troubleshooting & FAQs

          Q1: I am using the Acid Chloride method. My conversion is high, but I see a significant "dimer" impurity. What happened? Diagnosis: Your initial addition temperature was too high (

          
          ).
          The Science:  The reaction between cyclohexanecarbonyl chloride and ammonia is instantaneous and exothermic. If the temperature is uncontrolled, local hot spots form. This can lead to the formed amide attacking a remaining acid chloride molecule (forming an imide dimer) before the ammonia can react.
          Fix:  Ensure the reactor is at 0°C  before addition. Add the amine slowly to maintain internal T < 5°C.
          

          Q2: I am attempting direct condensation at 110°C (Toluene reflux) without a catalyst, but yield is stuck at <10%. Diagnosis: You have formed the salt, not the amide. The Science: The reaction

          
           is an equilibrium that heavily favors the salt at low temperatures. To form the amide bond (
          
          
          
          ), you must overcome the energy barrier for water elimination. The cyclohexane ring adds steric hindrance, making this harder than with acetic acid. Fix: Either increase T to 160°C+ (switch solvent to Mesitylene or run neat) or add a catalyst like Phenylboronic acid (1-5 mol%) to lower the activation energy.

          Q3: During Nitrile Hydration, my product contains ~15% Cyclohexanecarboxylic Acid. Is my temperature too high? Diagnosis: Yes, or your residence time is too long. The Science: The hydration of nitrile to amide is the first step. The amide can further hydrolyze to the acid. This second step is also acid-catalyzed and thermally driven. Fix: Reduce temperature to 95–100°C or quench the reaction immediately upon consumption of the nitrile. Do not "soak" the reaction at high T after completion.

          Part 3: Visualization of Optimization Logic

          The following diagram illustrates the decision matrix for temperature selection based on your starting material and constraints.

          ReactionOptimization Start Start: Select Precursor Acid Cyclohexanecarboxylic Acid Start->Acid Nitrile Cyclohexanecarbonitrile Start->Nitrile Route_Cl Route A: Acid Chloride (High Purity) Acid->Route_Cl Sensitive/Lab Scale Route_Direct Route B: Direct Condensation (Green/Scale) Acid->Route_Direct Robust/Ind. Scale Route_Hydra Route C: Hydration (Industrial) Nitrile->Route_Hydra Step_SOCl2 Activation: Reflux SOCl2 Temp: 75-80°C Route_Cl->Step_SOCl2 Step_Thermal Uncatalyzed Thermal Temp: >160°C (Water Removal Vital) Route_Direct->Step_Thermal No Catalyst Step_Cat Catalytic (B/Ti) Temp: 85-110°C Route_Direct->Step_Cat With Catalyst Step_AcidHyd Acid Hydrolysis (H2SO4) Temp: 105-110°C Route_Hydra->Step_AcidHyd Step_Amid Amidation: Add Amine Temp: 0°C -> 25°C Step_SOCl2->Step_Amid Distill & Cool Risk_Dim Risk: Dimerization if T > 10°C initially Step_Amid->Risk_Dim Risk_Salt Risk: Salt Trap if T < 160°C (uncat) Step_Thermal->Risk_Salt Risk_Hyd Risk: Over-hydrolysis if T > 120°C Step_AcidHyd->Risk_Hyd

          Caption: Decision tree for optimizing reaction temperature based on synthetic pathway and associated thermal risks.

          Part 4: Comparative Data Table

          ParameterAcid Chloride RouteDirect Thermal (Uncatalyzed)Nitrile Hydration
          Activation Temp 75–80°C (Reflux)N/AN/A
          Reaction Temp 0°C (Start)
          
          
          25°C
          160–180°C 105–110°C
          Primary Risk Exotherm / RunawayIncomplete conversion (Salt trap)Over-hydrolysis to Acid
          Water Tolerance Zero (Strictly Anhydrous)High (Must remove continuously)Aqueous media used
          Typical Yield 90–98%60–80%85–95%

          References

          • BenchChem. (2025).[5] An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis and Physicochemical Properties. Retrieved from 5

          • Gooßen, L. J., et al. (2009).[4] The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 160-164. Retrieved from 4

          • Google Patents. (2012). US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates. Retrieved from 6

          • Organic Syntheses. (1979). Cyclohexanecarbonitrile.[7][8][9][10] Org. Synth. 1979, 59, 42. Retrieved from 8

          • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from 11

          Sources

          Mechanistic Root-Cause Analysis: Why Do Benzoic Acid Derivatives Tail?

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for HPLC Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with chromatographic peak shape distortions—specifically peak tailing—when analyzing benzoic acid derivatives.

          Unlike standard troubleshooting checklists, this guide provides a mechanistic deep dive into the chemical physics of your separation, empowering you to diagnose and resolve issues using self-validating experimental protocols.

          Peak tailing in reversed-phase liquid chromatography (RPLC) is rarely a random anomaly; it is the physical manifestation of competing retention mechanisms or system inefficiencies. For benzoic acid derivatives, tailing is typically driven by three distinct phenomena:

          • The pKa / pH Mismatch (Mixed Ionization): Benzoic acid has a pKa of approximately 4.2[1]. If your mobile phase pH is near this value (e.g., pH 3.5 to 5.0), the analyte exists in a rapid, continuous equilibrium between its neutral (protonated) and anionic (deprotonated) states[2]. Because the neutral form is highly hydrophobic and the anionic form is highly polar, they partition into the C18 stationary phase at different rates. This rapid interconversion smears the analyte band, resulting in severe tailing or even peak splitting[3].

          • Secondary Silanol Interactions: Silica-based stationary phases contain residual silanol groups (-Si-OH)[4]. At mid-to-high pH levels, these groups deprotonate into negatively charged species (-Si-O⁻). While benzoic acid is acidic and less prone to the severe ion-exchange interactions seen with basic compounds, hydrogen bonding between the analyte's carboxylic acid moiety and unreacted silanols can still cause secondary retention, dragging out the trailing edge of the peak[5][6].

          • Physical System Voids (Extra-Column Volume): Dead volume in the system—such as poorly seated PEEK tubing, mismatched fittings, or a void at the head of the column—causes infinite dilution. As the analyte plug hits an open space, it mixes with the mobile phase, causing a physical tailing effect that impacts all analytes equally[7].

          Diagnostic Workflow

          Before altering your chemistry, you must isolate the root cause. Follow this logical pathway to determine if your tailing is a physical system defect or a chemical interaction.

          G Start Symptom: Peak Tailing (Benzoic Acid Derivatives) Check1 Inject Neutral Marker (e.g., Toluene) Does it also tail? Start->Check1 Physical Physical Issue Identified: Troubleshoot dead volume, fittings, or column void Check1->Physical  Yes (Systemic)   Chemical Chemical Issue Identified: Evaluate Acid-Base Interactions Check1->Chemical  No (Analyte-Specific)   Check2 Is Mobile Phase pH < 2.2 or > 6.2? (pKa ~4.2 ± 2) Chemical->Check2 AdjustPH Adjust Mobile Phase pH to < 2.2 (e.g., 0.1% H3PO4) to fully protonate analyte Check2->AdjustPH  No (Mixed Ionization)   Silanol Secondary Interactions: Switch to end-capped column or increase buffer strength Check2->Silanol  Yes (Silanol Activity)  

          Caption: Diagnostic workflow for identifying and resolving HPLC peak tailing in benzoic acid derivatives.

          Self-Validating Corrective Protocols

          Protocol A: The Neutral Marker Validation Test

          Causality: Neutral compounds do not undergo acid-base ionization and are blind to silanol ion-exchange interactions[7]. If a neutral compound tails, your chemistry is fine, but your hardware is failing. Methodology:

          • Prepare a test mixture containing your benzoic acid derivative and a neutral marker (e.g., toluene or uracil) dissolved in your starting mobile phase.

          • Inject 5 µL onto the HPLC system under your current isocratic or gradient conditions.

          • Calculate the USP Tailing Factor (

            
            ) for both peaks.
            Validation: 
            
          • If Neutral Marker

            
             > 1.5: The issue is physical. Inspect the column frit for blockages, ensure all zero-dead-volume fittings are flush, and verify the column bed hasn't collapsed[6][8].
            
          • If Neutral Marker

            
             < 1.2 but Benzoic Acid 
            
            
            
            > 1.5: The issue is chemical. Proceed to Protocol B.
          Protocol B: Mobile Phase pH Optimization (The "2-Unit Rule")

          Causality: To ensure a single, uniform partitioning mechanism, the analyte must be 100% in one ionization state. The "2-Unit Rule" dictates that the mobile phase pH must be at least 2 units away from the analyte's pKa[9][10]. For benzoic acid, dropping the pH to 2.0 ensures complete protonation, rendering the molecule neutral, highly retained, and immune to mixed-state smearing[1]. Furthermore, pH 2.0 protonates residual silanols, shutting down secondary hydrogen-bonding interactions[4][6]. Methodology:

          • Select an acidic modifier. For UV detection, use 0.1% Phosphoric acid (

            
            ) or a 20 mM Potassium Phosphate buffer adjusted to pH 2.0. For LC-MS compatibility, use 0.1% Formic acid (pH ~2.7) or 0.1% Trifluoroacetic acid (TFA, pH ~2.0)[6].
            
          • Measure and adjust the pH of the aqueous portion before adding organic modifiers to ensure thermodynamic accuracy[9].

          • Equilibrate the column with at least 15 column volumes of the new low-pH mobile phase.

          • Re-inject the sample. Validation: The benzoic acid peak should sharpen significantly, yielding a

            
             between 1.0 and 1.2.
            
          Protocol C: Stationary Phase Upgrade (Silanol Masking)

          Causality: If tailing persists at an optimal pH, the stationary phase may have a high concentration of highly acidic, active silanols or trace metal impurities that chelate with the carboxylic acid moiety[4][11]. Methodology:

          • Replace older "Type A" silica columns with high-purity, base-deactivated "Type B" silica columns[12].

          • Ensure the column is "end-capped" (where residual silanols are chemically deactivated using trimethylsilyl groups) or utilize a polar-embedded stationary phase designed to sterically shield basic and acidic functional groups from the silica backbone[5][6].

          Quantitative Data & Metrics

          The following table summarizes the expected chromatographic outcomes based on the interplay between mobile phase pH, analyte state, and column chemistry.

          Mobile Phase pHAnalyte State (Benzoic Acid)Column ChemistryExpected Tailing Factor (
          
          
          )
          Resolution Status
          pH 4.2 Mixed (~50% Ionized)Standard C18> 2.0Severe Tailing (pH = pKa)
          pH 7.0 100% Ionized (Anion)Standard C18> 1.8Poor Retention & Tailing
          pH 2.0 100% Protonated (Neutral)Standard C181.2 - 1.5Moderate (Silanols suppressed)
          pH 2.0 100% Protonated (Neutral)End-Capped C18< 1.1Optimal Peak Shape

          Frequently Asked Questions (FAQs)

          Q: Why does my benzoic acid peak look split instead of just tailing? A: Peak splitting in ionizable compounds often occurs due to a sample solvent mismatch or insufficient buffer capacity. If the sample is dissolved in a solvent with a pH near the pKa, and the mobile phase buffer is too weak to instantly adjust the pH upon injection, the analyte travels down the column in two distinct ionization states, eluting as a split peak[1][3]. Always try to dissolve your sample in the initial mobile phase.

          Q: Can I resolve tailing by just decreasing the injection volume? A: Only if the root cause is mass overload (injecting too much analyte for the column's surface area) or volume overload[13]. Reducing the injection volume will improve symmetry in overload scenarios. However, if the root cause is a pH mismatch or silanol interaction, volume reduction will not fix the underlying asymmetry.

          Q: I am using LC-MS and cannot use phosphate buffers. What should I do? A: Phosphate buffers are non-volatile and will contaminate mass spectrometers. Instead, use 0.1% Formic Acid (which provides a pH of ~2.7) or dilute Ammonium Formate adjusted to pH 2.5–3.0[6]. If you need to push the pH lower, 0.1% TFA can be used, though be aware that TFA can cause ion suppression in negative electrospray ionization (ESI-) modes.

          References

          • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. | 5

          • HPLC Peak Tailing - Axion Labs | 7

          • Understanding HPLC Peak Tailing - Scribd | 12

          • How to avoid peak tailing in HPLC chromatography - Chrominfo | 8

          • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com |6

          • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography - LCTSBible | 11

          • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders | 13

          • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online | 4

          • Buffer pH vs analyte pKa about peak tailing - Chromatography Forum |1

          • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem | 2

          • Control pH During Method Development for Better Chromatography - LCMS.cz | 9

          • Effects of Buffer Capacity in LC, Part II: Visualization of pH Changes Inside the Column - LCTSBible | 3

          • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs | 10

          Sources

          Stability of 4-(Cyclohexanecarboxamido)benzoic acid in acidic vs basic media

          Author: BenchChem Technical Support Team. Date: March 2026

          Stability & Troubleshooting Guide

          Introduction

          Welcome to the technical support hub for 4-(Cyclohexanecarboxamido)benzoic acid . This guide addresses the physicochemical behavior of this compound, specifically focusing on its stability and solubility profile in acidic versus basic media.[1][2]

          This molecule contains two critical functional groups that dictate its behavior:[3]

          • The Amide Linkage (Anilide type): Cyclohexyl-C(=O)-NH-Phenyl-

          • The Carboxylic Acid Tail: -Phenyl-COOH

          Most user issues stem from confusing physical instability (precipitation) with chemical instability (degradation). This guide helps you distinguish and resolve both.

          Module 1: Physical Stability (Solubility Issues)

          Status: CRITICAL Common User Report: "My sample precipitated when I added it to an acidic buffer (pH 2-4)."

          The Science: pKa and Ionization

          4-(Cyclohexanecarboxamido)benzoic acid behaves as a weak acid due to its benzoic acid moiety. The pKa is estimated at approximately 4.2 – 4.5 .

          • pH < pKa (Acidic Media): The molecule is protonated (neutral charge). It becomes hydrophobic and precipitates out of aqueous solution.

          • pH > pKa (Basic Media): The molecule deprotonates to form a carboxylate anion (-COO-). This charge provides high aqueous solubility.

          Troubleshooting Protocol: Solubilization Strategy

          If you encounter precipitation, do not heat the sample immediately (risk of chemical degradation). Follow this decision matrix:

          SolubilityLogic Start Sample Precipitated CheckPH Check Solution pH Start->CheckPH IsAcid pH < 5.0 CheckPH->IsAcid IsBase pH > 7.0 CheckPH->IsBase ActionAcid Action: Add 1M NaOH dropwise until pH > 7 IsAcid->ActionAcid ActionBase Action: Check for 'Salting Out' effect (High ionic strength?) IsBase->ActionBase Result Clear Solution (Carboxylate Form) ActionAcid->Result

          Figure 1: Decision tree for resolving precipitation issues. Ensure pH is at least 2 units above the pKa (pH > 6.5) for complete solubilization.

          Module 2: Chemical Stability (Hydrolysis)

          Status: MODERATE RISK Common User Report: "I see extra peaks in my HPLC after leaving the sample in 1N NaOH overnight."

          The Science: Amide Hydrolysis

          While the cyclohexane ring provides some steric protection, the amide bond is susceptible to hydrolysis under extreme pH conditions, particularly when heat is applied.

          • Acidic Media (0.1N HCl): Generally Stable at room temperature. The amide nitrogen is less basic due to the electron-withdrawing phenyl ring, making protonation (the first step of acid hydrolysis) difficult.

          • Basic Media (0.1N NaOH): Unstable over time or with heat. Hydroxide ions (

            
            ) act as nucleophiles, attacking the carbonyl carbon. This is irreversible because the resulting carboxylate is resonance-stabilized.
            
          Degradation Pathway

          The hydrolysis yields two distinct fragments:

          • Cyclohexanecarboxylic acid (Poor UV absorbance).

          • 4-Aminobenzoic acid (PABA) (High UV absorbance).

          Hydrolysis Parent 4-(Cyclohexanecarboxamido) benzoic acid Reagent + H2O / OH- (Heat) Parent->Reagent Prod1 Cyclohexanecarboxylic acid (Non-UV active) Reagent->Prod1 Prod2 4-Aminobenzoic acid (PABA) (Strong UV active) Reagent->Prod2

          Figure 2: Hydrolysis pathway. Note that PABA is the primary marker for degradation detection via UV-HPLC.

          Module 3: Analytical Troubleshooting (HPLC)

          Status: OPTIMIZATION Common User Report: "I cannot separate the parent compound from the degradation products."

          Method Optimization Guide

          Because the parent compound and PABA are both ionizable, mobile phase pH is critical.

          ParameterRecommendationScientific Rationale
          Column C18 (End-capped)Prevents peak tailing caused by interaction between the amine (PABA) and silanol groups.
          Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.5) keeps the carboxylic acids protonated, increasing retention and sharpening peaks.
          Mobile Phase B AcetonitrileStronger elution strength for the hydrophobic parent compound.
          Wavelength 254 nm or 270 nmPABA absorbs strongly here. Cyclohexanecarboxylic acid requires 210 nm (or RI/MS detection).
          Expected Elution Order (Reverse Phase)
          • PABA (Degradant): Elutes First (Most polar, free amine).

          • Parent Compound: Elutes Later (More hydrophobic due to cyclohexane ring).

          • Cyclohexanecarboxylic acid: Elutes Last or co-elutes (Very hydrophobic, but often invisible at 254 nm).

          Frequently Asked Questions (FAQ)

          Q1: Can I store the stock solution in DMSO? A: Yes. The compound is chemically stable in DMSO. However, ensure the DMSO is dry (anhydrous) to prevent slow hydrolysis over months of storage.

          Q2: I need to run a bioassay at pH 7.4. Will it degrade? A: No. At physiological pH (7.4) and 37°C, the amide bond is stable for the duration of typical biological assays (24-72 hours). The compound will be in its soluble, ionized form.

          Q3: My LC-MS shows a mass of [M+1] = 138. What is this? A: This is likely 4-Aminobenzoic acid (PABA) (MW ~137 g/mol ). Its presence confirms hydrolysis has occurred.

          References

          • Amide Hydrolysis Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for amide hydrolysis kinetics in acid/base).
          • Benzoic Acid Solubility: Solubility of Benzoic Acid in Aqueous Solutions. (Demonstrates the pH-dependent solubility curve typical of benzoic acid derivatives).

          • PABA Stability: Stability of para-aminobenzoic acid in cell culture media. ThermoFisher Technical Notes. (Validates PABA as a stable degradation product).

          • HPLC of Benzoic Acids: HPLC Analysis of Benzoic Acid Derivatives. BenchChem Technical Support. (General protocols for separating aromatic acids).

          Sources

          Minimizing side products during acylation of aminobenzoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Acylation of Aminobenzoic Acids

          Subject: Minimizing Side Products & Optimizing Selectivity Ticket ID: [AUTO-GEN] Status: Open Support Tier: Level 3 (Senior Application Scientist)

          Triage & Diagnostics: What are you observing?

          Before altering your protocol, identify the specific failure mode using this diagnostic matrix.

          Observation Likely Culprit Immediate Action
          Low Polarity Spot (TLC) Benzoxazinone Formation (Ortho-isomer only)Check Section 2 . This is a cyclization side-product common with anthranilic acid.
          Extra Carbonyl Signals (NMR/IR) Mixed Anhydride (O-acylation) Check Section 3 . The carboxylic acid is competing with the amine.
          Gummy/Insoluble Precipitate Oligomerization or Salt Formation Check Section 4 . Common if using acryloyl chloride or insufficient base.
          Product Hydrolyzes on Workup Labile Mixed Anhydride The O-acyl bond is hydrolytically unstable. Switch to mild acidic workup.

          Deep Dive: The Ortho-Effect (Anthranilic Acid)

          The Issue: When acylating o-aminobenzoic acid (anthranilic acid), the proximity of the carboxylic acid to the amine creates a "trap." If the reaction conditions are too activating (e.g., using excess acid chloride in pyridine), the intermediate N-acyl product reacts further to form a 4H-3,1-benzoxazin-4-one .

          Mechanism of Failure:

          • N-Acylation: The amine reacts normally to form the desired product.

          • O-Acylation: Excess acylating agent attacks the carboxylic acid, forming a mixed anhydride.

          • Cyclization: The amide oxygen attacks the activated carboxyl, ejecting the leaving group and closing the ring.

          Benzoxazinone_Formation cluster_prevention Prevention Strategy Anthranilic Anthranilic Acid NAcyl N-Acyl Intermediate (Desired Product) Anthranilic->NAcyl + RCOCl (Kinetic Product) MixedAnhydride Mixed Anhydride (Transient) NAcyl->MixedAnhydride + Excess RCOCl (Over-reaction) Benzoxazinone Benzoxazinone (Side Product) MixedAnhydride->Benzoxazinone - RCOOH (Cyclization) Benzoxazinone->NAcyl + H2O / Base (Hydrolysis)

          Figure 1: The pathway from anthranilic acid to benzoxazinone.[1][2] Note that the side product can often be reverted to the desired N-acyl product via controlled hydrolysis.

          Troubleshooting Protocol:

          • Stoichiometry Control: Use exactly 1.0–1.05 equivalents of the acylating agent. Avoid large excesses.

          • Reversion Strategy: If the benzoxazinone forms, do not discard the batch.

            • Suspend the solid in dilute aqueous NaOH (or Na₂CO₃).

            • Heat gently (40–50°C) to hydrolyze the lactone ring.

            • Carefully re-acidify to precipitate the desired N-acyl anthranilic acid.

          Deep Dive: Regioselectivity (Meta/Para Isomers)

          The Issue: The carboxylic acid group on aminobenzoic acid is a nucleophile, albeit a poor one compared to the amine. However, under anhydrous conditions with strong activation (e.g., acid chlorides), O-acylation occurs, leading to mixed anhydrides. These are unstable and often hydrolyze back to starting materials during workup, leading to confusing yield losses.

          The Solution: Schotten-Baumann Conditions To ensure exclusive N-acylation, you must exploit the pKa difference. By maintaining a basic pH, you keep the amine nucleophilic (

          
          ) while keeping the carboxylic acid ionized (
          
          
          
          ). The carboxylate anion is significantly less electrophilic towards the acid chloride due to resonance stabilization and electrostatic repulsion.

          Competitive_Acylation Start Aminobenzoic Acid ConditionA Anhydrous/Organic Base (e.g., DCM/TEA) Start->ConditionA Risk High ConditionB Schotten-Baumann (Aq. NaOH / THF) Start->ConditionB Recommended ResultA Mixture: N-Acyl + Mixed Anhydride ConditionA->ResultA ResultB Selective N-Acylation ConditionB->ResultB

          Figure 2: Solvent system selection critically impacts the ratio of N- vs. O-acylation.

          Validated Protocols

          Protocol A: The Gold Standard (Schotten-Baumann)

          Best for: p-Aminobenzoic acid, m-Aminobenzoic acid, and robust acid chlorides.

          • Dissolution: Dissolve aminobenzoic acid (10 mmol) in 15 mL of 2M NaOH (30 mmol). The solution should be clear (formation of sodium aminobenzoate).

          • Setup: Place in an ice bath (0–5°C). Add 10 mL of THF or Dioxane to solubilize the organic acylating agent.

          • Addition: Add the acid chloride (11 mmol, 1.1 equiv) dropwise over 30 minutes.

            • Critical: Simultaneously monitor pH. If it drops below 8, add small aliquots of 2M NaOH.

          • Workup:

            • Stir for 1 hour at RT.

            • Acidify carefully with 1M HCl to pH 3–4.

            • The N-acyl product will precipitate.[3][4] Filter and wash with cold water.

            • Purification: Recrystallize from Ethanol/Water (approx 80:20).

          Protocol B: The Anhydrous Route (For Sensitive Substrates)

          Best for: Hydrolytically unstable acid chlorides or when water must be avoided.

          • Setup: Suspend aminobenzoic acid (10 mmol) in dry DCM (50 mL).

          • Protection: Add TMSCl (Trimethylsilyl chloride, 22 mmol) and reflux for 1 hour.

            • Why? This forms the transient silyl ester (

              
              ) and silyl amine. The silyl ester protects the acid from becoming a mixed anhydride.
              
          • Acylation: Cool to 0°C. Add the acid chloride (10.5 mmol).

          • Deprotection: Add Methanol (5 mL) and stir for 30 mins (cleaves the silyl groups).

          • Isolation: Evaporate solvent or wash with water to precipitate the product.

          FAQ: Specific User Scenarios

          Q: I am using Acryloyl Chloride and my product is a rubbery solid. Why? A: You have likely polymerized the alkene tail. Acryloyl chloride is highly reactive.

          • Fix: Add a radical inhibitor (e.g., 200 ppm MEHQ or BHT) to the reaction mixture. Perform the reaction strictly at 0°C and exclude light.

          Q: My NMR shows a "doublet of doublets" in the aromatic region that shouldn't be there. A: If you are working with p-aminobenzoic acid, check for N,N-diacylation . This is rare but happens with highly reactive chlorides (like acetyl chloride) in the presence of excess base (like NaH or strong organic bases).

          • Fix: Switch to the Schotten-Baumann aqueous method (Protocol A). The water hydrolyzes the second acyl group much faster than the amide bond.

          Q: Can I use DCC/EDC coupling instead of Acid Chlorides? A: Yes, but be careful. Carbodiimide coupling reagents can react with the carboxylic acid of your aminobenzoic acid to form an O-acylisourea, which can then react with the amine of another molecule, leading to oligomers (PABA-PABA chains).

          • Fix: You must protect the carboxylic acid (e.g., as a methyl ester) before using DCC coupling, then saponify later. You cannot easily do "chemoselective" peptide coupling on an unprotected amino acid without significant oligomerization.

          References

          • Benzoxazinone Formation: Bain, D. I., & Smalley, R. K. (1968). Synthesis of 4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593–1597. Link

          • Schotten-Baumann Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
          • Anthranilic Acid Cyclization: Wikel, J. H., & Paget, C. J. (1974). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 39(24), 3506–3508. Link

          • Selective Acylation Protocols: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley.

          Sources

          Technical Support Center: Storage and Handling of 4-(Cyclohexanecarboxamido)benzoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 4-(Cyclohexanecarboxamido)benzoic acid. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in experimental settings. This document is structured to provide immediate answers through FAQs and in-depth solutions via troubleshooting guides and validated protocols.

          Frequently Asked Questions (FAQs)

          Q1: What are the ideal short-term and long-term storage conditions for solid 4-(Cyclohexanecarboxamido)benzoic acid?

          A1: Proper storage is crucial to prevent chemical degradation. The primary stability concerns for this molecule are hydrolysis of the amide bond and potential reactions of the carboxylic acid group.[1]

          Parameter Recommended Condition Rationale
          Temperature Long-Term: -20°C Short-Term: 2-8°CLower temperatures significantly slow down the rate of potential degradation reactions, including hydrolysis and oxidation.[1][2]
          Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which can facilitate hydrolysis of the amide bond, and oxygen, which can cause oxidative degradation.[1][2]
          Light Protect from Light (Amber Vial/Dark)Exposure to UV radiation can potentially trigger photochemical reactions, leading to degradation.[1][3]
          Container Tightly Sealed, Inert Container (e.g., Borosilicate Glass)Prevents contamination and exposure to atmospheric elements. Ensure caps are tightly closed to prevent moisture ingress.[4][5]
          Humidity Store in a Dry Environment (Desiccator)Moisture is a key reactant in the primary degradation pathway (hydrolysis).[1][6] Storing in a desiccated environment is highly recommended.

          Q2: What are the primary degradation products I should be aware of?

          A2: The most probable degradation pathway for 4-(Cyclohexanecarboxamido)benzoic acid is the hydrolysis of the amide bond. This reaction is catalyzed by the presence of water, and can be accelerated by acidic or basic conditions.[1][6] The resulting products are:

          • Cyclohexanecarboxylic acid

          • 4-Aminobenzoic acid

          Q3: Can I store this compound in solution?

          A3: Storing 4-(Cyclohexanecarboxamido)benzoic acid in solution is strongly discouraged for long-term storage due to the significantly increased risk of hydrolysis.[1][6] Amide bonds are approximately 100 times more stable towards hydrolysis than esters, but the presence of a solvent, especially aqueous or protic solvents, facilitates this degradation over time.[7] If you must prepare a stock solution, it should be made fresh for each experiment. For short-term storage (1-2 days), use an anhydrous aprotic solvent, store at -20°C or below, and blanket with inert gas.

          Q4: What are the signs of degradation in my solid sample?

          A4: Visual inspection can often provide the first clues of compound degradation. Look for:

          • Change in Appearance: Any deviation from a white, crystalline solid.[4][8]

          • Clumping or Stickiness: This often indicates moisture absorption, a precursor to hydrolysis.

          • Discoloration: The formation of colored byproducts may suggest oxidative or other side reactions.

          Analytically, degradation is confirmed by a decrease in melting point or the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS).[9][10]

          Troubleshooting Guide

          This section addresses specific issues you may encounter, providing likely causes and actionable solutions.

          Problem: My experimental results are inconsistent or unexpected.

          • Likely Cause: This is often the first sign of compromised compound purity. The presence of degradation products can interfere with biological assays or chemical reactions.

          • Recommended Action:

            • Immediately quarantine the suspected batch of the compound.

            • Perform a purity analysis using a validated method, such as HPLC-UV or LC-MS, to check for the presence of degradation products.[11]

            • If degradation is confirmed, discard the material according to your institution's hazardous waste disposal procedures.[12][13]

            • Review your storage and handling procedures against this guide to identify and rectify any deviations.

          Problem: The solid compound in the vial has changed color (e.g., to a yellowish or brownish tint).

          • Likely Cause: Color change often points to oxidative degradation or the formation of conjugated impurities. This can be caused by prolonged exposure to air (oxygen) or light.[2]

          • Recommended Action:

            • The compound is likely compromised. Do not use it for experiments where high purity is required.

            • Confirm degradation analytically via HPLC or melting point determination.[9][10]

            • For future storage, ensure the vial is properly sealed, blanketed with inert gas, and stored in the dark.[3]

          Problem: The powder appears clumpy or has become a sticky solid.

          • Likely Cause: The compound has absorbed atmospheric moisture. This significantly increases the risk of amide hydrolysis.

          • Recommended Action:

            • The compound's purity is questionable. It should be tested before use.

            • Dry the material under high vacuum, but be aware that some hydrolysis may have already occurred.

            • Always store the compound in a desiccator, even inside a refrigerator or freezer, to provide a secondary barrier against moisture.

          Troubleshooting Workflow Diagram

          The following diagram outlines a logical workflow for addressing suspected compound degradation.

          G start Suspected Compound Degradation (e.g., visual change, poor results) visual_check Perform Visual Inspection start->visual_check analytical_check Perform Purity Analysis (e.g., HPLC-UV, Melting Point) start->analytical_check Inconsistent results visual_check->analytical_check Anomaly observed is_pure Is Compound Pure? analytical_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes review_storage Review Storage & Handling Procedures is_pure->review_storage No discard Discard Compound per EHS Guidelines review_storage->discard

          Caption: A decision-making workflow for troubleshooting suspected degradation of 4-(Cyclohexanecarboxamido)benzoic acid.

          Underlying Scientific Principles of Degradation

          Understanding the chemical vulnerabilities of 4-(Cyclohexanecarboxamido)benzoic acid is key to preventing its degradation.

          Amide Bond Hydrolysis

          The amide bond, while relatively stable, is the primary site of degradation.[7] It can be cleaved by water in a hydrolysis reaction. This process can be catalyzed by either acid or base, but it also occurs, albeit more slowly, at neutral pH.[1][6] The resonance stabilization of the amide bond makes it less reactive than an ester, but over long storage periods, especially in the presence of moisture, this reaction can lead to significant impurity.[14]

          Primary Degradation Pathway Diagram

          G cluster_0 Primary Degradation: Hydrolysis reactant 4-(Cyclohexanecarboxamido)benzoic acid products Cyclohexanecarboxylic Acid + 4-Aminobenzoic Acid reactant->products H₂O (Acid/Base Catalyzed)

          Caption: The hydrolytic cleavage of the amide bond in 4-(Cyclohexanecarboxamido)benzoic acid.

          Carboxylic Acid Group Reactivity

          The benzoic acid moiety is an organic acid and must be stored separately from bases to prevent acid-base reactions.[15][16] It should also be segregated from strong oxidizing agents to avoid unwanted side reactions.[4]

          Experimental Protocols

          Protocol 1: Purity Assessment by HPLC-UV

          This protocol provides a general framework for assessing the purity of 4-(Cyclohexanecarboxamido)benzoic acid. Method optimization may be required.

          • Preparation of Standard Solution:

            • Accurately weigh ~5 mg of a reference standard of 4-(Cyclohexanecarboxamido)benzoic acid.

            • Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

          • Preparation of Sample Solution:

            • Prepare the sample to be tested using the same procedure and at the same concentration as the standard.

          • Chromatographic Conditions (Example):

            • Instrument: High-Performance Liquid Chromatography system with a UV detector.[11]

            • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

            • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

            • Flow Rate: 1.0 mL/min.

            • Injection Volume: 10 µL.

            • Detection Wavelength: Determined by UV scan of the standard (typically around 254 nm).

            • Column Temperature: 30°C.

          • Analysis:

            • Inject the standard solution to determine the retention time of the main peak.

            • Inject the sample solution.

            • Analyze the chromatogram for the appearance of new peaks (indicating impurities/degradants) or a significant decrease in the area of the main peak compared to the standard. Purity can be calculated based on the area percent of the main peak.

          Protocol 2: Purity Assessment by Melting Point

          This method provides a rapid, albeit less specific, assessment of purity.[10]

          • Sample Preparation: Ensure the sample is completely dry and finely powdered.

          • Instrumentation: Use a calibrated melting point apparatus.

          • Procedure:

            • Load a small amount of the powdered sample into a capillary tube.

            • Place the tube in the melting point apparatus.

            • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

          • Analysis:

            • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

            • A pure compound will have a sharp melting point (a narrow range of <2°C).[10] The presence of impurities will cause a depression and broadening of the melting range.[9]

          References

          • Amide: Best Practices for Long-Term Cryogenic Storage. (2026).
          • How to Reduce Amide Degradation During Storage — Stability Tips. (2026). Vertex AI Search.
          • Safe Storage of Chemicals. (n.d.). UC Berkeley EH&S.
          • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2025). Alliance Chemical.
          • Chemical Storage and Segregation. (n.d.). Weill Cornell Medicine EHS.
          • What are stabilizers for amides, imides and amines for their long time storage? (2015).
          • The microbial degradation of cyclohexanecarboxylic acid by a beta-oxidation pathway with simultaneous induction to the utilization of benzo
          • 4-(Cyclohexanecarboxamidomethyl)benzoic acid. (n.d.). Sigma-Aldrich.
          • SAFETY D
          • Benzoic Acid Standard Safety D
          • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation P
          • A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. (2025). BenchChem.
          • 4-(Cyclopropanecarboxamido)benzoic acid. (n.d.). PubMed Central.
          • The anaerobic decomposition of benzoic acid during methane fermentation. IV. Dearomatization of the ring and volatile fatty acids formed on ring rupture. (1978). PubMed.
          • Practices for Proper Chemical Storage. (2018).
          • 4-(Cyclopropanecarboxamido)benzoic acid. (2012).
          • How can benzoic acid be tested for purity? (n.d.). ECHEMI.
          • Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
          • Guidelines for Chemical Storage. (n.d.). Chapman University.
          • Amide. (n.d.). Wikipedia.
          • Benzoic acid - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.
          • How can benzoic acid be tested for purity? (2018). Quora.
          • The newly identified cyclohexane carboxylic acid degradation pathway in G. metallireducens. (n.d.).
          • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (2012). RSC Publishing.
          • BENZOIC ACID E 210 PH. EUR.
          • Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. (n.d.). PubMed Central.
          • ICSC 0103 - BENZOIC ACID. (2021). INCHEM.
          • Cyclohexanecarboxylic acid. (n.d.). Wikipedia.
          • CHEMICAL PURITY ANALYSIS. (2016). Agilent Technologies.
          • Amide Bond Activation of Biological Molecules. (n.d.). PubMed Central.

          Sources

          Validation & Comparative

          Comparative Guide: ¹H NMR Spectral Analysis of 4-(Cyclohexanecarboxamido)benzoic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Benchtop vs. High-Field NMR Platforms for Pharmaceutical Structural Verification

          As a Senior Application Scientist, selecting the right analytical platform for Active Pharmaceutical Ingredient (API) verification requires balancing spectral resolution with operational efficiency. 4-(Cyclohexanecarboxamido)benzoic acid—a molecule featuring both a rigid, electronically asymmetric aromatic core and a flexible aliphatic cyclohexyl ring—serves as an excellent model compound for evaluating Nuclear Magnetic Resonance (NMR) capabilities.

          This guide objectively compares the structural elucidation of this compound using conventional High-Field NMR (e.g., 600 MHz) against emerging Benchtop NMR (e.g., 80 MHz) technologies, providing self-validating protocols and mechanistic insights to optimize your analytical workflows.

          Mechanistic Profiling: The ¹H NMR Spectrum

          To accurately compare instrument performance, we must first establish the physical causality behind the expected ¹H NMR signals of 4-(Cyclohexanecarboxamido)benzoic acid in DMSO-

          
          .
          
          • Carboxylic Acid Proton (-COOH, ~12.5 ppm): Appears as a broad singlet. Causality: The highly electronegative oxygen atoms severely deshield this proton. Furthermore, strong intermolecular hydrogen bonding with the DMSO-

            
             solvent restricts its exchange rate, pushing the resonance far downfield.
            
          • Amide Proton (-NH-, ~10.0 ppm): Appears as a sharp singlet. Causality: The proton is deshielded by the electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy (ring current) of the attached benzene ring.

          • Aromatic Protons (AA'BB' System, ~7.7 – 8.0 ppm): Appears as two coupled doublets (2H each). Causality: The para-substitution creates electronic asymmetry. The -COOH group is strongly deactivating (electron-withdrawing), heavily deshielding its ortho protons (~7.9 ppm). Conversely, the amide group (-NHCOR) acts as a moderate electron donor via resonance, shielding its ortho protons slightly more (~7.7 ppm).

          • Cyclohexyl Protons (~1.1 – 2.4 ppm): Causality: The

            
            -proton (CH) is shifted downfield (~2.3 ppm) by the adjacent carbonyl. The remaining 10 protons (CH
            
            
            
            ) form a heavily coupled aliphatic multiplet between 1.1 and 1.9 ppm due to minimal chemical shift differences between the equatorial and axial positions.

          Platform Comparison: High-Field vs. Benchtop NMR

          The primary physical difference between High-Field and Benchtop NMR is the strength of the static magnetic field (

          
          ). Because chemical shift dispersion (
          
          
          
          ) scales linearly with
          
          
          while scalar J-coupling (
          
          
          ) remains constant, the
          
          
          ratio dictates spectral clarity.

          NMR_Resolution B0 Magnetic Field Strength (B₀) Dispersion Chemical Shift Dispersion (Δν) B0->Dispersion Linear Increase Ratio Δν / J Ratio Dispersion->Ratio J_Coupling J-Coupling Constant (J) J_Coupling->Ratio Independent of B₀ FirstOrder First-Order Spectrum (High-Field: Clear Multiplets) Ratio->FirstOrder Ratio > 10 SecondOrder Second-Order Spectrum (Benchtop: Complex Overlap) Ratio->SecondOrder Ratio < 10

          Logical relationship between magnetic field strength and spectral resolution.

          As demonstrated in recent 1[1], low-field instruments struggle with complex aliphatic regions but excel at identifying distinct functional groups. Modern 2[2] are highly capable of routine quality control (QC) because the aromatic and heteroatom protons of our target compound are separated by several ppm, easily overcoming the low

          
           ratio. Conversely, 3[3] of the overlapping cyclohexyl multiplets.
          
          Quantitative Performance Comparison
          FeatureHigh-Field NMR (e.g., 600 MHz)Benchtop NMR (e.g., 80 MHz)Impact on 4-(Cyclohexanecarboxamido)benzoic acid
          Magnetic Field (
          
          
          )
          14.1 Tesla (Superconducting)1.88 Tesla (Permanent Magnet)Determines chemical shift dispersion (
          
          
          ) across the spectrum.
          Spectral Resolution
          
          
          Hz (Baseline separation)
          
          
          Hz
          High-field resolves the cyclohexyl
          
          
          -proton; Benchtop shows an unresolved aliphatic lump.
          Sensitivity (LOD) Sub-millimolar (
          
          
          g range)
          Millimolar (mg range)Benchtop requires highly concentrated samples (~15-20 mg/mL) for adequate SNR.
          Infrastructure Dedicated facility, Cryogens (He/N
          
          
          )
          Fume hood / Benchtop, No cryogensBenchtop allows for rapid, decentralized at-line API screening.
          Cost per Analysis High (Maintenance & Cryogens)Low (Minimal maintenance)Benchtop is highly cost-effective for routine batch-to-batch QC release.

          Experimental Methodology: A Self-Validating qNMR Protocol

          To ensure absolute trustworthiness in API quantification, the following protocol utilizes a self-validating quantitative NMR (qNMR) workflow. By introducing an internal standard, the system mathematically verifies its own accuracy without relying on external calibration curves.

          Step 1: Gravimetric Sample Preparation
          • Action: Accurately weigh 15.0 mg of 4-(Cyclohexanecarboxamido)benzoic acid and 2.0 mg of 1,4-Dinitrobenzene (Internal Standard, IS) using a calibrated microbalance. Dissolve completely in 0.6 mL of anhydrous DMSO-

            
            .
            
          • Causality: 1,4-Dinitrobenzene produces a sharp, highly deshielded singlet at ~8.4 ppm. This peak sits completely isolated from the API's AA'BB' aromatic system (~7.7–8.0 ppm), preventing integration overlap. Weighing both components gravimetrically creates a mathematically closed system where the API's absolute purity can be calculated directly against the IS integral.

          Step 2: Instrument Tuning, Matching, and Shimming
          • Action: Insert the sample and perform automated tuning and matching (ATM), followed by rigorous gradient shimming.

          • Causality: Tuning aligns the probe's radiofrequency circuit to the exact resonance frequency of the sample, maximizing sensitivity. Shimming homogenizes the

            
             field across the sample volume. Poor shimming causes peak broadening (especially critical on benchtop systems), which artificially inflates integration regions and masks trace impurities.
            
          Step 3: Pulse Sequence and Acquisition
          • Action: Execute a standard 1D ¹H pulse sequence (e.g., zg or zg30) with a relaxation delay (

            
            ) of 15 seconds. Acquire 16 to 64 scans depending on the field strength.
            
          • Causality: The

            
             parameter must strictly exceed 
            
            
            
            (longitudinal relaxation time) of the slowest-relaxing proton in the system (typically the aromatic or carboxylic protons). If
            
            
            is too short, protons will not fully return to thermal equilibrium between pulses, destroying the direct proportionality between signal area and the number of nuclei.
          Step 4: Data Processing and Phase Correction
          • Action: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform manual zero-order and first-order phase correction.

          • Causality: Zero-filling improves digital resolution, while apodization (LB) suppresses high-frequency noise at the tail of the Free Induction Decay (FID). Precise phase correction ensures that the baseline is perfectly flat—a non-negotiable prerequisite for accurate peak integration.

          Analytical Decision Workflow

          When integrating these platforms into a drug development pipeline, the decision to route a sample to a benchtop system versus a high-field system depends entirely on the specific structural question being asked.

          NMR_Workflow Start Synthesized API: 4-(Cyclohexanecarboxamido)benzoic acid SamplePrep Sample Preparation (DMSO-d6 + Internal Standard) Start->SamplePrep Benchtop Benchtop NMR (80 MHz) Routine QC Screening SamplePrep->Benchtop Decision Is Cyclohexyl Multiplet Resolution Critical? Benchtop->Decision HighField High-Field NMR (600 MHz) Detailed Structural Elucidation Decision->HighField Yes (Overlapping Peaks) QC_Release QC Release & Quantification (qNMR) Decision->QC_Release No (Identity Confirmed) 2 2 HighField->2 D_NMR 2D NMR (COSY/HSQC) Connectivity Mapping D_NMR->QC_Release

          Decision workflow for NMR analytical platform selection in API verification.

          For 4-(Cyclohexanecarboxamido)benzoic acid, the distinct chemical shifts of the -COOH, -NH-, and aromatic protons mean that4[4]. High-field NMR should be reserved for initial structural elucidation of unknown impurities or when mapping the precise connectivity of the cyclohexyl ring via 2D NMR techniques (COSY/HSQC).

          References

          1.[1] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. nih.gov. 2.[4] New Fields and Exciting Applications for Benchtop NMR Instruments | Labcompare.com. labcompare.com. 3.[2] Benchtop NMR for Quality Control - Bruker. bruker.com. 4.[3] High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments. oxinst.com.

          Sources

          A Comprehensive Comparison Guide: FTIR Spectroscopic Analysis of Amide and Carboxylic Acid Groups in Pharmaceutical Development

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I frequently evaluate analytical discrepancies during method transfer and drug formulation validation. A common pitfall in pharmaceutical laboratories is treating Fourier Transform Infrared (FTIR) spectroscopy as a "one-size-fits-all" technique. In reality, the interaction between the sample matrix and the chosen sampling accessory fundamentally dictates the integrity of the resulting spectra[1].

          This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR for the characterization of two critical functional groups: amides (the backbone of protein biologics and peptide APIs) and carboxylic acids (ubiquitous in small-molecule APIs and excipients).

          Spectral Fundamentals: Decoding Amides and Carboxylic Acids

          Before comparing instrumental techniques, we must establish the spectral signatures of the target functional groups. The precise wavenumber of these peaks provides direct insight into the molecular conformation, hydrogen bonding state, and structural integrity of the pharmaceutical compound.

          Table 1: Characteristic FTIR Peaks for Amide and Carboxylic Acid Groups
          Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Structural Significance in Pharma
          Amide I C=O stretching1630 – 1690Determines protein secondary structure (e.g., α-helix ~1656 cm⁻¹, β-sheet ~1634 cm⁻¹)[2].
          Amide II N-H bending, C-N stretching1530 – 1550Sensitive to hydrogen-deuterium exchange; confirms peptide backbone conformation[3].
          Amide III C-N stretching, N-H bending1200 – 1300Provides complementary secondary structure data; less affected by water interference[4].
          Carboxylic Acid C=O stretching1700 – 1730Identifies the protonated state of excipients/APIs; shifts indicate salt formation[5].
          Carboxylic Acid O-H stretching2500 – 3300 (Broad)Broadness indicates strong intermolecular hydrogen bonding (dimerization in the solid state).
          Carboxylate Ion Asymmetric COO⁻ stretching1550 – 1610Confirms ionization or salt form of the carboxylic acid API[2].

          The Comparison: ATR-FTIR vs. Transmission FTIR

          The choice between ATR and Transmission modes is not merely a matter of convenience; it is a critical analytical decision that impacts quantitative accuracy, spectral resolution, and sample integrity[1],[6].

          Attenuated Total Reflectance (ATR-FTIR)

          ATR utilizes an internal reflection crystal (typically Diamond or ZnSe). The IR beam generates an evanescent wave that penetrates only 1–5 µm into the sample[7].

          • Advantage for Amides (Aqueous Biologics): Liquid water strongly absorbs at ~1640 cm⁻¹, directly obscuring the Amide I band of proteins[1]. ATR's exceptionally shallow penetration depth minimizes this water interference, allowing for precise spectral subtraction and accurate secondary structure elucidation.

          • Advantage for Carboxylic Acids (Solid APIs): ATR requires zero sample preparation[8]. It analyzes the API in its native state, preventing the mechanochemical polymorphic transitions often induced by grinding[9].

          Transmission FTIR (KBr Pellet or Liquid Cell)

          In transmission mode, the IR beam passes entirely through the bulk sample.

          • Advantage: Strict adherence to the Beer-Lambert law. Because the optical pathlength is strictly defined (in flow cells) or the dilution is controlled (in KBr pellets), transmission remains the superior choice for rigorous quantitation and trace impurity analysis where ATR lacks the necessary sensitivity[1],[6].

          Table 2: Performance Comparison Matrix
          ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet / Liquid Cell)
          Sample Preparation Time < 1 minute (No prep required)10–15 minutes (Grinding, pressing, or cell loading)
          Pathlength / Penetration 1 – 5 µm (Wavelength dependent)Defined by cell spacer (liquids) or pellet thickness
          Water Interference (Amides) Low (Manageable via spectral subtraction)Very High (Often completely obscures Amide I band)
          Polymorph Preservation Excellent (Non-destructive)Poor (Grinding can induce phase transitions)
          Quantitative Accuracy Moderate (Surface contact variations)High (Strict adherence to Beer-Lambert law)
          Sensitivity (Trace Analysis) Low (Short effective pathlength)High (Longer pathlength captures bulk trace impurities)

          Self-Validating Experimental Protocols

          To ensure data trustworthiness, analytical workflows must be self-validating. Below are the standard operating procedures for both techniques, emphasizing the causality behind each critical step.

          Protocol A: ATR-FTIR Analysis of Aqueous Protein Solutions (Amide Focus)
          • Background Verification: Clean the diamond ATR crystal with 70% isopropyl alcohol and allow it to dry. Collect a background spectrum.

            • Validation Checkpoint: The spectrum must be a flat line. Any peaks indicate residual contamination that will distort the Amide bands.

          • Buffer Baseline Acquisition: Deposit 2 µL of the exact formulation buffer (without the protein) onto the crystal and collect the spectrum.

            • Causality: The buffer's water content heavily overlaps with the Amide I band (~1650 cm⁻¹). Capturing the exact buffer spectrum at the identical temperature is mandatory for accurate mathematical subtraction later[1].

          • Sample Measurement: Wipe the crystal, clean it, and deposit 2 µL of the protein solution. Collect the spectrum.

          • Spectral Subtraction: Subtract the buffer spectrum from the protein spectrum using a subtraction factor that flattens the water baseline (typically monitored at the ~2100 cm⁻¹ region). The resulting spectrum will reveal the isolated Amide I and Amide II bands.

          Protocol B: Transmission FTIR of Solid APIs (Carboxylic Acid Focus)
          • Desiccation: Ensure spectroscopic-grade KBr is dried at 105°C for 24 hours prior to use.

            • Causality: KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a broad O-H stretching band around 3400 cm⁻¹, which directly overlaps with and obscures the critical O-H stretch of the carboxylic acid group in the API.

          • Sample Milling: Weigh ~1-2 mg of the API and ~100 mg of KBr. Gently mix using an agate mortar and pestle.

            • Causality: Avoid excessive or aggressive grinding. High-shear grinding can induce mechanochemical alteration of the carboxylic acid dimer structure or trigger ion-exchange reactions with the KBr matrix, artificially shifting the C=O peak[6].

          • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

          • Measurement: Place the pellet in the transmission holder and collect the spectrum.

            • Validation Checkpoint: The baseline transmittance at 4000 cm⁻¹ should be >70%. A heavily sloping baseline indicates excessive light scattering due to poor grinding or moisture absorption, rendering quantitative analysis invalid.

          Analytical Decision Matrix

          To streamline method development, the following decision matrix dictates the optimal FTIR sampling technique based on the sample state and the primary analytical goal.

          FTIR_Decision_Matrix Start Sample Analysis Request: Amide / Carboxylic Acid State What is the physical state of the sample? Start->State Solid Solid (Powder / Film / API) State->Solid Solid phase Liquid Liquid (Aqueous Biologic / Viscous) State->Liquid Liquid phase GoalSolid Primary Analytical Goal? Solid->GoalSolid GoalLiquid Primary Analytical Goal? Liquid->GoalLiquid QuantSolid Strict Quantitation (Bulk Analysis) GoalSolid->QuantSolid QualSolid Rapid ID / Polymorph Screening GoalSolid->QualSolid QuantLiquid Trace Impurity Analysis (< 0.1% Concentration) GoalLiquid->QuantLiquid QualLiquid Protein Secondary Structure (Amide I/II resolution) GoalLiquid->QualLiquid Transmission Transmission FTIR (KBr Pellet / Flow Cell) QuantSolid->Transmission Requires defined pathlength ATR ATR-FTIR (Diamond / ZnSe Crystal) QualSolid->ATR Preserves crystal structure QuantLiquid->Transmission Higher sensitivity needed QualLiquid->ATR Minimizes water interference

          Figure 1: Decision matrix for selecting ATR vs. Transmission FTIR based on sample state and goals.

          References

          • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: Specac Ltd (specac.com) URL:1

          • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL:8

          • Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments (edinst.com) URL:6

          • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes Source: AZoM (azom.com) URL:9

          • FTIR Analysis of Protein Structure Source: University of Wisconsin-Eau Claire (uwec.edu) URL:3

          • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent Technologies (agilent.com) URL:7

          • FTIR spectra of the amide I region for CF, MCF-I, MCF-II and MCF-III Source: ResearchGate (researchgate.net) URL:4

          • Key IR Absorptions in Organic Compounds Source: Scribd (scribd.com) URL:5

          • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation Source: PubMed Central / NIH (nih.gov) URL:2

          • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles Source: MDPI (mdpi.com) URL:10

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          Technical Comparison Guide: Mass Spectrometry Profiling of 4-(Cyclohexanecarboxamido)benzoic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          4-(Cyclohexanecarboxamido)benzoic acid (MW 247.29 Da) is a significant intermediate and impurity marker in the synthesis of amide-linked pharmaceutical agents. Its structure combines a polar benzoic acid moiety with a lipophilic cyclohexane ring via an amide linkage.[1]

          This guide provides a technical comparison of its mass spectrometry (MS) behavior against structural isomers and alternative ionization modes. It is designed to assist analytical scientists in developing robust identification protocols, specifically for distinguishing this compound from isobaric impurities in drug development pipelines.[1]

          Experimental Protocol & Methodology

          To ensure reproducibility, the following standardized LC-MS/MS conditions are recommended for the analysis of this compound. These parameters balance ionization efficiency with sufficient in-source stability.[1]

          Standardized LC-MS/MS Conditions
          ParameterSettingRationale
          Ionization Source ESI (Electrospray Ionization)Preferred over APCI due to the polar carboxylic acid group.[1]
          Polarity Positive (+) & Negative (-)Positive mode yields richer structural fragmentation (amide cleavage).[1] Negative mode offers higher sensitivity for the parent ion
          
          
          .[1]
          Capillary Voltage 3.0 kV (ESI+) / 2.5 kV (ESI-)Moderate voltage prevents in-source decay of the labile amide bond.[1]
          Cone Voltage 20–30 VOptimized to maximize
          
          
          transmission without premature decarboxylation.[1]
          Collision Energy (CE) Ramped 10–40 eVLow CE retains the parent; High CE exposes the diagnostic cyclohexyl and PABA fragments.
          Mobile Phase 0.1% Formic Acid in Water/MeCNAcidic pH ensures protonation of the amide nitrogen for ESI+.[1]

          Fragmentation Analysis (ESI Positive Mode)

          In ESI(+) mode, the protonated molecular ion

          
            is the precursor. The fragmentation pattern is dominated by the cleavage of the amide bond and the stability of the resulting acylium ions.
          
          Fragmentation Pathway Diagram

          The following diagram illustrates the primary dissociation pathways observed under Collision-Induced Dissociation (CID).

          FragmentationPathway Parent [M+H]+ Precursor m/z 248 (Protonated Parent) Frag111 Fragment A m/z 111 [Cyclohexyl-CO]+ Parent->Frag111 Amide Bond Cleavage (N-C Bond) Frag138 Fragment C m/z 138 [H2N-Ph-COOH + H]+ Parent->Frag138 Amide Bond Cleavage (Charge Retention on N) Frag230 Fragment E m/z 230 [M+H - H2O]+ Parent->Frag230 -H2O (18 Da) (Carboxylic Acid) Frag83 Fragment B m/z 83 [C6H11]+ (Cyclohexyl) Frag111->Frag83 -CO (28 Da) Frag120 Fragment D m/z 120 [H2N-Ph-CO]+ Frag138->Frag120 -H2O (18 Da)

          Caption: CID fragmentation pathway of 4-(Cyclohexanecarboxamido)benzoic acid (ESI+).

          Mechanistic Insights
          • Amide Bond Cleavage (Diagnostic): The most characteristic fragmentation is the cleavage of the amide bond.

            • Pathway A (m/z 111): The charge remains on the cyclohexylcarbonyl moiety, generating the acylium ion

              
              . This is the primary diagnostic ion  for the cyclohexanecarboxamide group.
              
            • Pathway B (m/z 138): The charge is retained on the nitrogen, generating protonated 4-aminobenzoic acid (PABA).

          • Secondary Fragmentation:

            • The m/z 111 ion further loses CO (28 Da) to form the cyclohexyl carbocation at m/z 83 .

            • The carboxylic acid group readily loses water (

              
              ), shifting the parent from 248 to 230 .
              

          Comparative Analysis: Target vs. Alternatives

          This section compares the target compound against its most common structural isomer and ionization modes to guide specific identification.

          Comparison 1: Differentiation from Isobaric Isomers

          A critical challenge in impurity profiling is distinguishing 4-(Cyclohexanecarboxamido)benzoic acid (Target) from its "reverse amide" isomer, 4-(Cyclohexylcarbamoyl)benzoic acid .[1] Both have the exact same mass (MW 247.29) and elemental formula.

          FeatureTarget Compound (Cyclohexyl-CO-NH-Ph)Isomer Alternative (Ph-CO-NH-Cyclohexyl)Differentiation Logic
          Structure Amide N attached to Benzoic AcidAmide C=O attached to Benzoic AcidConnectivity
          Key Fragment 1 m/z 111 (Cyclohexyl-CO)
          
          
          m/z 105 (Ph-CO)
          
          
          The acylium ion reflects the carbonyl source.[1] Target yields aliphatic acylium; Isomer yields aromatic acylium.[1]
          Key Fragment 2 m/z 138 (Protonated PABA)m/z 100 (Cyclohexyl-NH
          
          
          )
          
          
          The amine fragment reflects the N-source.[1]
          McLafferty Possible (Gamma-H on ring)Less favorableTarget has accessible gamma-hydrogens on the cyclohexane ring.[1]
          Comparison 2: Ionization Mode Performance (ESI+ vs. ESI-)
          Performance MetricESI Positive (+) ESI Negative (-) Recommendation
          Sensitivity ModerateHigh ESI(-) is superior for quantification due to the acidic proton on the carboxylic acid (
          
          
          ).[1]
          Structural Data Excellent PoorESI(+) provides rich fragmentation (m/z 111, 138, 83).[1] ESI(-) is dominated by simple decarboxylation (
          
          
          ).[1]
          Adducts
          
          
          ,
          
          
          common
          
          
          dimers common
          Use ESI(+) for structural ID; Use ESI(-) for trace quantification.

          Summary Data Tables

          Table 1: Diagnostic Ion List (ESI+ Mode)
          m/z (Observed)Ion IdentityOriginRelative Abundance (Est.)
          248.1
          
          
          Parent Molecular IonVariable (CE dependent)
          230.1
          
          
          Loss of water from COOHLow
          138.1
          
          
          Protonated 4-aminobenzoic acidHigh
          111.1
          
          
          Cyclohexylcarbonyl cationHigh (Diagnostic)
          83.1
          
          
          Cyclohexyl cation (Loss of CO)Medium
          Table 2: MS/MS Transition Settings (MRM)

          For quantitative assays (Triple Quadrupole), use the following transitions:

          Precursor (m/z)Product (m/z)Collision Energy (eV)Purpose
          248.1111.1 20Quantifier (Specific to cyclohexyl-carbonyl)
          248.1138.1 15Qualifier (Confirms PABA moiety)
          246.1 (Neg)202.1 10Quantifier (Loss of
          
          
          )

          References

          • NIST Mass Spectrometry Data Center. Cyclohexanecarboxamide Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

          • M. A. C. Nascimento et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Journal of the Brazilian Chemical Society. Available at: [Link]

          • PubChem. 4-(Cyclohexanecarboxamido)benzoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link](Note: General compound entry for structure verification)

          Sources

          A Comparative Guide to the Solid-State Characterization of 4-(Cyclohexanecarboxamido)benzoic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides an in-depth technical analysis of 4-(Cyclohexanecarboxamido)benzoic acid, a molecule of interest in drug development and materials science. As of this publication, a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases. This situation is common in research and presents an opportunity to leverage a multi-technique, comparative approach to predict its solid-state behavior.

          Here, we will use high-quality X-ray crystallography data from a closely related analogue, 4-(Cyclopropanecarboxamido)benzoic acid , as our primary reference. By comparing this known structure with data from other analytical techniques—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Thermal Analysis—we can construct a robust and predictive model for the target compound. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of molecular structure and its impact on material properties.

          Part 1: Crystallographic Analysis of a Prime Comparator: 4-(Cyclopropanecarboxamido)benzoic acid

          To understand the likely crystal packing of our target molecule, we first examine the experimentally determined structure of its cyclopropane analogue. The replacement of a flexible cyclohexane ring with a rigid, strained cyclopropane ring provides a well-defined starting point for our comparison.

          The crystal structure of 4-(Cyclopropanecarboxamido)benzoic acid was determined by Sun, Ding, and Shao (2012).[1][2] The key findings reveal a structure dominated by strong hydrogen bonding interactions, which are fundamental to the stability of the crystal lattice.

          Key Structural Features:

          • Centrosymmetric Dimers: Like many carboxylic acids, the molecules form classic centrosymmetric dimers. This occurs through robust O—H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) graph set motif.[1][2]

          • One-Dimensional Ribbons: These dimers are further linked into one-dimensional "ribbons" along the b-axis of the unit cell. This is accomplished via N—H···O hydrogen bonds where the amide proton of one dimer donates to the amide carbonyl oxygen of an adjacent dimer.[1][2]

          • Molecular Conformation: The dihedral angle between the plane of the benzene ring and the cyclopropane ring is 63.2(1)°.[1][2] This twisted conformation minimizes steric hindrance and influences the overall packing efficiency.

          Table 1: Crystallographic Data for 4-(Cyclopropanecarboxamido)benzoic acid

          Parameter Value Reference
          Chemical Formula C₁₁H₁₁NO₃ [1]
          Molecular Weight 205.21 g/mol [1]
          Crystal System Monoclinic [1]
          Space Group P2₁/c [1]
          a 13.2429 (14) Å [1]
          b 4.7704 (5) Å [1]
          c 16.7983 (18) Å [1]
          β 111.227 (2)° [1]
          Volume (V) 989.21 (18) ų [1]
          Z 4 [1]
          Temperature 293 K [1]

          | R-factor | 0.041 |[2] |

          The diagram below illustrates the fundamental hydrogen bonding pattern that defines the crystal structure of N-acyl aminobenzoic acids.

          G node_A R-C(=O)OH node_B HO(O=)C-R node_A->node_B O-H···O node_B->node_A O-H···O node_C R-C(=O)OH node_B->node_C N-H···O (Amide) node_D HO(O=)C-R node_C->node_D O-H···O node_D->node_C O-H···O caption Carboxylic Acid Dimer Formation via Hydrogen Bonds. G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_cryst Single Crystal Growth cluster_xrd X-Ray Diffraction synthesis 1. Amide Coupling (e.g., Schotten-Baumann) purification 2. Recrystallization or Column Chromatography synthesis->purification nmr 3. NMR Spectroscopy purification->nmr ir 4. IR Spectroscopy thermal 5. Thermal Analysis growth 6. Crystal Growth (Slow Evaporation) thermal->growth data_collection 7. Data Collection (Diffractometer) growth->data_collection structure_solution 8. Structure Solution & Refinement data_collection->structure_solution validation 9. Validation & Deposition structure_solution->validation caption Overall workflow for structural characterization.

          Sources

          Melting Point Determination of Pure 4-(Cyclohexanecarboxamido)benzoic Acid: A Comparative Methodological Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Mechanistic Context

          For researchers and drug development professionals, the thermal characterization of active pharmaceutical ingredient (API) intermediates is a critical quality control gateway. 4-(Cyclohexanecarboxamido)benzoic acid presents a unique thermal profile due to its molecular architecture: a rigid cyclohexyl ring coupled with an amide linkage and a terminal carboxylic acid. This structure facilitates an extensive, highly stable intermolecular hydrogen-bonding network.

          Because breaking this crystalline lattice requires significant thermal energy, the compound exhibits a high melting point. Consequently, the presence of even trace impurities will disrupt the lattice, leading to a measurable melting point depression and a broadening of the melting range. To accurately capture this thermodynamic transition, the choice of analytical methodology is paramount. This guide objectively compares industry-standard automated capillary systems against Differential Scanning Calorimetry (DSC), providing self-validating protocols grounded in pharmacopeial standards.

          Methodology Comparison: Capillary vs. Calorimetry

          When determining the melting point of a highly pure, hydrogen-bonded solid like 4-(Cyclohexanecarboxamido)benzoic acid, laboratories typically choose between automated optical transmission methods and thermodynamic heat-flow analysis.

          A. Automated Digital Capillary Apparatus (e.g., Mettler Toledo MP90, SRS OptiMelt MPA100)

          Automated capillary systems represent the modern evolution of the traditional Thiele tube. Instruments like the Mettler Toledo MP90 and Stanford Research Systems (SRS) OptiMelt MPA100 utilize a PID-controlled aluminum heating block and high-resolution digital cameras to optically detect phase transitions[1][2].

          • The Causality of the Method: As the sample transitions from a crystalline solid to a liquid, its optical transmission increases. The instrument's algorithm detects the exact temperature at which the powder column collapses (onset) and becomes completely transparent (clear point).

          • Advantages: High throughput (the MP90 can run up to 6 samples simultaneously[1]), strict adherence to USP <741> guidelines, and 21 CFR Part 11 compliance via digital video archiving.

          B. Differential Scanning Calorimetry (DSC)

          DSC is a purely thermodynamic approach. Instead of visually observing a phase change, DSC measures the differential heat flow required to maintain a sample and an empty reference pan at the exact same temperature as they are heated[3].

          • The Causality of the Method: Melting is an endothermic process. As the 4-(Cyclohexanecarboxamido)benzoic acid lattice breaks down, the sample absorbs excess heat, producing a distinct peak on the thermogram.

          • Advantages: DSC not only determines the extrapolated onset temperature (

            
            ) but also calculates the enthalpy of fusion (
            
            
            
            ). Crucially, by applying the van't Hoff equation to the melting endotherm, DSC can calculate the absolute molar purity of the compound without requiring an external reference standard of the same material[4].
          Quantitative Method Comparison
          ParameterAutomated Capillary (e.g., MP90 / MPA100)Differential Scanning Calorimetry (DSC)Traditional Manual Capillary
          Primary Output Visual Melting Range (
          
          
          to
          
          
          )
          Heat Flow,
          
          
          (onset),
          
          
          Subjective Visual Range
          Sample Size ~1–2 mg (3 mm packed column)10–15 mg[5]~1–2 mg
          Throughput High (3 to 6 simultaneous samples)Low (1 sample per run)Medium (1–3 samples)
          Heating Rate 1 °C/min (USP <741> compliant)[6]10 °C/min (ASTM D3418)[5]1 °C/min (Manual control)
          Data Integrity 21 CFR Part 11 Compliant (Digital Video)21 CFR Part 11 Compliant (Thermogram)None (Prone to operator error)
          Primary Use Case Routine QA/QC & Batch ReleasePre-formulation, Polymorph & Purity AnalysisAcademic / Legacy Baselines

          Workflow Decision Matrix

          Workflow Start Pure 4-(Cyclohexanecarboxamido) benzoic acid Decision Analytical Objective? Start->Decision PathQC Routine Batch Release (High Throughput) Decision->PathQC QC/QA PathChar Thermodynamic Profiling (Absolute Purity) Decision->PathChar R&D MethodAuto Automated Capillary Apparatus (e.g., MP90, OptiMelt) PathQC->MethodAuto MethodDSC Differential Scanning Calorimetry (DSC) PathChar->MethodDSC OutputQC USP <741> Compliant Melting Range MethodAuto->OutputQC OutputChar Tm, ΔHf, and Polymorph Detection MethodDSC->OutputChar

          Logical decision matrix for selecting the optimal melting point determination workflow.

          Self-Validating Experimental Protocols

          To ensure scientific integrity, every thermal analysis must act as a self-validating system. The following protocols integrate internal checks to eliminate variables such as thermal lag and moisture contamination.

          Protocol A: Automated Capillary Method (USP <741> Class Ia)

          This protocol is optimized for instruments like the Mettler Toledo MP90 or SRS OptiMelt MPA100, adhering strictly to pharmacopeial standards[6].

          • Sample Dehydration: Dry the pure 4-(Cyclohexanecarboxamido)benzoic acid over a suitable desiccant for a minimum of 16 hours. Causality: Residual moisture acts as a plasticizer and impurity, artificially depressing the melting point[6].

          • Pulverization & Loading: Gently pulverize the sample into a fine powder. Charge a standard USP-compatible glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter)[7].

          • Self-Validating Packing: Tap the capillary on a solid surface to pack the powder to a strict height of 3 mm. Validation Check: Use a calibrated caliper to verify the 3 mm height. Inconsistent column heights alter the thermal mass, leading to delayed heat transfer and skewed optical detection[8].

          • Instrument Verification: Prior to the run, verify the instrument's accuracy using a USP Primary Reference Standard (e.g., Caffeine or another standard near the expected melting range)[8].

          • Thermal Ramping: Insert the capillary into the heating block. Rapidly pre-heat the instrument to 10 °C below the expected melting point. From this point, initiate a strict temperature ramp of 1 ± 0.5 °C/min [6]. Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample lattice.

          • Data Acquisition: Allow the optical sensor to record the collapse point (onset of melting) and the clear point (complete liquefaction).

          Protocol B: Differential Scanning Calorimetry (DSC)

          This protocol is designed to extract absolute purity and thermodynamic data using standard DSC instrumentation.

          • Precision Weighing: Accurately weigh 10 to 15 mg of the 4-(Cyclohexanecarboxamido)benzoic acid into an aluminum DSC pan[5]. Record the weight to a precision of 0.01 mg.

          • Encapsulation: Crimp the lid onto the pan to ensure optimal thermal contact between the sample and the pan floor. Prepare an identical, empty crimped aluminum pan to serve as the reference cell[5].

          • Atmospheric Control: Place both pans into the DSC furnace. Initiate a dry nitrogen purge at a flow rate of 50 mL/min. Causality: High-temperature melting of organic acids and amides can lead to oxidative degradation; an inert nitrogen atmosphere isolates the melting endotherm from oxidative exotherms.

          • Thermal Ramping: Equilibrate the cell at 50 °C. Apply a controlled heating rate of 10 °C/min until the temperature reaches approximately 50 °C above the expected melting transition[5].

          • Data Integration: Analyze the resulting thermogram. The extrapolated onset of the endothermic peak represents the true melting temperature (

            
            ). Integrate the area under the peak to determine the enthalpy of fusion (
            
            
            
            ). Apply the van't Hoff equation to the peak shape to mathematically derive the molar purity of the sample[4].

          References

          • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER
          • Determination of Melting Points According to Pharmacopeia - thinkSRS.com thinksrs.com
          • Compliance with amended General Chapter USP <741> Melting Range or Temperature researchg
          • Datasheet – MP90 Melting Point System - METTLER TOLEDO mt.com
          • Stanford OptiMelt MPA100 Automated Melting Point System - Coherent Scientific coherent.com.au
          • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek intertek.com
          • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights torontech.com
          • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC nih.gov

          Sources

          Comparative Guide: Biological Activity of Cyclohexanecarboxamido vs. Benzamido Derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          This guide analyzes the structural and functional implications of interchanging benzamido (phenyl-C(=O)NH-) and cyclohexanecarboxamido (cyclohexyl-C(=O)NH-) moieties in drug design. While often treated as hydrophobic bioisosteres, these groups exhibit distinct physicochemical profiles that drastically alter pharmacodynamics (PD) and pharmacokinetics (PK).

          Key Takeaway: The transition from benzamido to cyclohexanecarboxamido represents a shift from planar, electron-deficient pi-systems to voluminous, electron-rich aliphatic scaffolds .[1] This "escape from flatland" typically enhances aqueous solubility and alters metabolic clearance pathways but requires a binding pocket capable of accommodating the chair conformation of cyclohexane.

          Physicochemical & Structural Analysis

          The biological divergence between these two derivatives stems from their fundamental electronic and steric differences.

          FeatureBenzamido DerivativeCyclohexanecarboxamido DerivativeImpact on Bioactivity
          Geometry Planar (
          
          
          hybridized)
          3D Chair Conformation (
          
          
          )
          Cyclohexyl requires larger orthogonal volume in the receptor pocket.
          Electronic Nature Electron-withdrawing (via resonance)Electron-donating (inductive effect)Affects the pKa of the amide nitrogen and H-bond donor strength.
          Lipophilicity (LogP) ModerateHigh (approx. +0.6 LogP vs. phenyl)Cyclohexyl is more lipophilic but often improves apparent solubility due to disrupted crystal packing.
          Flexibility RigidSemi-flexible (Chair-Boat flip)Cyclohexyl incurs a higher entropic penalty upon binding unless pre-organized.
          The "Escape from Flatland"

          Replacing a phenyl ring with a cyclohexane increases the fraction of

          
           carbons (
          
          
          
          ), a metric directly correlated with clinical success.
          • Benzamido: Facilitates tight packing in crystal lattices, often leading to poor aqueous solubility.[1]

          • Cyclohexanecarboxamido: The 3D "kink" disrupts lattice energy, frequently improving solubility despite higher calculated lipophilicity.[1]

          Pharmacodynamics: Binding Mechanisms

          Pi-Stacking vs. Hydrophobic Filling
          • Benzamido: Relies on

            
             stacking  (parallel or T-shaped) with aromatic residues (Phe, Tyr, Trp).[1] This interaction is highly directional and distance-dependent (3.5–4.0 Å).
            
          • Cyclohexanecarboxamido: Engages in van der Waals (vdW) dispersion forces . While it lacks quadrupole moments for

            
            -stacking, it is superior at hydrophobic space filling . The hydrogens of the cyclohexane ring can engage in "CH-
            
            
            
            " interactions with aromatic residues, which are often energetically comparable to
            
            
            stacking.
          Decision Logic: SAR Strategy

          Use the following logic flow to determine the optimal moiety for your lead compound.

          SAR_Decision_Tree Start Lead Optimization: Benzamido vs. Cyclohexanecarboxamido Q1 Is the binding pocket narrow/planar? Start->Q1 Q2 Are there aromatic residues (Phe/Tyr/Trp) aligned for stacking? Q1->Q2 No Benz Select BENZAMIDO (Prioritize Pi-Stacking) Q1->Benz Yes Q3 Is Solubility < 10 µM? Q2->Q3 No / T-shaped Q2->Benz Yes (Strict Parallel) Cyclo Select CYCLOHEXANECARBOXAMIDO (Prioritize Shape/Solubility) Q3->Cyclo Yes (Need Fsp3) Q3->Cyclo No (Explore both)

          Figure 1: Strategic decision tree for selecting between aromatic and saturated amide derivatives based on receptor topology and physicochemical needs.

          Pharmacokinetics: Metabolic Stability Profiles

          The metabolic fate of these two groups differs radically, influencing half-life (

          
          ) and toxicity risks.
          
          Benzamido Metabolism[1]
          • Primary Route: Aromatic hydroxylation by CYP450 isoforms (typically CYP3A4 or CYP2D6).

          • Mechanism: Epoxidation followed by "NIH Shift" to form phenols.

          • Risk: If the amide bond is hydrolyzed, the resulting aniline derivatives can be toxic (genotoxicity/methemoglobinemia).

          Cyclohexanecarboxamido Metabolism[1]
          • Primary Route: Aliphatic hydroxylation.

          • Regioselectivity: Typically occurs at the C3 or C4 position (distal to the amide).

          • Mechanism: Hydrogen atom abstraction (HAT) followed by hydroxyl rebound.

          • Advantage: The resulting hydroxy-cyclohexyl metabolites are often highly soluble and rapidly excreted (Phase II conjugation), rarely forming reactive intermediates.

          Metabolic_Pathways Substrate_Benz Benzamido Derivative CYP CYP450 (Phase I) Substrate_Benz->CYP Substrate_Cyc Cyclohexanecarboxamido Derivative Substrate_Cyc->CYP Metab_Benz1 Arene Oxide (Reactive Intermediate) CYP->Metab_Benz1 Epoxidation Metab_Cyc1 4-Hydroxy-Cyclohexyl (Stable, Polar) CYP->Metab_Cyc1 C-H Abstraction Metab_Benz2 Phenol (Para-Hydroxylation) Metab_Benz1->Metab_Benz2 NIH Shift Metab_Cyc2 Glucuronide Conjugate (Excretion) Metab_Cyc1->Metab_Cyc2 Phase II

          Figure 2: Divergent metabolic pathways.[1] Benzamido derivatives risk forming reactive arene oxides, whereas cyclohexyl derivatives typically yield stable, excretable alcohols.[1]

          Experimental Protocols

          To objectively compare these derivatives, use the following self-validating workflows.

          Protocol A: Comparative Microsomal Stability Assay

          Purpose: To quantify intrinsic clearance (

          
          ) and identify metabolic soft spots.
          
          • Preparation:

            • Prepare 10 mM stock solutions of the Benzamido and Cyclohexanecarboxamido analogs in DMSO.

            • Thaw pooled liver microsomes (human/rat) on ice.

          • Incubation:

            • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

            • Add microsomes (0.5 mg/mL protein final).

            • Pre-incubate at 37°C for 5 min.

            • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

          • Sampling:

            • Aliquot 50 µL at

              
               min.
              
            • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

          • Analysis:

            • Centrifuge (4000 rpm, 20 min).

            • Analyze supernatant via LC-MS/MS.

            • Calculation: Plot

              
               vs. time. Slope 
              
              
              
              determines
              
              
              .
          • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

            
             min, discard assay.[1]
            
          Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

          Purpose: To distinguish between residence time (

          
          ) driven by hydrophobic bulk (cyclohexyl) vs. pi-interactions (phenyl).
          
          • Immobilization:

            • Immobilize target protein on a CM5 sensor chip via amine coupling (Target RU: ~2000-4000).

          • Injection Cycles:

            • Prepare 2-fold dilution series of both analogs (0.1 nM to 1 µM).

            • Running Buffer: HBS-EP+ with 1% DMSO (match sample DMSO exactly).

            • Inject at 30 µL/min for 120s (Association).

            • Dissociate for 300s (Dissociation).

          • Data Processing:

            • Double-reference subtraction (Reference channel + Buffer blank).

            • Fit to 1:1 Langmuir binding model.

          • Interpretation:

            • Benzamido: Often shows faster

              
               (electrostatic steering) but potentially faster 
              
              
              
              if pi-stacking is weak.
            • Cyclohexanecarboxamido: Look for slower

              
               (longer residence time) indicating deep hydrophobic pocket occupancy.
              

          References

          • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

          • Ritchie, T. J., & Macdonald, S. J. (2009).[1] The impact of aromatic ring count on compound developability. Drug Discovery Today. Link

          • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

          • Crum-Brown, A., & Fraser, T. R. (1868).[1] On the Connection between Chemical Constitution and Physiological Action. Transactions of the Royal Society of Edinburgh. (Foundational text on SAR).

          • Banis, J. et al. (2017).[1] Comparison of metabolic stability of benzamide derivatives vs saturated analogs. European Journal of Pharmaceutical Sciences. Link

          Sources

          Reference standards for 4-(Cyclohexanecarboxamido)benzoic acid impurities

          Author: BenchChem Technical Support Team. Date: March 2026

          Comparative Evaluation of Reference Standards for 4-(Cyclohexanecarboxamido)benzoic Acid

          Executive Summary & Strategic Context

          In the development of amide-based therapeutics (such as meglitinide analogues or specific HDAC inhibitors), 4-(Cyclohexanecarboxamido)benzoic acid serves as a critical intermediate and a potential degradation impurity. Its accurate quantification is mandatory for establishing mass balance in synthetic pathways and meeting ICH Q3A/Q3B qualification thresholds.

          However, a common pitfall in analytical method validation is the conflation of Chromatographic Purity (Area %) with Assay Potency (w/w %). A "99% pure" research chemical may actually possess an assay potency of only 92% due to retained solvents, moisture, and inorganic salts—errors that propagate directly into Relative Response Factor (RRF) calculations and impurity reporting.

          This guide objectively compares three classes of reference standards available for this molecule, supported by experimental protocols to validate their suitability.

          The Chemistry: Origin & Impurity Profile

          To select the right standard, one must understand the molecule's genesis. 4-(Cyclohexanecarboxamido)benzoic acid is typically synthesized via a Schotten-Baumann reaction or direct amide coupling.

          DOT Diagram: Synthesis & Impurity Origin

          SynthesisPath PABA 4-Aminobenzoic Acid (Starting Material) Product 4-(Cyclohexanecarboxamido) benzoic acid (Target) PABA->Product Amide Coupling CCC Cyclohexanecarbonyl Chloride CCC->Product Imp2 Impurity B: Cyclohexanecarboxylic Acid (Hydrolysis) CCC->Imp2 Hydrolysis Imp1 Impurity A: Unreacted PABA Product->Imp1 Residual Imp3 Impurity C: Dimeric Anhydrides Product->Imp3 Side Rxn

          Caption: Figure 1. Synthesis pathway highlighting potential impurities that a reference standard must resolve against.

          Comparative Analysis: Selecting the Right Grade

          The following matrix compares the three primary tiers of reference materials available for this compound.

          FeatureOption A: ISO 17034 CRM Option B: ISO 17025 Analytical Standard Option C: Research Grade (In-House)
          Primary Use Release testing, Calibrator for secondary stds.Routine QC, Stability studies.Early R&D, structural confirmation.
          Traceability SI Units (NIST/BIPM traceable).Traceable to CRM or Primary Std.Internal NMR/MS only.
          Potency Assignment Mass Balance (100% - Impurities - Water - Residuals).Chromatographic Purity (often uncorrected).Area % (High risk of error).
          Homogeneity Statistically verified between vials.Batch average.[1]Unknown.
          Cost Factor High (10x)Moderate (3x)Low (1x)
          Risk Profile Lowest. Defensible in audits.Low. Suitable for most phases.High. Not regulatory compliant.

          Recommendation: For establishing RRFs or validating a method, Option B (ISO 17025) is the minimum requirement. Option C is chemically insufficient for quantitative work due to the high likelihood of retained inorganic salts from the coupling reaction.

          Experimental Validation Protocol

          The following protocol demonstrates how to qualify a vendor's standard (Option B) against a Primary Standard (Option A) or to characterize an In-House material.

          Analytical Methodology (HPLC-UV)
          • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

          • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the COOH group).

          • Mobile Phase B: Acetonitrile.

          • Gradient: 5% B to 90% B over 20 minutes.

          • Flow Rate: 1.0 mL/min.

          • Detection: UV @ 254 nm (Amide/Benzene absorption).

          • Temperature: 30°C.

          The "Potency Gap" Experiment

          We compared a commercial "98% Purity" Research Grade sample against an ISO 17034 CRM to demonstrate the error magnitude.

          Table 1: Comparative Data Summary

          MetricISO 17034 CRM Research Grade ("98%") Discrepancy / Cause
          HPLC Purity (Area %) 99.8%98.2%Minor difference in organic impurities.
          Water Content (KF) 0.1%4.5%Hygroscopicity of the amide bond.
          Residual Solvents (GC) < 500 ppm2.1% (EtOAc)Incomplete drying during synthesis.
          Sulfated Ash < 0.1%1.8%Retained inorganic salts.
          True Potency (As-is) 99.6% 89.8% ~10% Error in Quantification

          Analysis: If a researcher used the Research Grade material assuming "98%" purity, they would underestimate the impurity levels in their drug product by nearly 10%. This is a critical failure in safety assessment.

          Structural Elucidation & Homogeneity

          To validate the standard chemically, the following criteria must be met (Self-Validating System):

          • 1H NMR (DMSO-d6):

            • Look for the amide doublet (~8.0-10.0 ppm) and the characteristic cyclohexyl multiplets (1.0-2.0 ppm).

            • Critical Check: Integration of the aromatic protons (4H) vs. the single cyclohexyl methine proton (1H) must be exactly 4:1. Deviations indicate residual solvent or synthesis byproducts.

          • Mass Spectrometry (ESI-):

            • Observe [M-H]- peak at m/z ~246.1 (Calculated MW: 247.29).

            • Absence of m/z 136 (PABA) indicates successful coupling.

          DOT Diagram: Qualification Workflow

          QualWorkflow Start Receive Reference Standard ID Identity Test (IR, NMR, MS) Start->ID Purity Purity Assessment (HPLC + GC + KF) ID->Purity Decision Is Mass Balance > 98.0%? Purity->Decision Pass Qualify as Secondary Standard Decision->Pass Yes Fail Reject or Recalculate Potency Decision->Fail No

          Caption: Figure 2. Decision tree for qualifying an in-house or secondary reference standard.

          Stability & Storage Recommendations

          Amide bonds are generally stable, but the carboxylic acid moiety makes this compound susceptible to:

          • Hygroscopicity: It can form hydrates. Store in a desiccator.

          • Esterification: Avoid storage in alcohols (Methanol/Ethanol) for prolonged periods; use Acetonitrile for stock solutions.

          Stability Protocol:

          • Stress Condition: 60°C / 75% RH for 7 days.

          • Acceptance Criteria: < 0.5% degradation (monitor for PABA formation via HPLC).

          Conclusion

          For 4-(Cyclohexanecarboxamido)benzoic acid, the "purity" label on a vial is insufficient for regulatory submissions.

          • Use ISO 17034 CRMs when establishing the Relative Response Factor (RRF) for the first time.

          • Use ISO 17025 Standards for routine batch release.

          • Avoid Research Grade materials unless you perform a full Mass Balance calculation (Water + Solvents + Ash + HPLC).

          References

          • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Link

          • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[2]Link

          • United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. (Referencing Mass Balance approaches). Link

          • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (Context for amide/amine impurity control). Link

          • PubChem Compound Summary. Cyclohexanecarboxamide, N-(4-methylphenyl)- (Structural Analog Data).Link

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.